molecular formula C7H8ClNO3S B165736 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS No. 88-51-7

2-Amino-4-chloro-5-methylbenzenesulfonic acid

Cat. No.: B165736
CAS No.: 88-51-7
M. Wt: 221.66 g/mol
InChI Key: VRLPHBSFRWMMPW-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzenesulfonic acid, commonly known in research and industrial contexts as 2B Acid, is a specialized chemical intermediate with significant value in the development of advanced colorants . Its primary research application lies in the synthesis of high-performance organic pigments, such as Sun Fast Red BBN and Permanent Red F5R, which are critical for demanding applications . The precise molecular structure of 2B Acid, featuring both amino and sulfonic acid functional groups, allows it to act as a key reactant in diazotization and other coupling reactions, forming the essential chromophoric structure of azo pigments . These synthesized pigments are engineered to exhibit superior properties, including high tinting strength, exceptional color saturation, and robust stability against environmental factors like light and heat . The utility of 2B Acid extends to the formulation of colorants for various industrial applications, contributing to the vibrancy and durability of printing inks, automotive and industrial coatings, and colored plastics . Furthermore, ongoing research explores its role as a foundational building block in the development of new, more environmentally friendly organic pigment formulations, underscoring its continued relevance in innovative material science .

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H8ClNO3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H,10,11,12)
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InChI Key

VRLPHBSFRWMMPW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8ClNO3S
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DSSTOX Substance ID

DTXSID2026527
Record name 4-Amino-6-chlorotoluene-3-sulphonic acid
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Molecular Weight

221.66 g/mol
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Physical Description

White to beige solid; [HSDB] Light grey odorless microcrystalline powder; [MSDSonline]
Record name 2-Chloro-p-toluidine-5-sulfonic acid
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Solubility

ESSENTIALLY INSOL AS FREE ACID; SOL AS SODIUM SALT, SOL AS AMMONIUM SALT
Record name 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID
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Color/Form

WHITE TO BUFF POWDER

CAS No.

88-51-7, 6627-59-4
Record name 2-Amino-4-chloro-5-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-
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Record name 4-amino-6-chlorotoluene-3-sulphonic acid
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Record name Sodium 4-amino-6-chlorotoluene-3-sulphonate
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Record name 2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID
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Record name 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID
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Foundational & Exploratory

"physical and chemical properties of 2-Amino-4-chloro-5-methylbenzenesulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known by synonyms such as 2B Acid and 4-Amino-2-chlorotoluene-5-sulfonic acid, is an important chemical intermediate.[1][2][3] Its primary application lies in the synthesis of azo pigments, where it serves as a foundational component for a variety of dyes, including Permanent Red F5R and Light Fast Red BBN.[2][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and an exploration of its known applications and safety information.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to buff or off-white powder.[1][2][4] It is stable under normal storage conditions.[4] The compound is essentially insoluble in its free acid form but is soluble as its sodium or ammonium salt.[1][2] Limited solubility is observed in aqueous acid and DMSO. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as melting point and boiling point across different sources.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 88-51-7[1][3]
Molecular Formula C₇H₈ClNO₃S[3]
Molecular Weight 221.66 g/mol [3]
Appearance White to buff powder[1][2]
Melting Point 180.5 °C to >300 °C[2][5]
Boiling Point 163 °C to 356 °C (some estimates)[2][5]
Density 1.3031 to 1.6 g/cm³ (estimates)[2][5]

Table 2: Chemical and Safety Properties

PropertyValueSource(s)
pKa -1.58 ± 0.50 (Predicted)
LogP -0.97 to 1.5[2]
Solubility Insoluble as free acid; soluble as sodium or ammonium salt. Slightly soluble in aqueous acid and DMSO.[1][2]
Stability Stable under normal conditions.[4]
Incompatibilities Strong oxidizing agents.[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported:

  • Baking Method: This process involves the baking of 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195 °C.[1][5]

  • Multi-step Synthesis from p-Nitrotoluene: This more detailed industrial method involves several stages:

    • Chlorination: p-Nitrotoluene is chlorinated to produce a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

    • Isomer Separation: The desired o-chloro-p-nitrotoluene isomer is separated by crystallization.

    • Reduction, Purification, and Sulfonation: The separated isomer undergoes reduction of the nitro group, followed by purification and sulfonation to yield the final product.[2][4]

Purification by Recrystallization

Due to its low solubility in most common solvents, purification of the free acid by recrystallization can be challenging. However, the principle of recrystallization can be applied. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature. Given its polar nature, polar solvents should be screened. For acidic compounds, crystallization from aqueous acidic solutions or specific organic solvents may be effective. The general steps for recrystallization are as follows:

  • Solvent Selection: Identify a solvent or solvent mixture where the compound has a steep solubility curve with respect to temperature.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. This promotes the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals to remove any residual solvent.[7][8][9][10]

HPLC Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.

  • Column: A standard C18 column can be used.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid is suitable. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.

  • Detection: UV detection at a suitable wavelength.[11]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from p-nitrotoluene.

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene chlorination Chlorination p_nitrotoluene->chlorination isomer_mixture Mixture of o- and m-chloro-p-nitrotoluene chlorination->isomer_mixture crystallization Crystallization isomer_mixture->crystallization o_chloro_isomer o-Chloro-p-nitrotoluene crystallization->o_chloro_isomer reduction Reduction o_chloro_isomer->reduction purification Purification reduction->purification sulfonation Sulfonation purification->sulfonation final_product 2-Amino-4-chloro-5- methylbenzenesulfonic acid sulfonation->final_product

Caption: Multi-step synthesis of this compound.

Azo Dye Formation Pathway

This compound is a key intermediate in the production of azo dyes. The general reaction involves diazotization of the amino group followed by coupling with a suitable aromatic compound.

Azo_Dye_Formation start_material 2-Amino-4-chloro-5- methylbenzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_material->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling_reaction Azo Coupling diazonium_salt->coupling_reaction coupling_agent Coupling Agent (e.g., Naphthol derivative) coupling_agent->coupling_reaction azo_dye Azo Dye Product coupling_reaction->azo_dye

Caption: General pathway for azo dye synthesis.

Biological and Toxicological Information

Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with this compound in the context of drug development. Its primary documented role is as a chemical intermediate.

Toxicological data indicates that the compound can cause skin and eye irritation, and may cause respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a well-established intermediate in the chemical industry, particularly for the synthesis of azo dyes. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and analysis. While its application in the life sciences and drug development is not well-documented, the information presented here offers a foundational understanding of this compound for researchers and scientists. Further investigation into its biological properties would be necessary to explore its potential in pharmaceutical applications.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS 88-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known by trade names such as 2B Acid, is a sulfonated aromatic amine with the CAS number 88-51-7. It is a key intermediate in the synthesis of a variety of organic pigments. This technical guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for a scientific audience. While its primary application lies in the colorant industry, this guide also addresses its limited context in pharmaceutical and biological research.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with an amino group, a chlorine atom, a methyl group, and a sulfonic acid group.

Systematic IUPAC Name: this compound

Synonyms:

  • 4-Amino-2-chlorotoluene-5-sulfonic Acid[1]

  • 5-Chloro-4-methylaniline-2-sulfonic Acid[1]

  • 5-Chloro-p-toluidine-2-sulfonic Acid[1]

  • 2B Acid[2]

Molecular Formula: C₇H₈ClNO₃S[1]

Molecular Weight: 221.66 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Physical State White to buff or light pink powder/solid[2][3]
Melting Point >300 °C[3]
Boiling Point 356 °C (estimated)[2]
Density 1.6 ± 0.1 g/cm³ (estimated)[2]
Solubility Essentially insoluble as the free acid in cold water. Soluble as its sodium or ammonium salt. Slightly soluble in aqueous acid and DMSO.[3][4]
pKa -1.58 ± 0.50 (predicted)
LogP 1.5 (XLogP3)[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Spectroscopy Key Features and Interpretation
¹H NMR The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the amino group protons, and the methyl group protons. The exact chemical shifts and coupling constants would depend on the solvent used.
¹³C NMR The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will appear in the downfield region (typically 110-150 ppm), with their chemical shifts influenced by the various substituents. The methyl carbon will appear in the upfield region.
FTIR The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), S=O stretching for the sulfonic acid group (around 1030-1060 cm⁻¹ and 1170-1210 cm⁻¹), and C-H and C=C stretching for the aromatic ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

General Synthesis Method

The industrial synthesis of this compound typically involves a multi-step process starting from p-nitrotoluene. The general steps are:

  • Chlorination: p-Nitrotoluene is chlorinated to produce a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

  • Separation: The desired o-chloro-p-nitrotoluene isomer is separated by crystallization.

  • Reduction: The nitro group of o-chloro-p-nitrotoluene is reduced to an amino group.

  • Sulfonation: The resulting amine is then sulfonated to yield the final product, this compound.[5]

Another reported production method involves baking 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195 °C.[3]

Key Reactivity: Diazotization and Azo Coupling

The most significant chemical reactivity of this compound for its application is the diazotization of its primary aromatic amine group, followed by an azo coupling reaction. The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol or an aniline derivative) to form a stable azo compound, which is the basis for many azo pigments.[4][6]

Experimental Protocols

The primary application of this compound is in the synthesis of azo pigments, such as Pigment Red 48:2. The following is a detailed laboratory-scale protocol for the synthesis of C.I. Pigment Red 48:2.

Objective: To synthesize C.I. Pigment Red 48:2 via diazotization of this compound and subsequent coupling with 3-hydroxy-2-naphthoic acid, followed by laking with a calcium salt.[4]

Materials and Reagents:

  • This compound (2B Acid)

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • 500 mL and 1 L beakers

  • 1 L three-neck flask with a mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Drying oven

Procedure:

Part 1: Diazotization of this compound [4][6]

  • In a 500 mL beaker, suspend 22.2 g (0.1 mol) of this compound in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add approximately 25 mL of concentrated hydrochloric acid. Stir until the amine is fully dissolved.

  • In a separate beaker, prepare a solution of 7.3 g (0.105 mol) of sodium nitrite in 50 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and maintained for 10 minutes.

Part 2: Azo Coupling Reaction [4][6]

  • In a 1 L three-neck flask, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in a solution of 8.0 g (0.2 mol) of sodium hydroxide in 300 mL of water. Stir until a clear alkaline solution is formed.

  • Cool this solution to 12-15 °C.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the alkaline 3-hydroxy-2-naphthoic acid solution with vigorous stirring. A red precipitate will form.

  • Maintain the temperature at 12-15 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.

Part 3: Laking and Isolation of Pigment Red 48:2 [4]

  • Heat the reaction mixture from Part 2 to 90-95 °C.

  • Prepare a solution of 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of water.

  • Slowly add the calcium chloride solution to the hot reaction mixture while stirring. The calcium salt of the pigment will precipitate.

  • After the precipitation is complete, cool the mixture to below 60 °C.

  • Collect the pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with hot water until the filtrate is colorless and free of chloride ions (test with AgNO₃ solution).

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Applications

The primary and well-established application of this compound is as a crucial intermediate in the manufacturing of a wide range of azo pigments.[3] These pigments are used in:

  • Printing inks[7]

  • Paints and coatings[7]

  • Plastics and rubber[7]

  • Textiles[4]

  • Cultural and educational supplies[7]

Some of the specific pigments synthesized from this intermediate include:

  • Pigment Red 48:1, 48:2, 48:3, 48:4[8]

  • Pigment Red 53:1

  • Pigment Yellow 191[8]

Relevance in Drug Development and Biological Systems

Extensive searches of scientific literature do not indicate a significant direct role for this compound in drug development or as a modulator of biological signaling pathways. While some sulfonamide derivatives, in general, exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor properties, this specific compound is primarily utilized for its chromophoric properties when converted into azo dyes.[9]

The biodegradability of sulfonated aromatic amines can be limited, which is a consideration for environmental impact.[10] Some studies have explored the enzymatic treatment of such compounds generated from the degradation of azo dyes.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Experimental Workflow for Pigment Red 48:2 Synthesis

workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_laking Part 3: Laking & Isolation A This compound + H₂O + HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Diazonium Salt Formation C->D G Combine Diazonium Salt and Coupling Component D->G E 3-Hydroxy-2-naphthoic acid + NaOH solution F Cool to 12-15 °C E->F F->G H Azo Dye Formation (Red Precipitate) G->H I Heat Azo Dye Suspension H->I J Add CaCl₂ solution I->J K Precipitation of Pigment Red 48:2 J->K L Filtration, Washing, and Drying K->L M Final Pigment Product L->M

Caption: Experimental workflow for the synthesis of Pigment Red 48:2.

References

Spectroscopic Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and characteristic spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS analysis. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5s1HAr-H
~6.8s1HAr-H
~5.0 (broad)s3H-SO₃H and -NH₂
2.2s3H-CH₃

Note: The chemical shifts for the acidic proton of the sulfonic acid and the amine protons can be broad and may exchange with deuterium in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~145C-SO₃H
~142C-NH₂
~135C-Cl
~130C-CH₃
~125Ar-CH
~115Ar-CH
~20-CH₃
Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/z RatioPredicted Identity
221/223[M]⁺ (Molecular Ion)
142/144[M - SO₃H]⁺
106[M - SO₃H - Cl]⁺

Note: The presence of chlorine results in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Table 4: Characteristic Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (amine)
3100-3000Ar C-H stretch
2950-2850Aliphatic C-H stretch
1620-1580N-H bend (amine)
1500-1400Ar C=C stretch
1250-1150S=O stretch (sulfonic acid)
1050-1000S-O stretch (sulfonic acid)
850-750C-Cl stretch

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

  • The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

  • The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

Data Acquisition:

  • A background spectrum of a pure KBr pellet is first recorded.

  • The sample pellet is then placed in the sample holder, and the spectrum is recorded.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Scan Speed: 1 scan/s

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-chloro-5-methylbenzenesulfonic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction

This compound is an important intermediate in the synthesis of azo pigments. Its solubility is a critical parameter in its purification, reaction chemistry, and formulation. This document outlines its known solubility in different solvent systems and provides a robust methodology for its empirical determination.

Solubility Profile

The solubility of this compound is significantly influenced by the nature of the solvent and the pH of the medium. As a sulfonic acid derivative, it exhibits characteristic acidic properties that dictate its behavior in aqueous and organic solvents.

Qualitative Solubility Data

The available data indicates that the compound's solubility is highly dependent on its salt form.

Solvent SystemSolubility ClassificationRemarks
Water (as free acid)Essentially InsolubleThe presence of the non-polar benzene ring and the chloro and methyl substituents likely contributes to its low solubility in water.
Aqueous Solutions (as sodium or ammonium salt)SolubleFormation of the sulfonate salt increases polarity and facilitates dissolution in water.[1][2][3]
Aqueous AcidSlightly SolubleProtonation of the amino group may slightly enhance solubility compared to the free acid in neutral water.
Dimethyl Sulfoxide (DMSO)Slightly SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from the widely recognized shake-flask method for thermodynamic solubility assessment.[4][5][6][7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO) of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[9][10][11][12]

    • Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

  • Analysis:

    • Dilute the clear, filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate (Shake at Constant T) add_excess->equilibrate settle Allow to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample dilute Dilute Filtered Sample filter_sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a compound.

Logical Flow for Assessing Solubility

This diagram outlines the decision-making process for qualitatively assessing the solubility of an organic acid like this compound.

solubility_logic start Start: Test Compound test_water Test Solubility in Water start->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No test_base Test Solubility in Aqueous Base (e.g., NaOH) insoluble_water->test_base soluble_base Soluble in Base (Forms Salt) test_base->soluble_base Yes insoluble_base Insoluble in Base test_base->insoluble_base No test_organic Test Solubility in Organic Solvents (e.g., DMSO, Ethanol) insoluble_base->test_organic soluble_organic Soluble in Organic Solvent test_organic->soluble_organic Yes insoluble_organic Insoluble in Organic Solvent test_organic->insoluble_organic No

Caption: Logical flow for the qualitative solubility assessment of an organic acid.

References

Thermal Stability and Decomposition of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related aromatic sulfonic acids to provide a predictive assessment of its thermal behavior.

Executive Summary

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
CAS Number 88-51-7[4]
Molecular Formula C₇H₈ClNO₃S[4]
Molecular Weight 221.66 g/mol [4]
Appearance White to buff powder[4]
Melting Point >300 °C (Decomposes)Inferred from related compounds
Boiling Point ~163 °C (rough estimate)[5]
Solubility Essentially insoluble as the free acid; soluble as sodium or ammonium salt.[4]
Stability Stable under normal storage conditions.[1]

Note: The melting point is often cited as >300 °C for similar aromatic sulfonic acids, which typically indicates decomposition rather than a true melt.

Thermal Stability and Decomposition Analysis

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not available, data from related compounds, such as 2-Amino-5-chloro-4-methylbenzenesulfonic acid, indicate a decomposition temperature of approximately 265 °C.[2]

3.1 Predicted Thermal Behavior

Based on the thermal behavior of substituted aromatic sulfonic acids, the following decomposition pattern is anticipated:

  • Initial Weight Loss: Minor weight loss at lower temperatures (below 150 °C) may be observed due to the release of adsorbed water or residual solvents.

  • Major Decomposition: Significant decomposition is expected to commence at temperatures above 200 °C, with a maximum rate of decomposition likely occurring in the 250-350 °C range. This primary decomposition event is attributed to the cleavage of the C-S bond and the breakdown of the sulfonic acid group.

  • Secondary Decomposition: At higher temperatures (above 400 °C), further degradation of the aromatic ring and other substituents is expected, leading to the formation of a carbonaceous residue.

3.2 Expected Decomposition Products

Thermal decomposition is predicted to yield a complex mixture of gaseous products.[1][3] Based on the molecular structure and studies on similar compounds, the anticipated decomposition products are listed in Table 2.

Table 2: Predicted Thermal Decomposition Products

ProductChemical FormulaNotes
Sulfur DioxideSO₂From the decomposition of the sulfonic acid group.
Sulfur TrioxideSO₃A primary decomposition product of the sulfonic acid moiety.
Hydrogen ChlorideHClFrom the chlorine substituent.
Oxides of NitrogenNOₓFrom the amino group.
Carbon Monoxide/DioxideCO, CO₂From the combustion of the aromatic ring and methyl group.
Chlorinated AnilinesC₆H₄ClNH₂ (isomers)From desulfonation and subsequent reactions.
Toluene DerivativesC₇H₈ (and derivatives)From fragmentation of the parent molecule.
WaterH₂OA general product of organic decomposition.

Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Methodology:

    • A small sample (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

    • The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

    • The analysis is conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to observe combustion behavior.

    • The mass of the sample is continuously monitored as a function of temperature.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 400 °C).

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

4.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific pyrolysis temperature (a temperature within the major decomposition range determined by TGA, e.g., 500 °C, is often optimal for sulfonated aromatic amines).[6][7]

    • The resulting pyrolysate is swept into the GC column by an inert carrier gas.

    • The components of the pyrolysate are separated by the GC column and subsequently identified by the mass spectrometer.

Visualizations

5.1 Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_decomposition Decomposition Product Identification cluster_data Data Interpretation Sample 2-Amino-4-chloro-5- methylbenzenesulfonic acid TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->PyGCMS Data Thermal Stability Profile & Decomposition Mechanism TGA->Data DSC->Data PyGCMS->Data

Caption: Experimental workflow for thermal characterization.

5.2 Logical Relationship of Decomposition Products

The following diagram illustrates the logical relationship between the parent compound and its expected primary decomposition products.

decomposition_pathway cluster_primary Primary Decomposition Products Parent This compound SOx Sulfur Oxides (SO₂, SO₃) Parent->SOx Heat HCl Hydrogen Chloride (HCl) Parent->HCl Heat Organic_Fragments Organic Fragments (e.g., chlorinated anilines) Parent->Organic_Fragments Heat

Caption: Primary thermal decomposition pathways.

Conclusion

This compound is a thermally stable compound at ambient temperatures. At elevated temperatures, likely commencing above 200 °C, it undergoes decomposition, releasing a variety of gaseous products including oxides of sulfur and nitrogen, and halogenated organic fragments. For a definitive understanding of its thermal properties, detailed experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals handling this compound in applications where thermal stability is a critical parameter.

References

Technical Guide: Toxicology and Safety Profile of 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The information herein is compiled from publicly available sources and highlights the current state of knowledge, including significant data gaps.

Executive Summary

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7) is an organic intermediate primarily used in the synthesis of azo pigments.[1][2] This technical guide provides a detailed overview of its known toxicological and safety data. The primary hazards identified are serious eye irritation, along with skin and potential respiratory irritation.[3][4][5] Acute oral toxicity is low.[6] Notably, there is a significant lack of publicly available data for critical toxicological endpoints, including genotoxicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[3] This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides workflow diagrams for key toxicological assessments.

Chemical and Physical Properties

This compound is a white to buff powder.[1][6] It is generally insoluble as a free acid but soluble in the form of its sodium or ammonium salt.[1][6]

PropertyValueSource
CAS Number 88-51-7[1][3][6]
Molecular Formula C7H8ClNO3S[1]
Molecular Weight 221.66 g/mol [1][6]
Melting Point 180.5 °C[6][7]
Boiling Point 356 °C[6][7]
XLogP3 1.5[6]

Toxicological Data Summary

The available toxicological data for this compound is limited. The primary focus of existing information is on acute toxicity and local irritation effects.

Acute Toxicity

The only available quantitative measure is for acute oral toxicity.

EndpointSpeciesRouteValueClassificationSource
LD50 RatOral12000 mg/kgPractically Nontoxic[6]
Irritation and Sensitization
EndpointFindingGHS ClassificationSource
Eye Irritation Causes serious eye irritationH319: Causes serious eye irritation[3][4]
Skin Irritation Causes skin irritationH315: Causes skin irritation[4]
Respiratory Irritation May cause respiratory irritationH335: May cause respiratory irritation[4]
Skin Sensitization No data availableNot Classified
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data for these critical endpoints. Safety data sheets explicitly state that no data is available.[3]

EndpointFindingSource
Germ Cell Mutagenicity No data available[3]
Carcinogenicity No data available[3]
Reproductive Toxicity No data available[3]
STOT-Single Exposure May cause respiratory irritation (see 3.2)[4]
STOT-Repeated Exposure No data available[3]

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies that would be employed to generate the observed data, based on OECD Test Guidelines.

Acute Oral Toxicity Protocol (Based on OECD TG 423)

The acute toxic class method is used to estimate the LD50 value.

  • Test System: Healthy, young adult rats (typically one sex, often females) are used.[8] Animals are acclimatized to laboratory conditions.

  • Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 30-70% humidity; 12h light/dark cycle).[8] Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted prior to dosing.[7][8]

  • Dosing Procedure:

    • The test substance is administered in a single dose by oral gavage.

    • Dosing proceeds in a stepwise manner using a defined set of dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8]

    • Typically, 3 animals are used in each step. The outcome of the first step determines the dose for the next group.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes.

    • Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

  • Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at specific dose levels, providing an estimate of the LD50.[8]

In Vitro Eye Irritation Protocol (Based on OECD TG 492)

This method uses a Reconstructed human Cornea-like Epithelium (RhCE) to identify chemicals not requiring classification for eye irritation or serious eye damage. It is a common replacement for in vivo rabbit eye tests.[3][6][9]

  • Test System: A commercially available, stratified, multi-layered RhCE tissue model (e.g., EpiOcular™) is used.[3][10][11] This model mimics the structure and function of the human corneal epithelium.[3][11]

  • Procedure:

    • Application: The test chemical (50 mg for solids) is applied topically to the surface of triplicate tissue models.[3] A negative control (e.g., ultrapure water) and a positive control (e.g., methyl acetate) are run concurrently.[3]

    • Incubation: The treated tissues are incubated for a defined period (e.g., 6 hours for solids).[3]

    • Post-Exposure: The test chemical is thoroughly washed from the tissue surface.

  • Viability Assessment:

    • Tissue viability is measured using the MTT assay. Viable cells in the tissue reduce the yellow MTT tetrazolium salt to a blue formazan product.[3]

    • The formazan is extracted from the tissues using isopropanol, and the optical density is measured spectrophotometrically (at 570 nm).[3]

  • Data Interpretation:

    • The viability of the treated tissues is expressed as a percentage relative to the negative control tissues.

    • If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category).[3] If viability is ≤ 60%, it is considered an irritant.

Visualizations

Experimental Workflows

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Acclimatization Animal Acclimatization (Young Adult Rats) Fasting Overnight Fasting (Food withheld) Acclimatization->Fasting Dosing Single Oral Gavage (Stepwise Dosing, e.g., 2000 mg/kg) Fasting->Dosing Dose_Prep Test Substance Preparation Dose_Prep->Dosing Observation 14-Day Observation Period (Clinical Signs, Body Weight, Mortality) Dosing->Observation Necropsy Gross Necropsy (All Animals) Observation->Necropsy Analysis Data Analysis & LD50 Estimation Necropsy->Analysis In_Vitro_Eye_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Tissue_Prep Prepare RhCE Tissue Models (Triplicate Sets) Application Topical Application of Test Substance (e.g., 50 mg solid) Tissue_Prep->Application Controls Prepare Controls (Positive & Negative) Controls->Application Incubation Incubation (e.g., 6 hours) Application->Incubation Washing Rinse & Wash Tissues Incubation->Washing MTT_Assay MTT Assay (3-hour incubation) Washing->MTT_Assay Extraction Formazan Extraction (Isopropanol) MTT_Assay->Extraction Readout Spectrophotometry (OD at 570 nm) Extraction->Readout Classification Calculate % Viability & Classify Hazard Readout->Classification Logical_Relationship substance 2-Amino-4-chloro-5- methylbenzenesulfonic acid exposure_oral Oral Exposure substance->exposure_oral exposure_dermal Dermal Exposure substance->exposure_dermal exposure_ocular Ocular Exposure substance->exposure_ocular exposure_inhalation Inhalation Exposure substance->exposure_inhalation effect_oral Low Acute Toxicity (LD50 > 2000 mg/kg) exposure_oral->effect_oral effect_dermal Skin Irritation exposure_dermal->effect_dermal effect_ocular Serious Eye Irritation exposure_ocular->effect_ocular effect_inhalation Potential Respiratory Tract Irritation exposure_inhalation->effect_inhalation

References

The Genesis of a Key Dyestuff Intermediate: A Technical History of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHAOSHAN, China – December 25, 2025 – This technical guide provides a comprehensive overview of the historical development of the synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, a crucial intermediate in the manufacturing of azo pigments.[1][2][3] Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the evolution of its synthesis from early baking processes to modern multi-step industrial routes, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction

This compound, also known as 2B acid, is a foundational building block for a range of vibrant and lightfast red and bordeaux azo pigments.[3] Its molecular structure, featuring an amino group, a sulfonic acid moiety, a chlorine atom, and a methyl group on a benzene ring, makes it an ideal diazo component in azo coupling reactions. The historical trajectory of its synthesis reflects the broader advancements in industrial organic chemistry, moving from brute-force, high-temperature methods to more controlled and efficient multi-step processes.

Historical Synthesis Routes: A Tale of Two Pathways

The production of this compound has historically been dominated by two primary synthetic strategies:

  • The "Baking" Process: An early and direct approach involving the high-temperature sulfonation of 3-chloro-4-methylaniline.

  • The Multi-Step Synthesis from p-Nitrotoluene: A more contemporary, multi-stage industrial method that offers greater control over purity and yield.

This guide will now delve into the technical specifics of each route, providing available quantitative data and detailed experimental methodologies.

Route 1: The "Baking" Process - Direct Sulfonation of 3-Chloro-4-methylaniline

The "baking" method represents a classic approach in the synthesis of aminobenzenesulfonic acids.[4] This process involves the direct reaction of an aromatic amine with sulfuric acid at elevated temperatures. In the case of this compound, the starting material is 3-chloro-4-methylaniline (also known as 2-chloro-p-toluidine).

The initial step is the formation of the amine sulfate salt, which upon heating, undergoes an intramolecular rearrangement and dehydration to yield the desired sulfonic acid. A key historical method specifies the baking of 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195°C to produce the final compound.[1][2]

Logical Workflow for the "Baking" Process

Baking_Process Start 3-Chloro-4-methylaniline + Sulfuric Acid SaltFormation Formation of 3-chloro-4-methyl-benzeneamine hydrogensulfate Start->SaltFormation Mixing Baking Baking in vacuo at 195°C SaltFormation->Baking Heating Product 2-Amino-4-chloro-5- methylbenzenesulfonic acid Baking->Product Rearrangement & Dehydration

Caption: Workflow of the "baking" process for this compound synthesis.

Experimental Protocol: Sulfonation of 3-Chloro-4-methylaniline (Baking Method)

This protocol is a representative procedure based on historical methods for the sulfonation of aromatic amines.

  • Salt Formation: In a reaction vessel equipped for heating under vacuum, 3-chloro-4-methylaniline is slowly added to an equimolar amount of concentrated sulfuric acid with stirring. The reaction is exothermic and results in the formation of 3-chloro-4-methyl-benzeneamine hydrogensulfate as a solid mass.

  • Baking/Sulfonation: The reaction vessel is then subjected to a vacuum and heated to 195°C.[1][2] This temperature is maintained for several hours to facilitate the sulfonation and the removal of water.

  • Work-up and Isolation: After the reaction is complete, the solid mass is cooled and dissolved in water. The solution is then neutralized with a base, such as sodium carbonate, to precipitate the sodium salt of the sulfonic acid. The product can be further purified by recrystallization.

Route 2: Multi-Step Synthesis from p-Nitrotoluene

The industrial production of this compound has largely shifted to a more controlled, multi-step synthesis starting from p-nitrotoluene. This method allows for better management of isomeric impurities and generally results in higher overall yields and purity.[3][5] The process can be broken down into three key stages: chlorination, reduction, and sulfonation.

Synthesis Pathway from p-Nitrotoluene

PNT_Synthesis_Pathway pNT p-Nitrotoluene Chlorination Chlorination pNT->Chlorination oCNpNT 2-Chloro-4-nitrotoluene Chlorination->oCNpNT Reduction Reduction oCNpNT->Reduction pCT 3-Chloro-4-methylaniline Reduction->pCT Sulfonation Sulfonation pCT->Sulfonation FinalProduct 2-Amino-4-chloro-5- methylbenzenesulfonic acid Sulfonation->FinalProduct

Caption: Multi-step synthesis of this compound from p-nitrotoluene.

Quantitative Data for the p-Nitrotoluene Route
StepReactantsCatalyst/ReagentsTemperature (°C)PressureYield (%)Purity (%)
Chlorination p-Nitrotoluene, ChlorineIodine80Atmospheric98.3 - 99.1>98
Reduction 2-Chloro-4-nitrotoluene, HydrogenPd/C25-1000.2-3.0 MPa>99 (selectivity)High
Reduction 2-Chloro-4-nitrotolueneIron powder, HClRoom Temp.Atmospheric~83High
Sulfonation 3-Chloro-4-methylanilineSulfuric AcidHighAtmosphericHigh>98.5

Note: Yields and conditions can vary based on specific industrial processes.

Experimental Protocols for the p-Nitrotoluene Route

Step 1: Chlorination of p-Nitrotoluene

  • Reaction Setup: 685 g (5 mol) of p-nitrotoluene and 6.9 g (1% by weight) of iodine are charged into a glass flask equipped with a stirrer and a gas inlet.[6]

  • Chlorination: The mixture is heated to 80°C, and chlorine gas is introduced at a rate to maintain the temperature. The reaction is monitored by measuring the density of the reaction mixture. Approximately 1 mole of chlorine per mole of p-nitrotoluene is consumed.[6]

  • Work-up: The reaction mixture is cooled, and the iodine catalyst is removed by washing with an aqueous solution of sodium bisulfite. The organic layer, consisting mainly of 2-chloro-4-nitrotoluene, is then separated. The crude product typically has a purity of over 98% with a yield of 98.3-99.1%.[6][7][8]

Step 2: Reduction of 2-Chloro-4-nitrotoluene to 3-Chloro-4-methylaniline

Two common methods for this reduction are catalytic hydrogenation and chemical reduction.

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: A hydrogenation reactor is charged with 2-chloro-4-nitrotoluene, a solvent such as an alcohol or alcohol-water mixture, and a Pd-Fe/C catalyst (0.05-0.4% by weight of the nitro compound).

    • Hydrogenation: The reactor is pressurized with hydrogen to 0.2-3.0 MPa and heated to a temperature between 25-100°C. The reaction is monitored until the conversion of the starting material is complete.

    • Isolation: The catalyst is filtered off, and the solvent is removed by distillation to yield 3-chloro-4-methylaniline with a selectivity greater than 99.9%.

  • Method B: Chemical Reduction with Iron

    • Reaction Setup: In a reaction tube, mix 2-chloro-4-nitrotoluene (1 eq.), iron powder (5 eq.), and hexafluoroisopropanol (10 eq.).[9]

    • Reduction: Slowly add a 2N aqueous hydrochloric acid solution to the mixture with stirring at room temperature for 30 minutes.[9]

    • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to give 3-chloro-4-methylaniline with a yield of approximately 83%.[9]

Step 3: Sulfonation of 3-Chloro-4-methylaniline

The sulfonation of the resulting 3-chloro-4-methylaniline can be carried out using the "baking" process as described in Route 1, or by using other sulfonating agents like oleum in a solvent. The final product is obtained with a purity of at least 98.5%.[3]

Conclusion: An Evolving Synthesis

The historical development of the synthesis of this compound illustrates a clear progression towards more refined and efficient chemical manufacturing processes. While the early "baking" method was effective, it offered limited control and could lead to lower yields and the formation of by-products. The modern multi-step route starting from p-nitrotoluene, while more complex, provides greater control over each chemical transformation, resulting in a higher quality final product. This evolution is emblematic of the broader trends in the chemical industry, emphasizing process optimization, purity, and efficiency. The continued importance of this intermediate in the dye and pigment industry ensures that its synthesis will remain a key area of industrial chemical expertise.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, its structural isomers, and related compounds. The document details their chemical properties, synthesis methodologies, and analytical characterization, presenting quantitative data in accessible formats and outlining experimental protocols for key procedures.

Introduction

This compound (C₇H₈ClNO₃S) is a sulfonated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, particularly azo pigments.[1][2] Its molecular structure, featuring amino, chloro, methyl, and sulfonic acid functional groups on a benzene ring, gives rise to a number of structural isomers, each with potentially unique chemical and physical properties. Understanding the characteristics and synthesis of these isomers is vital for researchers in materials science, medicinal chemistry, and process development.

Physicochemical Properties of this compound and Its Isomers

The properties of this compound and its identified structural isomers are summarized below. The data has been compiled from various chemical databases and literature sources.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound88-51-7C₇H₈ClNO₃S221.66>300[3]~163 (rough estimate)[3]White to buff powder[1][3]
2-Amino-5-chloro-4-methylbenzenesulfonic acid88-53-9C₇H₈ClNO₃S221.66Not availableNot availableColorless to slightly reddish crystalline powder
4-Amino-3-chloro-5-methylbenzenesulfonic acid6387-14-0C₇H₈ClNO₃S221.66Not availableNot availableNot available
3-Amino-5-chloro-4-methylbenzenesulfonic acid6387-27-5C₇H₈ClNO₃S221.66Not availableNot availableNot available

Structural Isomers of C₇H₈ClNO₃S

The molecular formula C₇H₈ClNO₃S allows for a significant number of structural isomers based on the positional arrangement of the four substituents (amino, chloro, methyl, and sulfonic acid) on the benzene ring. A systematic enumeration of these isomers is crucial for their individual study and application.

The following diagram illustrates the logical relationship for identifying the possible structural isomers by considering the fixed position of one substituent and arranging the others.

G cluster_starting Starting Structure cluster_substituents Substituents cluster_isomers Positional Isomers C7H8ClNO3S C7H8ClNO3S Benzene Ring Benzene Ring C7H8ClNO3S->Benzene Ring Core -NH2 -NH2 Benzene Ring->-NH2 Attach -Cl -Cl Benzene Ring->-Cl Attach -CH3 -CH3 Benzene Ring->-CH3 Attach -SO3H -SO3H Benzene Ring->-SO3H Attach Isomer 1 (2,4,5,1) Isomer 1 (2,4,5,1) -SO3H->Isomer 1 (2,4,5,1) Positional Variation Isomer 2 (2,5,4,1) Isomer 2 (2,5,4,1) -SO3H->Isomer 2 (2,5,4,1) Positional Variation Isomer 3 (3,5,4,1) Isomer 3 (3,5,4,1) -SO3H->Isomer 3 (3,5,4,1) Positional Variation Isomer 4 (4,3,5,1) Isomer 4 (4,3,5,1) -SO3H->Isomer 4 (4,3,5,1) Positional Variation ... Multiple other combinations -SO3H->...

Caption: Enumeration of possible structural isomers.

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound and one of its key isomers are provided below.

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the sulfonation of 3-chloro-4-methylaniline.[1]

Materials:

  • 3-chloro-4-methylaniline

  • Concentrated sulfuric acid (98%)

  • Baking oven with vacuum capabilities

Procedure:

  • Prepare the hydrogensulfate salt of 3-chloro-4-methylaniline by reacting it with an equimolar amount of concentrated sulfuric acid.

  • Place the 3-chloro-4-methyl-benzeneamine hydrogensulfate in a suitable reaction vessel.

  • Heat the vessel in a vacuum oven at 195 °C.[1]

  • Maintain the temperature and vacuum until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • After completion, the product is cooled and can be purified by recrystallization.

G 3-chloro-4-methylaniline 3-chloro-4-methylaniline Salt Formation Salt Formation 3-chloro-4-methylaniline->Salt Formation H2SO4 H2SO4 H2SO4->Salt Formation Baking (195C, vacuum) Baking (195C, vacuum) Salt Formation->Baking (195C, vacuum) Product 2-Amino-4-chloro-5- methylbenzenesulfonic acid Baking (195C, vacuum)->Product

Caption: Synthesis workflow for this compound.

Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid

The synthesis of this isomer can be achieved through a multi-step process starting from p-toluenesulfonic acid.

Materials:

  • p-Toluenesulfonic acid

  • Chlorinating agent (e.g., chlorine gas)

  • Nitrating agent (e.g., nitric acid)

  • Reducing agent (e.g., iron in acidic medium)

  • Sodium chloride

  • Acetic acid

Procedure:

  • Chlorination: Chlorinate p-toluenesulfonic acid to form 3-chloro-4-methylbenzenesulfonic acid.

  • Nitration: Nitrate the resulting compound to produce a mixture of nitro isomers.

  • Separation: Precipitate the desired 2-chloro-4-methyl-6-nitrobenzenesulfonic acid from the mixture using a sodium chloride solution.

  • Reduction: Reduce the nitro group of the separated isomer using a Bechamp reduction (iron and acetic acid) to yield 2-Amino-5-chloro-4-methylbenzenesulfonic acid.

Analytical Characterization

The identification and quantification of this compound and its isomers are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
Compound Name¹H NMR (predicted)¹³C NMR (predicted)IR (KBr, cm⁻¹)Mass Spec (m/z)
This compoundδ 7.5 (s, 1H), 6.8 (s, 1H), 4.5 (br s, 2H), 2.2 (s, 3H)δ 145.2, 133.5, 131.8, 128.4, 120.1, 115.6, 19.83400-3200 (N-H), 3100-3000 (Ar C-H), 1620 (N-H bend), 1250-1150 & 1050-1000 (S=O)221 (M+), 142, 106
2-Amino-5-chloro-4-methylbenzenesulfonic acidδ 7.6 (s, 1H), 6.7 (s, 1H), 4.6 (br s, 2H), 2.3 (s, 3H)δ 144.9, 134.1, 132.5, 127.9, 119.5, 116.2, 20.1Not availableNot available

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of these isomers.

Experimental Protocol for HPLC Analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[4]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method can be adapted for the separation of other isomers by optimizing the gradient profile and mobile phase composition.

G Sample Sample HPLC System HPLC System Sample->HPLC System C18 Column C18 Column HPLC System->C18 Column Detector (UV/MS) Detector (UV/MS) C18 Column->Detector (UV/MS) Chromatogram Chromatogram Detector (UV/MS)->Chromatogram

Caption: HPLC analysis workflow for isomeric separation.

Related Compounds

Several related compounds share structural similarities with this compound and are also used as intermediates in the synthesis of dyes and pigments. These include various isomers of aminobenzenesulfonic acids and chlorotoluenes. The synthetic pathways and analytical methods described in this guide can often be adapted for these related molecules.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers. The presented data on physicochemical properties, along with detailed synthesis and analytical protocols, serves as a valuable resource for professionals in chemical research and development. The systematic approach to isomer identification and characterization is essential for advancing the application of these important chemical intermediates.

References

The Core Mechanisms of Action in Dye Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental mechanisms of action underpinning the synthesis of common classes of synthetic dyes. Focusing on the core chemical principles, this document is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize these chromophoric molecules in their work. The synthesis of azo, triphenylmethane, and phthalocyanine dyes is detailed, with an emphasis on reaction mechanisms, quantitative data, and explicit experimental protocols.

Introduction to Dye Chemistry and Synthesis

Synthetic dyes are organic compounds that absorb and reflect light in the visible spectrum, a property conferred by the presence of chromophores and a conjugated system of electrons.[1] The color of a dye is determined by the specific wavelengths of light it absorbs. Auxochromes, or color helpers, are functional groups that can modify a dye's color and are often used to enhance its solubility and affinity for a substrate.[1] The synthesis of these complex molecules is a cornerstone of organic chemistry, with applications ranging from textiles and printing to advanced biomedical imaging and diagnostics. This guide will delve into the mechanistic pathways of three pivotal classes of synthetic dyes.

Azo Dyes: The Chemistry of Diazotization and Coupling

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[2] Their synthesis is a two-step process involving diazotization followed by an azo coupling reaction.[1][3]

Mechanism of Action

Step 1: Diazotization

The first step is the conversion of a primary aromatic amine to a diazonium salt.[1][3] This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[4] The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then generates the reactive nitrosonium ion (NO⁺). The aromatic amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion is formed.[4] It is crucial to maintain low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[4][5]

Step 2: Azo Coupling

The second step is the electrophilic aromatic substitution reaction between the aryldiazonium ion (the electrophile) and an activated aromatic compound, known as the coupling component (the nucleophile).[6][7] Common coupling components include phenols, naphthols, and aromatic amines.[6] The coupling reaction typically occurs at the para position of the coupling component, unless this position is already occupied, in which case ortho substitution is favored.[6] The pH of the reaction medium is critical; mildly acidic or neutral conditions are generally preferred for the coupling reaction to proceed efficiently.[6]

Quantitative Data for Azo Dye Synthesis

The following table summarizes key quantitative data for the synthesis of representative azo dyes.

Dye NameStarting AmineCoupling ComponentSolventλmax (nm)Molar Absorptivity (ε)Yield (%)Reference
Azo Dye A1Sulfamethoxazole5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneTHF388--[8]
Azo Dye A2Sulfamethoxazole6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileTHF438--[8]
Azo Dye A3Sulfamethoxazole1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileTHF428--[8]
Azo Dye from SulfamethoxazoleSulfamethoxazole4-methoxyphenol-495-84[9]
Azo Dye 5A4-methylaniline3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole---82[10]
Azo Dye 7A4-chloroaniline3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole---50[10]
Azo Dye from 2,4-dichloroaniline2,4-dichloroanilinePhenolEthanol--83.38[11]
Experimental Protocol: Synthesis of Methyl Orange

This protocol details the synthesis of Methyl Orange, a common acid-base indicator.[1][5][12]

Materials:

  • Sulfanilic acid: 1.1 g

  • 2.5% Sodium carbonate solution: 13 mL

  • Sodium nitrite: 0.5 g

  • Ice: ~8 g

  • Concentrated hydrochloric acid: 1.3 mL

  • N,N-dimethylaniline: 0.8 mL

  • Glacial acetic acid: 0.7 mL

  • 3 M Sodium hydroxide solution: 8.5 mL

Procedure:

Part A: Diazotization of Sulfanilic Acid [12]

  • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by gently boiling.

  • Cool the solution under tap water and add 0.5 g of sodium nitrite, stirring until it dissolves.

  • Pour this solution into a 200 mL beaker containing approximately 8 g of crushed ice and 1.3 mL of concentrated hydrochloric acid. A precipitate of the diazonium salt will form.

Part B: Synthesis of Methyl Orange [12]

  • In a separate test tube, mix 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

  • Add the N,N-dimethylaniline acetate solution to the suspension of the diazonium salt with stirring.

  • Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture to induce the coupling reaction and form the orange sodium salt of Methyl Orange.

  • Heat the mixture to boiling, then cool it in an ice bath to allow the product to crystallize.

  • Collect the crystals by vacuum filtration and wash with a saturated sodium chloride solution.

Signaling Pathway Diagram

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2 + HCl (0-5 °C) AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt (Ar-N2+) NaNO2_HCl->DiazoniumSalt Formation of Nitrosonium Ion (NO+) CouplingComponent Coupling Component (Phenol, Aniline, etc.) DiazoniumSalt->CouplingComponent Electrophilic Aromatic Substitution AzoDye Azo Dye (Ar-N=N-Ar') CouplingComponent->AzoDye

Caption: General workflow for the synthesis of azo dyes.

Triphenylmethane Dyes: The Chemistry of Condensation and Oxidation

Triphenylmethane dyes are a class of intensely colored synthetic dyes based on the triphenylmethane skeleton. They are known for their brilliance but often have poor lightfastness.

Mechanism of Action

The synthesis of triphenylmethane dyes often involves the condensation of an aromatic aldehyde or a derivative with an aromatic amine or phenol in the presence of a dehydrating agent or a catalyst.[13] An alternative and common method for synthesizing Crystal Violet involves the reaction of Michler's ketone with N,N-dimethylaniline in the presence of a condensing agent like phosphorus oxychloride.[13] The initial product of these condensation reactions is the colorless "leuco" form of the dye. Subsequent oxidation of the leuco base generates the highly conjugated, colored form of the dye.[7]

Quantitative Data for Triphenylmethane Dye Synthesis

The following table presents characteristic data for Crystal Violet, a representative triphenylmethane dye.

Dye NamePrecursorsCatalyst/Reagentλmax (nm)pKaReference
Crystal VioletN,N-dimethylaniline, Michler's ketonePhosphorus oxychloride, HCl5909.4[13]
Crystal VioletN,N-dimethylaniline, Carbon tetrachlorideAluminum chloride--[14]
Experimental Protocol: Synthesis of Crystal Violet

This protocol outlines a method for the synthesis of Crystal Violet.[14]

Materials:

  • N,N-dimethylaniline

  • Carbon tetrachloride

  • Aluminum chloride

  • Crushed ice

  • Ether

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • React N,N-dimethylaniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at a temperature between 50°C and 60°C for approximately 30 minutes.

  • Pour the reaction mixture onto crushed ice. The Crystal Violet will move into the aqueous layer.

  • Wash the organic layer with water until it is no longer blue.

  • Wash the aqueous layer with ether to remove any unreacted starting materials.

  • Precipitate the aluminum salts by adding sodium bicarbonate.

  • Boil the solution to dryness.

  • Redissolve the crude Crystal Violet in ethanol, filter, and recrystallize by adding ether to obtain gold-green crystals.

Experimental Workflow Diagram

Crystal_Violet_Synthesis Start Start Reactants Mix N,N-dimethylaniline, Carbon Tetrachloride, and AlCl3 Start->Reactants Reaction Heat at 50-60°C for 30 minutes Reactants->Reaction Quench Pour onto Crushed Ice Reaction->Quench Separate Separate Aqueous Layer (contains Crystal Violet) Quench->Separate Wash_Ether Wash with Ether Separate->Wash_Ether Precipitate_Al Precipitate Aluminum Salts with Sodium Bicarbonate Wash_Ether->Precipitate_Al Dry Boil to Dryness Precipitate_Al->Dry Recrystallize Recrystallize from Ethanol and Ether Dry->Recrystallize Product Crystal Violet Product Recrystallize->Product

Caption: Workflow for the synthesis of Crystal Violet.

Phthalocyanine Dyes: The Chemistry of Cyclotetramerization

Phthalocyanines are large, aromatic macrocyclic compounds with an 18-π-electron system, making them exceptionally stable.[15] They are structurally related to porphyrins and are used as robust pigments and dyes.

Mechanism of Action

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitrile, diiminoisoindole, phthalic anhydride, or phthalimide.[15] When the synthesis is conducted in the presence of a metal salt, a metal phthalocyanine complex is formed, with the metal ion coordinated in the central cavity of the macrocycle.[16] The reaction is often carried out at high temperatures, either in a high-boiling solvent or in a melt.[15]

Quantitative Data for Phthalocyanine Dye Synthesis

The table below provides data for the synthesis of copper phthalocyanine.

ProductPrecursorsCatalyst/ReagentTemperature (°C)Yield (%)λmax (Q-band, nm)Reference
Copper PhthalocyaninePhthalic anhydride, Urea, Copper(I) chlorideAmmonium heptamolybdate250 (microwave)83-[3]
Octacyano-Cu-Phthalocyanine1,2,4,5-tetracyanobenzene, CuCl₂---700 (in DMSO)[15][17]
Octacyano-Fe-Phthalocyanine1,2,4,5-tetracyanobenzene, FeCl₂---693 (in DMF)[4]
Experimental Protocol: Synthesis of Copper Phthalocyanine

This protocol describes a microwave-assisted synthesis of copper phthalocyanine.[3]

Materials:

  • Phthalic anhydride: 2.67 g (18.0 mmol)

  • Urea: 5.53 g (92.0 mmol)

  • Copper(I) chloride: 500 mg (5.00 mmol)

  • Ammonium heptamolybdate: 75 mg (0.061 mmol)

  • Water: 2 drops

  • Concentrated hydrochloric acid: 5 mL

  • Ethanol

Procedure:

  • In a 100 mL two-neck flask, combine phthalic anhydride, urea, copper(I) chloride, and ammonium heptamolybdate.

  • Add two drops of water to the mixture.

  • Irradiate the reaction mixture in a microwave system for 10 minutes at a maximum temperature of 250°C with 1000 W power. The melt will solidify into a porous violet mass.

  • After cooling, add 50 mL of water and 5 mL of concentrated hydrochloric acid to the solid in the flask.

  • Heat the mixture in the microwave system at 102°C for 10 minutes with 800 W power to extract unreacted starting materials.

  • Filter the solid, wash with 50 mL of water, and then with a small amount of ethanol.

  • Transfer the crude product back to the flask, add 50 mL of ethanol, and heat in the microwave system at 80°C for 10 minutes with 500 W power.

  • Cool the mixture to 50°C, filter the product, wash with 20 mL of ethanol, and dry under reduced pressure.

Logical Relationship Diagram

Phthalocyanine_Synthesis cluster_precursors Precursors Phthalonitrile Phthalonitrile Cyclotetramerization Cyclotetramerization (High Temperature) Phthalonitrile->Cyclotetramerization Phthalic_Anhydride Phthalic Anhydride + Urea Phthalic_Anhydride->Cyclotetramerization Diiminoisoindole Diiminoisoindole Diiminoisoindole->Cyclotetramerization Metal_Salt Metal Salt (e.g., CuCl) Metal_Salt->Cyclotetramerization Metal_Phthalocyanine Metal Phthalocyanine Cyclotetramerization->Metal_Phthalocyanine

Caption: Precursors for metal phthalocyanine synthesis.

Conclusion

The synthesis of dyes is a rich and diverse field of organic chemistry, with each class of dye possessing a unique mechanism of formation. Azo dyes are formed through a two-step diazotization and coupling process, triphenylmethane dyes are typically synthesized via condensation and oxidation, and phthalocyanines are created through the cyclotetramerization of phthalic acid derivatives. A thorough understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the effective application and development of these vital chemical compounds in research and industry.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzenesulfonic Acid as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known as 2B Acid, is a pivotal aromatic amine sulfonic acid derivative widely utilized as an intermediate in the synthesis of a variety of azo dyes and pigments.[1] Its chemical structure, featuring an amino group, a sulfonic acid group, a chlorine atom, and a methyl group on a benzene ring, allows for the production of dyes with desirable properties such as high tinting strength, good lightfastness, and thermal stability.[2] The sulfonic acid group, in particular, imparts water solubility to the intermediate and the resulting dyes, a crucial characteristic for many dyeing applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, focusing on the key chemical transformations and the characterization of the resulting products.

Chemical Properties and Applications

This compound typically appears as a white to off-white crystalline powder.[1] It is soluble in water, particularly as its sodium or ammonium salt, and has a melting point of approximately 250-255°C.[1] Its primary application lies in the dye and pigment industry, where it serves as a diazo component in the synthesis of a range of red and yellow colorants.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number88-51-7[1]
Molecular FormulaC₇H₈ClNO₃S[1]
Molecular Weight221.66 g/mol [1]
AppearanceWhite to buff powder[1]
Melting Point>300°C
SolubilitySoluble in water (as sodium or ammonium salt)[1]

Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) using sodium nitrite as the diazotizing agent.[2] Strict temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-), which is the chromophore responsible for the color of the dye. The specific coupling component used determines the final color of the product.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_laking Step 3: Laking (for Pigments) 2-Amino-4-chloro-5-methylbenzenesulfonic_acid 2-Amino-4-chloro- 5-methylbenzenesulfonic acid Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-chloro-5-methylbenzenesulfonic_acid->Diazonium_Salt NaNO₂, HCl 0-5°C Azo_Dye Azo Dye/Pigment Diazonium_Salt->Azo_Dye Alkaline conditions Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye Insoluble_Pigment Insoluble Pigment Azo_Dye->Insoluble_Pigment Metal_Salt Metal Salt (e.g., CaCl₂, BaCl₂) Metal_Salt->Insoluble_Pigment Workflow_PR48_2 Start Start Diazotization Diazotization of This compound (0-5°C) Start->Diazotization Coupling Azo Coupling with 3-Hydroxy-2-naphthoic acid (12-15°C) Diazotization->Coupling Laking Laking with Calcium Chloride (80-90°C) Coupling->Laking Filtration Filtration and Washing Laking->Filtration Drying Drying Filtration->Drying End C.I. Pigment Red 48:2 Drying->End Logical_Relationships cluster_parameters Controllable Parameters cluster_outcomes Desired Outcomes Temperature Temperature High_Purity High Purity Temperature->High_Purity Low temp for diazotization pH pH High_Yield High Yield pH->High_Yield Optimal pH for coupling Desired_Color Desired Color Shade pH->Desired_Color Reactant_Ratio Reactant Ratio Reactant_Ratio->High_Yield Stirring_Rate Stirring Rate Stirring_Rate->High_Purity Good_Fastness Good Fastness Properties High_Purity->Good_Fastness Desired_Color->Good_Fastness

References

Application Notes: Synthesis of Azo Pigments Using 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid is a vital aromatic amine intermediate used in the synthesis of various azo pigments.[1] Azo pigments are a major class of colorants characterized by the presence of an azo group (–N=N–) that connects two aromatic rings.[2][3] The synthesis is a classic two-stage process involving the diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[4][5][6] The sulfonic acid group on the starting material imparts water solubility, which can be advantageous in certain dyeing processes, while the chloro and methyl groups can influence the final properties of the pigment, such as color, lightfastness, and thermal stability.

These notes provide a detailed protocol for researchers and scientists on the synthesis of azo pigments starting from this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Registry Number 88-51-7[7]
Molecular Formula C₇H₈ClNO₃S[7]
Molecular Weight 221.66 g/mol [7]
Appearance White to off-white crystalline powder or paste[1]
Solubility Insoluble as a free acid; soluble as its sodium or ammonium salt[1]
Primary Use Intermediate for the synthesis of azo dyes and pigments[1]

Table 2: Representative Azo Pigments and Expected Data

This table provides examples of pigments that can be synthesized and the typical data that should be recorded. The specific properties will vary based on the coupling agent used.

Coupling Agent ExampleResulting Pigment ClassMolecular Formula (Pigment)Molecular Weight ( g/mol )Observed ColorTypical Yield (%)
N-(2,5-dimethoxyphenyl)-3-oxobutanamidePigment Yellow[7]C₁₉H₂₀ClN₃O₆S453.90Yellow80-90
3-Hydroxy-2-naphthoic acidPigment Red[8]C₁₈H₁₃ClN₂O₄S388.83Red85-95
2-NaphtholAzo DyeC₁₇H₁₃ClN₂O₄S376.82Orange-Red[2]80-95
N,N'-bis(acetoacetyl)-o-toluidineDiarylide Pigment[4]C₂₉H₂₈Cl₂N₆O₈S₂739.61Yellow75-85

Experimental Protocols

The synthesis of azo pigments from this compound is performed in two primary stages: Diazotization and Azo Coupling.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine into a reactive diazonium salt. The low reaction temperature is critical to prevent the decomposition of the unstable diazonium salt.[9]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea (for quenching excess nitrous acid)

Procedure:

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of one molar equivalent of this compound in distilled water.

  • Acidification: While stirring, slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[10]

  • Nitrite Addition: In a separate beaker, dissolve a slight molar excess (approx. 1.05 equivalents) of sodium nitrite in cold distilled water.[11]

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension. Ensure the temperature does not rise above 5 °C.[9]

  • Monitoring the Reaction: After the complete addition of sodium nitrite, continue stirring for an additional 15-30 minutes. Check for a slight excess of nitrous acid by spotting the solution onto starch-iodide paper; the paper should turn blue-black.

  • Quenching: If there is a significant excess of nitrous acid, it can be destroyed by the careful addition of a small amount of urea.

  • The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent azo coupling step.[5][11]

Protocol 2: Azo Coupling Reaction

This protocol details the reaction of the newly formed diazonium salt with a suitable coupling component to form the azo pigment.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling agent (e.g., 2-Naphthol, N-(2,5-dimethoxyphenyl)-3-oxobutanamide)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Agent Solution: In a separate beaker, dissolve one molar equivalent of the chosen coupling agent in a 10% aqueous solution of sodium hydroxide. Many coupling agents, like phenols and naphthols, require deprotonation with a base to become activated for the coupling reaction.[4]

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.[10]

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, vigorously stirred solution of the coupling agent.[11] A colored precipitate of the azo pigment should form immediately.[10]

  • pH Adjustment: Maintain an alkaline pH during the coupling reaction to ensure the coupling component remains activated. The pH can be monitored and adjusted with additional sodium hydroxide solution if necessary.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.[5]

  • Isolation: Collect the pigment precipitate by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the filtered solid with a small amount of cold distilled water and then with a saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the pigment product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Mandatory Visualization

Caption: Reaction mechanism for azo pigment synthesis.

References

Application Notes and Protocols for the Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] The protocol is based on established methods for the diazotization of aromatic amines.[3][4][5]

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4] This reaction is of significant importance in organic synthesis, particularly in the production of azo dyes.[3][6] The resulting diazonium salt of this compound is a versatile intermediate that can undergo various subsequent reactions, such as azo coupling, to yield a wide range of functionalized molecules.[1][2] Careful control of reaction conditions, especially temperature, is crucial for the successful synthesis and stability of the diazonium salt.[4][7]

Reaction Principle

The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4][7] The overall reaction is as follows:

C₇H₈ClNO₃S + NaNO₂ + 2HCl → C₇H₅ClN₂O₃S⁺Cl⁻ + NaCl + 2H₂O

Experimental Protocol

This protocol outlines the diazotization of this compound.

Materials:

  • This compound (C₇H₈ClNO₃S, MW: 221.66 g/mol )[1]

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Pipettes

  • Glass stirring rod

Procedure:

  • Preparation of the Amine Solution:

    • In a beaker, create a suspension of this compound in distilled water.

    • To this suspension, add concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the amine and to provide the acidic medium for the reaction.[8] A molar excess of acid is typically used.

    • Stir the mixture until a solution or a fine, uniform suspension is obtained.

  • Cooling:

    • Place the beaker containing the amine solution in an ice bath and cool the contents to 0-5 °C with continuous stirring.[7][9] It is critical to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[4]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring.[9]

    • Monitor the temperature closely and ensure it does not rise above 5 °C.[9] The addition should be slow enough to control any exothermic reaction.

  • Monitoring the Reaction:

    • After the addition of the sodium nitrite solution is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[9]

    • Test for the presence of excess nitrous acid by touching the glass stirring rod to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[3][8]

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the 4-chloro-5-methyl-2-sulfobenzenediazonium chloride is unstable and should be used immediately in subsequent reactions, such as azo coupling.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the experimental protocol.

ParameterValueNotes
Reactants
This compound1.0 molar equivalentThe starting aromatic amine.
Sodium Nitrite (NaNO₂)1.0 - 1.1 molar equivalentsA slight excess is used to ensure complete diazotization.[8]
Hydrochloric Acid (HCl)2.5 - 3.0 molar equivalentsProvides the acidic medium and forms the hydrochloride salt of the amine. An excess is necessary.[8]
Reaction Conditions
Temperature0 - 5 °CCritical for the stability of the diazonium salt.[4][7][9] Higher temperatures can lead to decomposition and the evolution of nitrogen gas.[10]
Reaction Time15 - 30 minutes after NaNO₂ additionTo ensure the reaction is complete.[9]
Monitoring
Endpoint DetectionPositive test with starch-iodide paperIndicates the presence of excess nitrous acid, signifying the completion of the diazotization.[3][8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Diazotization_Reaction Diazotization of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A 2-Amino-4-chloro-5- methylbenzenesulfonic acid D Diazotization (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D E 4-Chloro-5-methyl-2-sulfobenzene- diazonium chloride D->E F Sodium Chloride (NaCl) D->F G Water (H₂O) D->G

Caption: Chemical pathway for the diazotization reaction.

Experimental_Workflow Experimental Workflow for Diazotization start Start prep_amine Prepare aqueous suspension of This compound and add HCl start->prep_amine cool Cool the mixture to 0-5 °C in an ice bath prep_amine->cool add_nitrite Slowly add Sodium Nitrite solution to the amine mixture with stirring cool->add_nitrite prep_nitrite Prepare aqueous solution of Sodium Nitrite prep_nitrite->add_nitrite stir Continue stirring for 15-30 minutes at 0-5 °C add_nitrite->stir test Test for excess nitrous acid with starch-iodide paper stir->test use Use the diazonium salt solution immediately for the next step test->use Positive end End use->end

Caption: Step-by-step experimental workflow for the diazotization process.

References

Application Notes and Protocols for Azo Coupling Reactions Involving Diazotized 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of azo pigments derived from the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid. The subsequent coupling reactions with various aromatic compounds yield pigments with significant industrial applications, particularly in inks, coatings, and plastics. The protocols are based on established industrial methods and patent literature, offering a foundation for laboratory-scale synthesis and further research.

Overview of the Synthesis Pathway

The synthesis of azo dyes from this compound is a multi-step process that begins with the diazotization of the primary aromatic amine. This is followed by an azo coupling reaction with an electron-rich coupling component to form the azo dye. In many commercial applications, a final "laking" step is performed, where the soluble dye is precipitated with a metal salt to form an insoluble pigment.

Synthesis_Pathway A 2-Amino-4-chloro-5- methylbenzenesulfonic acid B Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Soluble Azo Dye B->D Azo Coupling C Coupling Component C->D E Insoluble Azo Pigment D->E Laking F Metal Salt (e.g., CaCl₂) F->E

Caption: General workflow for the synthesis of azo pigments.

Experimental Protocols

Diazotization of this compound

This initial step is critical and highly sensitive to temperature. Maintaining a low temperature (0-5 °C) is essential to prevent the decomposition of the unstable diazonium salt.[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a three-necked flask, create a suspension of this compound in distilled water.

  • Cool the suspension to 0-5 °C using an ice bath while stirring continuously.

  • Slowly add concentrated hydrochloric acid, ensuring the temperature does not exceed 5 °C.[1]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-60 minutes, maintaining vigorous stirring and a temperature of 0-5 °C.[2]

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Coupling Reaction: Synthesis of C.I. Pigment Red 48

C.I. Pigment Red 48 is synthesized by coupling the diazotized this compound with 3-Hydroxy-2-naphthoic acid (BONA).[3] The resulting soluble azo dye is then typically converted to an insoluble calcium or barium salt.[2][4]

Materials:

  • Diazonium salt solution (from protocol 2.1)

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂) or Barium Chloride (BaCl₂)

Procedure:

  • In a separate reaction vessel, dissolve 3-Hydroxy-2-naphthoic acid in a dilute aqueous solution of sodium hydroxide to form a clear, alkaline solution.

  • Cool the BONA solution to 12-15 °C.

  • Slowly add the cold diazonium salt solution to the alkaline BONA solution with vigorous stirring, maintaining the temperature at 12-15 °C. A red precipitate will begin to form.[2]

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.[2]

  • Laking Process: Heat the azo dye solution to the specified laking temperature (e.g., 80-95 °C).

  • Prepare a solution of calcium chloride or barium chloride in water.

  • Slowly add the metal salt solution to the hot dye solution with constant stirring to precipitate the insoluble pigment.[2]

  • After precipitation is complete, cool the mixture, and collect the pigment by vacuum filtration.

  • Wash the pigment with water and dry.

Coupling Reaction: Synthesis of C.I. Pigment Yellow 191

C.I. Pigment Yellow 191 is produced by coupling the diazotized this compound with 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone.[5]

Materials:

  • Diazonium salt solution (from protocol 2.1)

  • 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

Procedure:

  • In a separate reaction vessel, dissolve 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous solution of sodium hydroxide.

  • Cool the solution to 10-15 °C.

  • Gradually add the cold diazonium salt solution to the coupling component solution at 15 °C. Maintain the pH in the range of 6.0 to 6.5 by adding aqueous sodium hydroxide solution as needed.[6]

  • After the coupling is complete, a yellow suspension is formed.

  • Laking Process: Heat the yellow suspension to 80 °C.

  • Add a solution of calcium chloride to precipitate the pigment.

  • Stir the pigment suspension at an elevated temperature (e.g., 80 °C) for a period of time (e.g., 2 hours) to complete the laking process and control crystal modification.[7]

  • Filter the suspension, wash the press cake, and dry at an elevated temperature (e.g., 120 °C) to obtain the final pigment.[7]

Quantitative Data from Literature

The following tables summarize quantitative data extracted from patent literature for the synthesis of C.I. Pigment Red 48 and C.I. Pigment Yellow 191. These values can serve as a starting point for laboratory-scale synthesis.

Table 1: Reactant Quantities for C.I. Pigment Red 48:2 Synthesis [8]

ReactantAmountMolar Ratio (approx.)
This compound sodium salt200 kg1
Water1800 kg-
Concentrated Hydrochloric Acid(amount to achieve acidic conditions)-
30% Sodium Nitrite solution250 kg~1.3
30% Calcium Chloride solution1200 - 1650 kg-
3-Hydroxy-2-naphthoic acid200 kg~1.2
Liquid Caustic Soda285 kg-
Water (for coupling component)2000 kg-

Table 2: Reactant Quantities for C.I. Pigment Yellow 191 Synthesis [6]

ReactantAmountMolar Quantity
This compound22.1 g0.1 mol
Water (for diazotization)200 ml-
33% Sodium Hydroxide solution9.1 ml-
31% Hydrochloric Acid25.0 ml-
40% Sodium Nitrite solution13.3 ml-
1-(3'-sulfophenyl)-3-methyl-5-pyrazolone24.6 g0.0975 mol
1-(4'-sulfophenyl)-5-pyrazolone-3-carboxylic acid0.7 g0.0025 mol
Water (for coupling component)400 ml-
33% Sodium Hydroxide solution11.1 ml-

Logical Relationships in Synthesis

The successful synthesis of these azo pigments depends on the careful control of several interrelated parameters. The following diagram illustrates the key relationships and dependencies in the process.

Logical_Relationships cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_laking Laking Stage D_Temp Temperature (0-5 °C) D_Yield Diazonium Salt Stability & Yield D_Temp->D_Yield D_Acid Acid Concentration D_Acid->D_Yield D_Nitrite NaNO₂ Stoichiometry D_Nitrite->D_Yield C_Yield Azo Dye Yield & Purity D_Yield->C_Yield Input Quality C_pH pH Control C_pH->C_Yield C_Temp Temperature (e.g., 12-15 °C) C_Temp->C_Yield C_Stir Stirring Rate C_Stir->C_Yield L_Product Pigment Properties (Crystal Form, Particle Size) C_Yield->L_Product Input Quality L_Temp Temperature L_Temp->L_Product L_Salt Metal Salt Concentration L_Salt->L_Product L_Rate Addition Rate L_Rate->L_Product

Caption: Key parameter relationships in azo pigment synthesis.

References

Application Notes and Protocols for the Synthesis of Pigment Red 48

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48 (C.I. 15865) is a significant member of the monoazo pigment family, widely utilized for its vibrant red hue and good stability.[1] It is commercially available in several salt forms, known as lakes, which determine its specific shade and application properties. The most common variants include:

  • Pigment Red 48:1 (C.I. 15865:1): The barium salt, which typically affords a yellowish to medium red shade.[2][3]

  • Pigment Red 48:2 (C.I. 15865:2): The calcium salt, known for a bright, bluish-red shade.[1][4]

  • Pigment Red 48:4 (C.I. 15865:4): The magnesium salt, which provides a bright, yellowish-red color.

These pigments are integral in various industries, including the manufacturing of printing inks, coatings, plastics, textiles, and cosmetics.[1] The synthesis is a multi-step chemical process that requires precise control of reaction conditions to achieve the desired purity, yield, and coloristic properties.[5]

Chemical Principle

The synthesis of Pigment Red 48 is a classic example of azo colorant production and involves three primary stages:[1][6]

  • Diazotization: An aromatic primary amine, 2-amino-4-chloro-5-methylbenzenesulfonic acid (commonly known as 2B Acid), is converted into a reactive diazonium salt. This reaction is conducted in an acidic medium at low temperatures using sodium nitrite.[1]

  • Azo Coupling: The diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component, 3-hydroxy-2-naphthoic acid (BON Acid).[5][7] This forms a soluble azo dye.

  • Laking (Precipitation): The final insoluble pigment is formed by precipitating the soluble dye with a metal salt. The choice of metal salt (e.g., calcium chloride, barium chloride) determines the final pigment variant (e.g., PR 48:2, PR 48:1).[1][2]

Experimental Protocols

The following protocols are based on established laboratory and industrial methods for the synthesis of Pigment Red 48:2 (Calcium Salt).[1][8] Modifications, particularly in the laking step, are required to produce other variants.

Materials and Equipment

  • Reactants:

    • This compound (2B Acid)

    • 3-Hydroxy-2-naphthoic acid (BON Acid)

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl), concentrated

    • Sodium Hydroxide (NaOH)

    • Calcium Chloride (CaCl₂) or Barium Chloride (BaCl₂)

    • Distilled water

    • Ice

  • Equipment:

    • Glass beakers (500 mL, 1 L)

    • Three-neck flask (1 L)

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Ice bath

    • Buchner funnel and vacuum flask

    • Oven

    • pH meter or litmus paper

    • Starch-iodide paper

Quantitative Data for Laboratory-Scale Synthesis of Pigment Red 48:2

Reactant/ReagentMolecular Weight ( g/mol )Molar EquivalentExample Mass/VolumeNotes
This compound221.661.022.17 gThe starting aromatic amine.[1]
Sodium Nitrite (NaNO₂)69.001.057.25 gA slight excess ensures complete diazotization.[1]
Hydrochloric Acid (HCl, 37%)36.46~2.5~25 mLProvides the acidic medium for diazotization.[1]
3-Hydroxy-2-naphthoic acid188.181.018.82 gThe coupling component.[1]
Sodium Hydroxide (NaOH)40.00~2.0~8.00 gDissolves the coupling component and maintains alkaline conditions.[1]
Calcium Chloride (CaCl₂)110.981.0 - 2.011.1 - 22.2 gThe precipitating agent for PR 48:2.[1]
Protocol 1: Diazotization of this compound (2B Acid)
  • In a 500 mL beaker, suspend 22.17 g of 2B Acid in approximately 200 mL of water.[1][5]

  • Cool the suspension to 0-5°C using an ice bath and maintain this temperature throughout the process. This step is critical as the diazonium salt is unstable at higher temperatures.[5]

  • Slowly add ~25 mL of concentrated hydrochloric acid while stirring.[1]

  • In a separate beaker, prepare a solution by dissolving 7.25 g of sodium nitrite in 50 mL of distilled water.[5]

  • Add the sodium nitrite solution dropwise to the cooled 2B Acid suspension over 30-60 minutes, ensuring the temperature remains below 5°C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5°C.[5][8]

  • Verify the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue).[5] The resulting cold diazonium salt solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction
  • In a separate 1 L three-neck flask, dissolve 18.82 g of 3-hydroxy-2-naphthoic acid (BON Acid) in an aqueous solution of 8.00 g of sodium hydroxide in 200 mL of water to form a clear alkaline solution.[1]

  • Cool this solution to the desired coupling temperature, typically between 12-15°C.[1][8]

  • With vigorous stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the alkaline BON Acid solution.[1]

  • Maintain the temperature and pH within the optimal range for coupling throughout the addition. A red soluble dye will form.[5]

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.[1]

Protocol 3: Laking and Isolation of Pigment Red 48:2
  • Heat the soluble azo dye solution from the previous step.[5]

  • Prepare a solution of calcium chloride by dissolving 11.1 - 22.2 g of CaCl₂ in water.[1] For Pigment Red 48:1, a solution of barium chloride would be used instead.[2]

  • Slowly add the calcium chloride solution to the hot dye solution with constant stirring. The insoluble calcium salt of the pigment will precipitate.[1]

  • A patent suggests heating the reaction solution to 95-100°C for a period to improve heat resistance, followed by cooling.[8]

  • After precipitation is complete, cool the mixture to below 60°C.[1]

  • Collect the pigment by vacuum filtration using a Buchner funnel.[1]

  • Wash the pigment cake thoroughly with water to remove any soluble salts.[5]

  • Dry the pigment in an oven at 60-80°C to a constant weight.[1]

Visualizations

Synthesis_Workflow General Workflow for Pigment Red 48 Synthesis cluster_diazotization 1. Diazotization cluster_coupling 2. Azo Coupling cluster_laking 3. Laking & Isolation d1 Suspend 2B Acid in Water d2 Cool to 0-5°C d1->d2 d3 Add HCl d2->d3 d4 Add NaNO₂ Solution d3->d4 d5 Stir for 30-60 min d4->d5 c3 Add Diazonium Salt Solution d5->c3 Cold Diazonium Salt Solution c1 Prepare Alkaline BON Acid Solution c2 Cool to 12-15°C c1->c2 c2->c3 c4 Stir for 1-2 hours c3->c4 l1 Heat Azo Dye Solution c4->l1 Soluble Azo Dye l2 Add Metal Salt Solution (e.g., CaCl₂) l1->l2 l3 Precipitate Pigment l2->l3 l4 Filter, Wash, and Dry l3->l4 end end l4->end Final Pigment Red 48

Caption: General workflow for the synthesis of Pigment Red 48.

Reaction_Pathway Chemical Synthesis Pathway of Pigment Red 48:2 r1 2-Amino-4-chloro-5- methylbenzenesulfonic acid (2B Acid) reagent1 NaNO₂, HCl 0-5°C r1->reagent1 r2 3-Hydroxy-2-naphthoic acid (BON Acid) reagent2 NaOH (aq) r2->reagent2 intermediate2 Soluble Azo Dye r2->intermediate2 Coupling Partner intermediate1 Diazonium Salt reagent1->intermediate1 reagent3 CaCl₂ Heat product Pigment Red 48:2 (Calcium Salt) reagent3->product Laking/ Precipitation intermediate1->intermediate2 Azo Coupling (pH, Temp Control) intermediate2->reagent3

Caption: Chemical synthesis pathway for Pigment Red 48:2.

Troubleshooting_Workflow Troubleshooting Synthesis Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Detected: Off-Color or Low Yield cause1 Diazonium Salt Decomposition issue->cause1 cause2 Improper Coupling pH issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Loss During Filtration issue->cause4 sol1 Strictly maintain diazotization temp at 0-5°C cause1->sol1 sol2 Use diazonium salt immediately cause1->sol2 sol3 Calibrate pH meter and control pH cause2->sol3 sol4 Ensure sufficient reaction time & mixing cause3->sol4 sol5 Use appropriate filtration techniques cause4->sol5

Caption: A workflow for troubleshooting common synthesis problems.

Applications of Pigment Red 48

Pigment Red 48 and its variants are highly valued for their strong color and are used across numerous sectors:

  • Printing Inks: Recommended for offset, water-based, and solvent-based inks.[9] Pigment Red 48:2 is particularly suitable for gravure printing ink.[4]

  • Plastics and Rubber: Widely incorporated into plastics like PVC, polyethylene (PE), and polystyrene to achieve vivid and durable red coloration.[4] It is also used in rubber compounds.[9]

  • Paints and Coatings: Applied in industrial, automotive, and architectural coatings where bright and stable red tones are required.

  • Textile Printing: Used for pigment printing on fabrics that require a combination of brightness and moderate fastness.

  • Other Applications: The pigment is also found in art supplies like crayons and markers, cosmetics, and for coloring paper.[10]

Troubleshooting and Optimization

Achieving a high-quality final product requires careful control over the synthesis process. Common issues include off-color shades and low yields.[5]

  • Issue: Dull or Off-Color Shade

    • Potential Cause: Decomposition of the diazonium salt due to temperatures exceeding 5°C during diazotization. This can lead to the formation of phenolic impurities.[5]

    • Solution: Strictly maintain the reaction temperature between 0-5°C using an ice bath and use the diazonium salt solution immediately after preparation.[5]

    • Potential Cause: Formation of isomeric impurities due to improper pH control during the azo coupling stage.[5]

    • Solution: Carefully control and monitor the pH of the coupling reaction to ensure substitution occurs at the desired position on the BON Acid molecule.[5]

  • Issue: Low Yield

    • Potential Cause: Incomplete diazotization or inefficient coupling reaction.[5]

    • Solution: Ensure complete dissolution of the 2B Acid before adding sodium nitrite and use a slight excess of nitrite and acid. Optimize the pH and ensure thorough mixing during the coupling stage.[5]

    • Potential Cause: Loss of fine pigment particles during filtration.[5]

    • Solution: Use appropriate filtration techniques and ensure complete precipitation during the laking step by allowing sufficient time.[5]

References

Application Notes and Protocols: Organic Pigments for Agricultural Seed Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of organic pigments in agricultural seed coatings. The information is intended to guide researchers in developing and evaluating pigmented seed treatments for enhanced seed identification, handling, and performance.

Introduction to Organic Pigments in Seed Coatings

Organic pigments are increasingly utilized in seed coatings to provide distinct coloration, which serves several critical functions in modern agriculture. The coloration of treated seeds is often a regulatory requirement to prevent accidental consumption of seeds treated with pesticides or other agrochemicals.[1][2][3] Beyond this safety measure, pigments offer branding opportunities, aid in monitoring the uniformity of seed treatment, and can improve planting accuracy by making seeds more visible in the soil.[4]

The selection of an organic pigment for seed coating is crucial and depends on several factors, including regulatory approval (e.g., EPA exemption in the United States), compatibility with other formulation components, and the absence of phytotoxic effects on seed germination and seedling vigor.[1] Pigments are typically applied as part of a formulation that includes binders (polymers), surfactants, and other active ingredients like fungicides or insecticides.[3][5][6][7]

Data Presentation: Performance of Pigmented Seed Coatings

The following tables summarize quantitative data on the formulation and performance of organic pigment-based seed coatings.

Table 1: Example Formulations for Organic Pigment-Based Seed Coating Slurries

ComponentPurposeConcentration Range (% w/w of total slurry)ExampleReference
Organic PigmentColoration0.1 - 5.0Pigment Red 112, Pigment Red 48:2[1][2]
Polymer/BinderAdhesion, Film Formation1.0 - 15.0Polyvinyl alcohol, Styrene-acrylic copolymers[2][5][8][9]
Surfactant/DispersantWetting, Dispersion0.5 - 5.0Lignosulfonates, Aliphatic alcohol ethoxylates[3]
FillerBulk, Flowability1.0 - 25.0Talc, Clay, Titanium dioxide[6][10]
Active IngredientCrop ProtectionVaries by productFungicides, Insecticides[2][5]
WaterSolventq.s. to 100%Deionized Water[10]

Table 2: Effect of Organic Pigment Coatings on Seed Germination and Seedling Vigor

CropOrganic Pigment/CoatingGermination Rate (%) vs. ControlSeedling Vigor Index vs. ControlReference
Mung Bean (Vigna radiata)Vermicompost (as an organic coating)IncreasedIncreased[11]
Maize (Zea mays)Gamma radiation (as a stressor, pigment content measured)Decreased with doseDecreased with dose[12]
Boswellia pirottaeDark brown (natural seed coat color)54% (controlled temp)Not reported[13]
Green Gram (Vigna radiata)Organic compostIncreasedIncreased[14]

Experimental Protocols

The following are detailed methodologies for the preparation of organic pigment dispersions and their application to seeds.

Protocol for Preparation of Aqueous Organic Pigment Dispersion

This protocol describes the preparation of a stable aqueous dispersion of an organic pigment suitable for inclusion in a seed coating slurry.

Materials:

  • Organic Pigment Powder (e.g., Pigment Red 112)

  • Dispersing Agent (e.g., Polymeric dispersant)

  • Defoamer

  • Deionized Water

  • High-speed disperser or overhead stirrer

  • Bead mill (optional, for finer dispersion)

  • Balance, beakers, and other standard laboratory glassware

Procedure:

  • Preparation of the Dispersion Medium: In a beaker, add the required amount of deionized water.

  • Addition of Dispersant: While stirring at a low speed (e.g., 500 rpm), slowly add the dispersing agent to the water and allow it to dissolve completely.

  • Addition of Defoamer: Add a few drops of defoamer to the solution and mix for one minute at a slightly higher speed (e.g., 1000 rpm).

  • Pigment Incorporation: Gradually add the pre-weighed organic pigment powder to the vortex of the stirred solution. Increase the stirring speed (e.g., 2000 rpm) to ensure the pigment is wetted out and a homogenous slurry is formed.[15]

  • High-Shear Dispersion: Increase the speed of the high-speed disperser to a higher setting (e.g., 5000-10000 rpm) and mix for 20-30 minutes to break down pigment agglomerates.

  • Milling (Optional): For a finer and more stable dispersion, pass the slurry through a bead mill. The milling time will depend on the specific pigment and desired particle size.

  • Quality Control: Measure the particle size distribution, viscosity, and pH of the final dispersion to ensure it meets the required specifications.

Protocol for Film Coating of Seeds with Organic Pigment Slurry

This protocol details the application of the prepared organic pigment dispersion as a film coating on seeds using a laboratory-scale seed coater.

Materials:

  • Seeds (e.g., corn, soybean)

  • Prepared Aqueous Organic Pigment Dispersion (from Protocol 3.1)

  • Polymer/Binder solution

  • Active ingredient formulation (if required)

  • Laboratory-scale seed coater (e.g., rotary batch treater)

  • Syringe or peristaltic pump for slurry application

  • Forced air dryer or fluid bed dryer

Procedure:

  • Seed Preparation: Ensure seeds are clean and free of debris. Pre-weigh the batch of seeds to be coated.

  • Slurry Preparation: In a separate container, combine the aqueous organic pigment dispersion, polymer/binder solution, and any other active ingredients. Mix thoroughly to create a homogenous coating slurry.

  • Coating Application:

    • Place the pre-weighed seeds into the drum of the laboratory-scale seed coater.

    • Start the rotation of the coater to create a tumbling motion of the seeds.

    • Using a syringe or peristaltic pump, slowly and evenly apply the prepared coating slurry onto the tumbling seeds.[6] The application rate will depend on the seed type and desired coating thickness.

  • Drying:

    • Once the slurry application is complete, continue to tumble the seeds.

    • Introduce a stream of warm, dry air (temperature should not be detrimental to seed viability) into the coater to dry the coating.[4][16]

    • Continue drying until the seeds are free-flowing and the coating is no longer tacky.

  • Quality Control:

    • Visual Inspection: Visually assess the uniformity of the color coating on the seeds.

    • Dust-off Test: Evaluate the adherence of the coating by performing a dust-off test.

    • Germination Test: Conduct a germination test according to standard procedures (e.g., ISTA guidelines) to ensure the coating process has not negatively impacted seed viability.[17]

Visualizations

The following diagrams illustrate the key workflows and relationships in the preparation and application of organic pigments for seed coatings.

experimental_workflow cluster_prep Pigment Dispersion Preparation cluster_coating Seed Coating Process prep_start Start: Define Formulation add_water Add Deionized Water prep_start->add_water add_dispersant Add and Dissolve Dispersant add_water->add_dispersant add_defoamer Add Defoamer add_dispersant->add_defoamer add_pigment Incorporate Organic Pigment add_defoamer->add_pigment disperse High-Shear Dispersion add_pigment->disperse mill Bead Milling (Optional) disperse->mill qc_dispersion Quality Control (Particle Size, Viscosity) mill->qc_dispersion prepare_slurry Prepare Coating Slurry qc_dispersion->prepare_slurry Approved Dispersion coating_start Start: Prepare Seed Batch load_seeds Load Seeds into Coater coating_start->load_seeds apply_slurry Apply Slurry to Tumbling Seeds prepare_slurry->apply_slurry load_seeds->apply_slurry dry_seeds Dry Coated Seeds apply_slurry->dry_seeds qc_seeds Quality Control (Uniformity, Dust-off, Germination) dry_seeds->qc_seeds final_product Final Coated Seed Product qc_seeds->final_product

Caption: Experimental workflow for preparing and applying organic pigment seed coatings.

logical_relationship cluster_factors Influencing Factors pigment Organic Pigment Properties performance Coated Seed Performance pigment->performance Color Intensity & Uniformity formulation Coating Formulation (Binder, Surfactant) formulation->performance Adhesion & Dust-off Control process Application Process (Coating Method, Drying) process->performance Coating Integrity & Throughput

Caption: Logical relationship between formulation components and seed coating performance.

References

Application Notes & Protocols for the HPLC Analysis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid and its Azo Dye Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the analysis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid and its subsequent azo dye derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for quality control, impurity profiling, and reaction monitoring.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, most notably as a precursor for a range of azo dyes, including important industrial pigments.[1] Accurate and reliable analytical methods are crucial for monitoring the purity of the starting material and the composition of the resulting dye products. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of the parent compound and provides a general protocol for the analysis of its azo dye derivatives.

Experimental Protocols

HPLC Analysis of this compound

This protocol is designed for the quantitative analysis of this compound and the detection of polar impurities.

2.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.1.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Detector at 254 nm
Injection Volume 10 µL

2.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the 50:50 mixture of Mobile Phase A and Methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis of Azo Dye Derivatives

This protocol provides a general method for the analysis of azo dye derivatives synthesized from this compound. Due to the increased hydrophobicity of these derivatives, a modified gradient is employed.

2.2.1. Materials and Reagents

  • Azo dye sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or Tetrabutylammonium salt (for ion-pairing)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Elution 20% B to 100% B over 20 minutes, hold for 10 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV-Vis Detector with dual wavelength monitoring at 254 nm (for precursors) and a visible wavelength (e.g., 450-550 nm, depending on the dye's λmax). A Diode Array Detector (DAD) is highly recommended for spectral analysis.[2][3]
Injection Volume 10 µL

2.2.3. Sample Preparation

  • Sample Solution: Accurately weigh a known amount of the azo dye sample. Due to the potential for poor solubility, a solvent miscibility study may be required. A good starting point is to dissolve the sample in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute it with the initial mobile phase composition to a suitable concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: HPLC Analysis of this compound

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1e.g., 5.2e.g., 1500010
Standard 2e.g., 5.2e.g., 7500050
Sample 1e.g., 5.2e.g., 45000Calculated

Table 2: Analysis of Azo Dye Derivatives

SamplePeak NumberRetention Time (min)Peak Area (254 nm)Peak Area (Visible λ)Putative Identification
Dye Lot A1e.g., 4.8e.g., 5000e.g., 200Unreacted Precursor
2e.g., 15.6e.g., 120000e.g., 850000Main Dye Component
3e.g., 18.2e.g., 8000e.g., 60000Impurity/By-product

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the synthetic relationship between the starting material and its azo dye derivatives.

Synthesis_Pathway Start 2-Amino-4-chloro- 5-methylbenzenesulfonic acid Diazotization Diazotization Start->Diazotization NaNO2, HCl Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Coupling Coupling Reaction Diazonium->Coupling Azo_Dye Azo Dye Derivative (e.g., Pigment Red) Coupling->Azo_Dye Coupling_Agent Coupling Agent (e.g., Naphthol derivative) Coupling_Agent->Coupling

Synthetic pathway from the starting material to an azo dye derivative.
Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the HPLC analysis of the target compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolving Dissolution in Appropriate Solvent Weighing->Dissolving Dilution Serial Dilution (for standards) Dissolving->Dilution Filtering Syringe Filtration (0.45 µm) Dilution->Filtering Injection Sample Injection (10 µL) Filtering->Injection Separation C18 Reverse-Phase Separation Detection UV-Vis / DAD Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

General workflow for the HPLC analysis of the target compounds.

References

Application Notes and Protocols for the Purification of Crude 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 2-Amino-4-chloro-5-methylbenzenesulfonic acid. The described techniques are essential for obtaining high-purity material required for pharmaceutical development and scientific research.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and dyes. The purity of this starting material is critical for the efficiency of subsequent reactions and the quality of the final product. Crude preparations of this compound often contain impurities such as starting materials, isomers, and by-products from the sulfonation reaction. This guide outlines several effective purification techniques, including recrystallization, slurry washing, and chromatographic methods, to achieve high-purity this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of crude this compound using different techniques. The data presented are illustrative and may vary depending on the initial purity of the crude material and specific experimental conditions.

Purification TechniqueInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Recrystallization ~90%>98%80-90%Simple, cost-effective, scalable.Requires suitable solvent system; potential for product loss in mother liquor.
Slurry Washing ~90%95-97%>95%High recovery, simple, fast.Less effective for removing impurities with similar solubility.
Ion-Exchange Chromatography ~90%>99%70-85%High resolution and purity.More complex, requires specialized equipment, lower throughput.
Reversed-Phase HPLC ~90%>99.5%Dependent on scaleHighest purity achievable, good for analytical and small-scale preparative work.Expensive, not easily scalable for bulk purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water. This method is effective for removing most non-polar and some polar impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask, add 10 g of crude this compound to 100 mL of 95% ethanol.

  • Heat the mixture to 70-80 °C with continuous stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add warm deionized water (approximately 50-70 mL) dropwise with stirring until the solution becomes slightly turbid.

  • If excessive precipitation occurs, add a small amount of hot 95% ethanol to redissolve the precipitate and obtain a clear or slightly turbid solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, cover the flask and leave it undisturbed for several hours or overnight.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold 1:1 ethanol/water mixture (2 x 20 mL).

  • Drying: Dry the purified crystals under vacuum at 60-70 °C to a constant weight.

Protocol 2: Purification by Slurry Washing

This method is a quick and efficient way to remove highly soluble impurities from the crude product.

Materials:

  • Crude this compound

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Slurry Formation: In a 250 mL beaker, add 10 g of crude this compound to 50 mL of deionized water at room temperature.

  • Stirring: Stir the slurry vigorously for 30-60 minutes using a magnetic stirrer.

  • Filtration: Isolate the solid material by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of 15 mL of cold deionized water.

  • Drying: Dry the purified product under vacuum at 60-70 °C.

Protocol 3: Purification by Ion-Exchange Chromatography

This protocol is suitable for achieving very high purity by separating the target compound from other ionic and non-ionic impurities.

Materials:

  • Crude this compound

  • Strong cation exchange (SCX) resin (e.g., Dowex 50WX8)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH), 1 M

  • Chromatography column

Procedure:

  • Resin Preparation: Pack a chromatography column with the SCX resin. Wash the resin sequentially with 3-5 column volumes of 1 M HCl, followed by deionized water until the eluate is neutral (pH 6-7).

  • Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of deionized water (adjusting the pH to ~7 with dilute NH₄OH if necessary to aid dissolution). Apply the sample solution to the top of the prepared column.

  • Washing: Wash the column with 2-3 column volumes of deionized water to remove non-ionic and weakly bound anionic impurities.

  • Elution: Elute the bound this compound from the column using a 1 M ammonium hydroxide solution.

  • Fraction Collection: Collect the eluate in fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the ammonia and water under reduced pressure. The product will be obtained as the ammonium salt, which can be converted to the free acid by careful acidification with HCl and subsequent recrystallization.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude 2-Amino-4-chloro- 5-methylbenzenesulfonic acid Recrystallization Recrystallization Crude->Recrystallization SlurryWashing Slurry Washing Crude->SlurryWashing Chromatography Chromatography (IEC / RP-HPLC) Crude->Chromatography PureProduct High-Purity Product Recrystallization->PureProduct MotherLiquor Mother Liquor (Impurities) Recrystallization->MotherLiquor Discard SlurryWashing->PureProduct WashFiltrate Wash Filtrate (Impurities) SlurryWashing->WashFiltrate Discard Chromatography->PureProduct ImpurityFractions Impurity Fractions Chromatography->ImpurityFractions Discard

Caption: General purification workflow for this compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate purification technique based on the desired purity and scale.

Method_Selection Start Desired Purity & Scale? HighPurity High Purity (>99%)? Start->HighPurity High ModeratePurity Moderate Purity (95-98%)? Start->ModeratePurity Moderate LargeScale Large Scale? HighPurity->LargeScale Large SmallScale Small Scale? HighPurity->SmallScale Small ModeratePurity->LargeScale Yes ModeratePurity->SmallScale No Recrystallization Recrystallization LargeScale->Recrystallization LargeScale->Recrystallization Followed by Slurry Wash SlurryWash Slurry Washing LargeScale->SlurryWash SmallScale->Recrystallization IEC Ion-Exchange Chromatography SmallScale->IEC RPHPLC Preparative RP-HPLC SmallScale->RPHPLC

Caption: Decision tree for selecting a suitable purification method.

Application Note: Scale-Up Synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7) is a key chemical intermediate primarily utilized in the synthesis of azo pigments.[1][2] It is also used in the preparation of environmentally friendly organic pigments for agricultural seed coatings.[1][2] This compound is a white to buff crystalline powder, which is sparingly soluble as a free acid but soluble in the form of its sodium or ammonium salts.[1][2][3] Given its industrial importance, efficient and scalable synthesis protocols are critical. This document outlines the primary manufacturing routes, detailed experimental protocols, and key process parameters for the industrial-scale production of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is provided below.

PropertyValue
CAS Number 88-51-7[1]
Molecular Formula C₇H₈ClNO₃S[4]
Molecular Weight 221.66 g/mol [4]
Appearance White to buff powder[1][2][3]
Melting Point >300 °C[2]
Solubility Insoluble as free acid; soluble as sodium or ammonium salt[1][2]

Industrial Synthesis Routes

Two primary synthesis routes are documented for the industrial production of this compound.

  • Multi-Step Synthesis from p-Nitrotoluene: This is a comprehensive route involving chlorination, isomer separation, reduction of the nitro group, and a final sulfonation step to yield the desired product.[3][5]

  • Sulfonation via Baking of 3-Chloro-4-methylaniline: This method involves the direct sulfonation of 3-chloro-4-methylaniline by baking its hydrogensulfate salt under vacuum at elevated temperatures.[1][2]

The following sections provide detailed protocols for each route.

Experimental Protocols

Protocol 1: Synthesis from p-Nitrotoluene

This protocol describes a four-stage process starting from p-nitrotoluene. The workflow is designed for large-scale production, with established raw material consumption quotas.

Logical Relationship of Synthesis from p-Nitrotoluene

pNT p-Nitrotoluene Chlorination Chlorination pNT->Chlorination Mixture o/m-chloro-p-nitrotoluene Mixture Chlorination->Mixture Separation Crystallization (Isomer Separation) Mixture->Separation oCPNT o-chloro-p-nitrotoluene Separation->oCPNT Reduction Reduction oCPNT->Reduction CMA 3-Chloro-4-methylaniline Reduction->CMA Sulfonation Sulfonation CMA->Sulfonation FinalProduct 2-Amino-4-chloro-5- methylbenzenesulfonic acid Sulfonation->FinalProduct

Caption: Key intermediates in the synthesis from p-Nitrotoluene.

Step 1: Chlorination of p-Nitrotoluene

  • Objective: To introduce a chlorine atom to the p-nitrotoluene ring.

  • Procedure: p-Nitrotoluene is subjected to chlorination, which results in a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.[3][5]

Step 2: Isomer Separation

  • Objective: To isolate the desired o-chloro-p-nitrotoluene isomer.

  • Procedure: The mixture from the chlorination step is processed through crystallization to separate the o-chloro-p-nitrotoluene from the m-chloro isomer.[3][5]

Step 3: Reduction of o-chloro-p-nitrotoluene

  • Objective: To convert the nitro group of o-chloro-p-nitrotoluene to an amino group, forming 3-chloro-4-methylaniline.

  • Procedure: The purified o-chloro-p-nitrotoluene undergoes a reduction reaction. Based on the raw materials list, sodium sulfide is used as the reducing agent.[3][5]

Step 4: Sulfonation of 3-chloro-4-methylaniline

  • Objective: To introduce a sulfonic acid group to the aromatic ring to form the final product.

  • Procedure: The 3-chloro-4-methylaniline is sulfonated to yield this compound.[3][5] The product is then purified.

Raw Material Consumption

The following table summarizes the typical raw material consumption for the synthesis from p-nitrotoluene, normalized per 1000 kg of final product.[3][5]

Raw MaterialPurityConsumption ( kg/t of Product)
p-Nitrotoluene98.5%780
Sulfuric Acid98%485
Chlorine99%589
Sulfur99%273
Sodium Sulfide63.5%1051
Hydrochloric Acid32.5%391

Product Specifications

  • Purity: ≥ 98.5%[5]

Protocol 2: Sulfonation by Baking

This protocol offers a more direct route starting from 3-chloro-4-methylaniline.

Industrial Synthesis Workflow

G cluster_start Starting Material Preparation cluster_reaction Reaction Stage cluster_finish Finishing 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Salt_Formation Formation of Hydrogensulfate Salt 3-Chloro-4-methylaniline->Salt_Formation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Salt_Formation Baking Baking under Vacuum (195 °C) Salt_Formation->Baking Sulfonation Reaction Purification Purification Baking->Purification Final_Product 2-Amino-4-chloro-5- methylbenzenesulfonic acid Purification->Final_Product

Caption: Workflow for the baking sulfonation method.

Step 1: Formation of Hydrogensulfate Salt

  • Objective: To prepare the precursor for the baking step.

  • Procedure: 3-chloro-4-methylaniline is reacted with sulfuric acid to form 3-chloro-4-methyl-benzeneamine hydrogensulfate.

Step 2: Baking (Sulfonation)

  • Objective: To induce sulfonation through thermal rearrangement.

  • Procedure: The prepared 3-chloro-4-methyl-benzeneamine hydrogensulfate is placed in a suitable industrial reactor. The material is heated to 195 °C under vacuum.[1][2] The reaction proceeds via baking, leading to the formation of this compound.

Key Process Parameters

ParameterValueStage
Temperature 195 °CBaking (Sulfonation)[1][2]
Pressure VacuumBaking (Sulfonation)[1][2]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3] Store the compound in a tightly closed container in a cool, dry, and well-ventilated location.[3]

Conclusion

The industrial-scale synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the multi-step process starting from p-nitrotoluene and the more direct baking sulfonation of 3-chloro-4-methylaniline depends on factors such as raw material availability, cost, and required throughput. The data and protocols presented here provide a comprehensive guide for researchers and chemical engineers involved in the scale-up and manufacturing of this important pigment intermediate.

References

Application Notes and Protocols for the Synthesis of Azo Pigments: Fast Red BBN and Permanent Red F5R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of two commercially significant monoazo pigments: Fast Red BBN (Pigment Red 2) and Permanent Red F5R (Pigment Red 112). The procedures outlined below are based on established chemical principles of diazotization and azo coupling reactions.

Overview of Azo Pigment Synthesis

The synthesis of azo pigments is a well-established process that involves two primary chemical transformations:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in a chilled acidic medium.

  • Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as a naphthol derivative, to form the final azo pigment.

The specific shades and properties of the resulting pigments are determined by the chemical structures of both the diazo component and the coupling component.

Synthesis of Fast Red BBN (Pigment Red 2)

Fast Red BBN, also known as Pigment Red 2 (C.I. 12310), is a yellowish-red pigment. Its synthesis involves the diazotization of 2,5-dichloroaniline and subsequent coupling with 3-hydroxy-N-phenylnaphthalene-2-carboxamide (Naphthol AS).

Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2,5-Dichloroaniline 2,5-Dichloroaniline Diazonium Salt Diazonium Salt 2,5-Dichloroaniline->Diazonium Salt  0-5 °C NaNO2, HCl NaNO2, HCl Naphthol AS Naphthol AS Diazonium Salt->Naphthol AS Coupling Reaction Fast Red BBN Fast Red BBN Naphthol AS->Fast Red BBN

Caption: Synthesis workflow for Fast Red BBN (Pigment Red 2).

Experimental Protocol

2.2.1. Materials

ReagentMolar Mass ( g/mol )
2,5-Dichloroaniline162.02
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl, 37%)36.46
Naphthol AS263.29
Sodium Hydroxide (NaOH)40.00
Ice-

2.2.2. Procedure

Step 1: Diazotization of 2,5-Dichloroaniline

  • In a 250 mL beaker, prepare a suspension of 2,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite in water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the 2,5-dichloroaniline suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization.

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve Naphthol AS in an aqueous solution of sodium hydroxide.

  • Cool the Naphthol AS solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring.

  • A yellowish-red precipitate of Fast Red BBN will form.

  • Continue stirring the reaction mixture for 1-2 hours while maintaining the temperature at 0-5 °C.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-70 °C.

Quantitative Data
ParameterValueReference
Yield >90%
Melting Point 310-311 °C[1]
Heat Resistance 180 °C[1]
Light Fastness (1-8 scale) 7[1]

Synthesis of Permanent Red F5R (Pigment Red 112)

Permanent Red F5R, also known as Pigment Red 112 (C.I. 12370), is a bright red pigment. Its synthesis involves the diazotization of 2,4,5-trichloroaniline and subsequent coupling with N-(o-tolyl)-3-hydroxy-2-naphthamide (Naphthol AS-D).

Synthesis Pathway

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2,4,5-Trichloroaniline 2,4,5-Trichloroaniline Diazonium Salt Diazonium Salt 2,4,5-Trichloroaniline->Diazonium Salt  < 15 °C NaNO2, H2SO4 NaNO2, H2SO4 Naphthol AS-D Naphthol AS-D Diazonium Salt->Naphthol AS-D Coupling Reaction Permanent Red F5R Permanent Red F5R Naphthol AS-D->Permanent Red F5R

Caption: Synthesis workflow for Permanent Red F5R (Pigment Red 112).

Experimental Protocol

3.2.1. Materials

ReagentMolar Mass ( g/mol )
2,4,5-Trichloroaniline196.46
Sodium Nitrite (NaNO₂)69.00
Sulfuric Acid (H₂SO₄, 94%)98.08
Naphthol AS-D277.32
Sodium Hydroxide (NaOH)40.00
Acetic Acid60.05
Ice-

3.2.2. Procedure

Step 1: Diazotization of 2,4,5-Trichloroaniline

  • Add 7 g (0.101 moles) of anhydrous NaNO₂ in portions to 60 mL of 94% H₂SO₄ at a temperature below 10 °C.

  • After 30 minutes, heat the solution to 70 °C, and then cool it on a water bath to 10-12 °C.

  • Add 16.2 g of dry, finely powdered 2,4,5-trichloroaniline over 2-3 hours, under stirring, without exceeding 15 °C.

  • Stir the reaction mass for two hours at 15 °C.

  • Add 200 mL of acetic acid under stirring and pour the mixture onto 300 g of ice and 100 g of water to obtain the diazonium salt solution.

Step 2: Azo Coupling

  • Dissolve 20.5 g (0.11 mole) of Naphthol AS-D in a solution prepared from 4.2 g of NaOH in 160 mL of H₂O (pH ≥ 9). The temperature should not exceed 5 °C.

  • Add the diazonium salt solution to the Naphthol AS-D solution.

  • Keep the reaction mixture for 12 hours at room temperature. The final pH should be 7.

  • Filter the obtained pigment and dry it at 60 °C.

Quantitative Data
ParameterValueReference
Yield 93.8%
Molecular Weight 484.76 g/mol [2]
Light Fastness (1-8 scale) 6-7[3]
Heat Stability Stable in various applications[3]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis of Fast Red BBN and Permanent Red F5R. By carefully controlling reaction parameters such as temperature and pH, high yields of these pigments can be achieved on a laboratory scale. These methodologies serve as a valuable resource for researchers in the fields of color chemistry, materials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: There are two primary synthesis routes for this compound:

  • Route A: Starting from p-nitrotoluene, this multi-step synthesis involves chlorination, reduction of the nitro group, and subsequent sulfonation.[1][2]

  • Route B: A more direct approach involving the sulfonation of 3-chloro-4-methylaniline.

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the chosen synthesis route.

  • From Route A (starting with p-nitrotoluene):

    • Isomeric Impurities: Formation of 4-chloro-3-nitrotoluene during the chlorination step.

    • Over-nitrated/chlorinated byproducts: Dinitro compounds can be formed during nitration.

    • Incomplete Reduction Products: Residual nitro or intermediate nitroso compounds may remain if the reduction step is incomplete.

  • From both routes:

    • Isomeric Sulfonic Acids: The sulfonation step can lead to the formation of different positional isomers of the sulfonic acid. The reaction temperature is a critical factor in controlling the isomer distribution.

    • Unreacted Starting Materials: Residual p-nitrotoluene, 3-chloro-4-methylaniline, or other precursors.

    • Residual Reagents: Most commonly, residual sulfuric acid from the sulfonation step. Commercial aryl sulfonic acids can contain up to 5% free sulfuric acid.

Q3: My final product has a persistent off-color. What could be the cause?

A3: Discoloration in the final product can often be attributed to impurities in the starting materials or side reactions. For instance, commercial toluene can contain impurities like methylthiophene, which can react during sulfonation to produce colored byproducts. Ensure the purity of your starting materials before beginning the synthesis.

Q4: How can I monitor the progress of the reaction and the purity of my product?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase HPLC method can be used to separate the desired product from its impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction in one or more steps. - Monitor each reaction step by an appropriate analytical method (e.g., TLC, HPLC) to ensure completion before proceeding. - Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. For instance, in the nitration of a related compound, a yield of 91% was achieved under optimized conditions, whereas suboptimal conditions led to lower yields and more byproducts.[2][3]
Loss of product during work-up and purification. - Carefully optimize extraction, precipitation, and crystallization procedures to minimize product loss. - Ensure the pH is appropriately adjusted during work-up to maximize the precipitation of the sulfonic acid.
Presence of Isomeric Impurities Suboptimal temperature control during chlorination or sulfonation. - Strictly control the reaction temperature during the chlorination and sulfonation steps. The regioselectivity of these reactions is often highly temperature-dependent.
Incorrect choice of sulfonating agent or reaction conditions. - The choice of sulfonating agent (e.g., concentrated sulfuric acid, oleum) and the reaction temperature can influence the isomer distribution. Review the literature for the most selective conditions for the desired isomer.
High Levels of Residual Sulfuric Acid Inefficient purification. - Thoroughly wash the product after filtration. - Recrystallization is an effective method for removing residual sulfuric acid. - For highly pure material, ion-exchange chromatography can be employed to remove inorganic acids.
Incomplete Reduction of the Nitro Group (Route A) Insufficient reducing agent or inadequate reaction time/temperature. - Ensure a sufficient molar excess of the reducing agent (e.g., iron/HCl, catalytic hydrogenation) is used. - Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the nitro compound. - Optimize the reaction temperature and time as needed.

Data Presentation

The following table summarizes common impurities and their potential sources in the synthesis of this compound.

Impurity Source Typical Percentage Range (if available) Analytical Method for Detection
4-chloro-3-nitrotolueneIsomer formation during chlorination of p-nitrotolueneDependent on reaction conditionsGC-MS, HPLC
DinitrochlorotolueneOver-nitration during the nitration stepCan be significant if nitration is not controlledGC-MS, HPLC
Isomeric Sulfonic AcidsNon-selective sulfonationHighly dependent on reaction temperature and sulfonating agentHPLC
Unreacted Starting MaterialsIncomplete reactionVariableHPLC, GC-MS
Residual Sulfuric AcidCarryover from the sulfonation stepCan be up to 5% in crude productIon Chromatography, Titration

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via Route A is provided below. Researchers should consult the primary literature for specific reagent quantities and optimized reaction conditions.

Step 1: Chlorination of p-Nitrotoluene

  • Charge a reaction vessel with p-nitrotoluene.

  • Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a catalyst (e.g., iron filings).

  • Maintain the reaction temperature within the optimal range to favor the formation of the desired 2-chloro-4-nitrotoluene isomer.

  • Monitor the reaction by GC until the starting material is consumed.

  • Upon completion, quench the reaction and wash the organic layer to remove the catalyst and any acidic byproducts.

  • Purify the crude product by distillation or crystallization to separate the isomeric impurities.

Step 2: Reduction of 2-Chloro-4-nitrotoluene

  • Dissolve the purified 2-chloro-4-nitrotoluene in a suitable solvent.

  • Add a reducing agent. Common methods include:

    • Bechamp reduction: Iron powder in the presence of an acid (e.g., hydrochloric acid).

    • Catalytic hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Control the reaction temperature and monitor the progress by TLC or HPLC until the nitro group is fully reduced to an amino group.

  • After the reaction is complete, filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product, 3-chloro-4-methylaniline, and purify by distillation or crystallization.

Step 3: Sulfonation of 3-Chloro-4-methylaniline

  • Carefully add the purified 3-chloro-4-methylaniline to an excess of a sulfonating agent (e.g., concentrated sulfuric acid or oleum).

  • Heat the reaction mixture to the specified temperature for the required duration to effect sulfonation. The temperature is critical for controlling the position of the sulfonic acid group.

  • Monitor the reaction to ensure completion.

  • Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water to remove excess sulfuric acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sulfonation cluster_final Final Product p_nitrotoluene p-Nitrotoluene chlorination Chlorination p_nitrotoluene->chlorination chloro_isomers Isomeric Byproducts (e.g., 4-chloro-3-nitrotoluene) chlorination->chloro_isomers reduction Reduction chlorination->reduction incomplete_reduction Incomplete Reduction Products reduction->incomplete_reduction sulfonation Sulfonation reduction->sulfonation sulfonic_isomers Isomeric Sulfonic Acids sulfonation->sulfonic_isomers residual_h2so4 Residual H₂SO₄ sulfonation->residual_h2so4 final_product 2-Amino-4-chloro-5- methylbenzenesulfonic acid sulfonation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield impurity_issue Impurity Detected start->impurity_issue off_color Product Off-Color start->off_color check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Possible Cause review_workup Review Work-up & Purification low_yield->review_workup Possible Cause identify_impurity Identify Impurity (HPLC, GC-MS) impurity_issue->identify_impurity check_starting_materials Check Purity of Starting Materials off_color->check_starting_materials optimize_params Optimize Reaction Parameters check_completion->optimize_params Incomplete isomeric_impurity Isomeric Impurity? identify_impurity->isomeric_impurity residual_reagent Residual Reagent? identify_impurity->residual_reagent control_temp Improve Temperature Control isomeric_impurity->control_temp Yes improve_purification Enhance Purification (Washing, Recrystallization) residual_reagent->improve_purification Yes

Caption: Troubleshooting logic for synthesis issues.

References

"troubleshooting low yield in 2-Amino-4-chloro-5-methylbenzenesulfonic acid diazotization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of this compound, helping you diagnose and resolve problems leading to low yields or product impurities.

IssuePotential Cause(s)Recommended Solutions
Low or No Yield of Diazonium Salt 1. Incorrect Temperature: The reaction temperature may be too high, causing decomposition of the unstable diazonium salt.[1][2][3] 2. Insufficient Acidity: The reaction medium may not be acidic enough to generate the necessary nitrosonium ion (NO+) from sodium nitrite.[3][] 3. Incomplete Dissolution: The starting material, this compound, may not be fully dissolved, leading to an incomplete reaction. 4. Reagent Degradation: The sodium nitrite solution may have decomposed, or the starting amine may be of low purity.1. Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1][2][3] 2. Acid Concentration: Ensure the use of a strong mineral acid, such as hydrochloric acid or sulfuric acid, in sufficient excess to maintain a low pH.[3][] 3. Improve Solubility: Ensure the complete dissolution of the amine in the acidic solution before adding the sodium nitrite. Gentle warming may be required before cooling the solution for the reaction. 4. Reagent Quality: Use a freshly prepared solution of high-purity sodium nitrite. Verify the purity of the starting amine.
Formation of a Dark, Oily, or Tarry Substance 1. Decomposition of Diazonium Salt: This is a common sign of diazonium salt decomposition due to elevated temperatures.[2] 2. Unwanted Azo Coupling: The newly formed diazonium salt can couple with the unreacted parent amine, especially if the acidity is too low.[3][5]1. Strict Temperature Control: Immediately check and lower the reaction temperature to the 0-5 °C range.[2] 2. Increase Acidity: A higher acid concentration will protonate the unreacted amine, preventing it from acting as a coupling partner.[3][5]
Evolution of Gas from the Reaction Mixture 1. Decomposition to Phenol: The diazonium salt is likely decomposing to the corresponding phenol, releasing nitrogen gas.[2][6] This is often caused by temperatures exceeding the optimal 0-5 °C range.[2]1. Temperature Management: Ensure rigorous temperature control and that there are no "hot spots" in the reaction vessel. Improve stirring to maintain a homogenous temperature.
Precipitation of Solids During the Reaction 1. Incomplete Salt Formation: The amine salt may not be fully soluble in the chosen acidic medium. 2. Precipitation of Diazonium Salt: The diazonium salt itself may have limited solubility in the reaction mixture.1. Ensure Complete Dissolution: Use a sufficient amount of acid to ensure the complete formation of the more soluble amine salt. 2. Maintain Agitation: If the diazonium salt is precipitating, this may be normal. Ensure the mixture is well-stirred to maintain a homogenous suspension for the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) critical for the diazotization of this compound?

A1: The resulting diazonium salt is thermally unstable.[2] Maintaining a low temperature is essential to prevent its rapid decomposition into the corresponding phenol, which would release nitrogen gas and significantly decrease the yield of the desired product.[1][2][6]

Q2: What is the ideal type and concentration of acid to use for this reaction?

A2: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are recommended.[] A sufficient excess of acid is crucial to facilitate the in-situ formation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite and to ensure the primary amine is fully protonated, preventing it from participating in unwanted side reactions like azo coupling.[3][][5]

Q3: How do the chloro, methyl, and sulfonic acid groups on the aromatic ring affect the diazotization reaction?

A3: The chloro and sulfonic acid groups are electron-withdrawing, which can decrease the nucleophilicity of the amino group, potentially slowing the initial reaction with the nitrosonium ion. However, these electron-withdrawing groups also increase the stability of the formed diazonium salt, making it less prone to decomposition compared to unsubstituted benzenediazonium salts.[7] The sulfonic acid group also enhances the water solubility of both the starting material and the product. The methyl group is weakly electron-donating.

Q4: My yield is consistently low. What are the key parameters to check to improve it?

A4: To enhance the yield, focus on these critical factors:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C. An ice-salt bath is recommended for better temperature management.[1][3]

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic amine solution to control the exothermic nature of the reaction.[3]

  • Reagent Quality: Use high-purity this compound and a freshly prepared sodium nitrite solution.[3]

  • Sufficient Acidity: Ensure an adequate excess of strong mineral acid is present throughout the reaction.[3][]

Q5: Is it advisable to isolate the solid diazonium salt of this compound?

A5: It is generally not recommended to isolate diazonium salts in their solid, dry form as they can be explosive.[7][8] For most synthetic purposes, the diazonium salt is generated in situ and used immediately in the subsequent reaction step, such as a Sandmeyer or azo coupling reaction.[7]

Experimental Protocol: Diazotization of this compound

This protocol provides a general methodology for the diazotization of this compound for subsequent use in further chemical synthesis.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl, CaCl₂)

  • Starch-iodide paper (for monitoring excess nitrous acid)

Procedure:

  • Preparation of the Amine Solution:

    • In a reaction vessel equipped with a stirrer and a thermometer, suspend 1.0 molar equivalent of this compound in distilled water.

    • Slowly add 2.5 to 3.0 molar equivalents of concentrated hydrochloric acid while stirring. The mixture may warm up; allow it to cool to room temperature. Ensure the amine salt is fully dissolved.

  • Cooling the Reaction Mixture:

    • Prepare an ice-salt bath and immerse the reaction vessel.

    • Cool the amine solution to a temperature between 0 °C and 5 °C with constant stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.0 to 1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution.

    • Monitor the temperature closely and ensure it remains between 0 °C and 5 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.

  • Verification of Reaction Completion (Optional):

    • A small drop of the reaction mixture can be tested with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.

  • Use in Subsequent Reactions:

    • The resulting solution containing the diazonium salt is now ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt.

Diagrams

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction Amine 2-Amino-4-chloro-5-methyl- benzenesulfonic acid ReactionVessel Reaction Vessel (0-5 °C) Amine->ReactionVessel Suspend Acid Conc. HCl or H₂SO₄ Acid->ReactionVessel Dissolve Water Distilled Water Water->ReactionVessel NaNO2 Sodium Nitrite ColdWater Cold Distilled Water NaNO2->ColdWater Dissolve ColdWater->ReactionVessel Add dropwise Product Diazonium Salt Solution ReactionVessel->Product Stir 15-30 min Troubleshooting_Low_Yield Start Low Yield Observed Temp Is temperature strictly maintained at 0-5 °C? Start->Temp Acidity Is there sufficient excess of strong acid? Temp->Acidity Yes SolutionTemp Implement ice-salt bath. Improve temperature monitoring. Temp->SolutionTemp No Reagents Are reagents pure and NaNO₂ solution fresh? Acidity->Reagents Yes SolutionAcid Increase acid concentration. Ensure starting material is fully dissolved. Acidity->SolutionAcid No SolutionReagents Use high-purity starting material. Prepare fresh NaNO₂ solution. Reagents->SolutionReagents No Success Yield Improved Reagents->Success Yes SolutionTemp->Temp SolutionAcid->Acidity SolutionReagents->Reagents

References

Technical Support Center: Optimizing Coupling Reactions with 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in coupling reactions?

This compound is a key intermediate primarily used in the synthesis of monoazo pigments. Two notable examples are:

  • Pigment Yellow 85 : Formed by coupling diazotized this compound with N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

  • Pigment Yellow 191 : Created by coupling the same diazonium salt with 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone, followed by conversion to its calcium salt.[1]

Q2: What are the critical parameters to control during the diazotization of this compound?

The most critical parameters for successful diazotization are:

  • Temperature : The reaction is highly sensitive to temperature. It is crucial to maintain a temperature range of 0-5°C to prevent the decomposition of the unstable diazonium salt.[2]

  • Acid Concentration : A sufficient excess of a strong mineral acid, such as hydrochloric acid, is necessary to ensure the complete conversion of the amine to the diazonium salt and to maintain an acidic environment that prevents premature coupling.[2]

  • Purity of the Amine : The starting this compound must be of high purity to avoid side reactions and the formation of colored byproducts.[2]

  • Reagent Addition : The sodium nitrite solution should be added slowly and dropwise to the cooled amine solution to control the reaction rate and temperature effectively.[2]

Q3: How does pH affect the coupling reaction?

The pH of the coupling reaction is a critical factor that influences both the reaction rate and the final product. The optimal pH depends on the coupling partner. For phenolic coupling partners, a mildly alkaline pH is often used to deprotonate the phenol, making it more nucleophilic. For other coupling components, a mildly acidic to neutral pH is typically employed. It is essential to adjust the pH of the coupling component solution to the optimal range before adding the diazonium salt solution.[1][3]

Q4: Can the diazonium salt of this compound be isolated and stored?

It is generally not recommended to isolate and store diazonium salts as they can be explosive in their solid, dry form. For safety and to ensure the best results, the diazonium salt should be prepared in situ and used immediately in the subsequent coupling reaction.[2]

Troubleshooting Guides

Low Yield or No Reaction
Observation Potential Cause Recommended Solution
Low yield of the final azo pigment. Incomplete Diazotization: Insufficient acid or sodium nitrite, or temperature too high during diazotization.Ensure a temperature of 0-5°C is maintained. Use a molar excess of both strong acid and sodium nitrite. Add nitrite solution slowly.
Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes at higher temperatures.Keep the diazonium salt solution in an ice bath at all times and use it immediately after preparation.
Incorrect pH for Coupling: The pH of the coupling reaction mixture is not optimal for the specific coupling partner.Adjust the pH of the coupling component solution to the recommended range before adding the diazonium salt. For phenolic couplers, a pH of 8-10 is often optimal. For pyrazolone couplers, a pH range of 5-8 is generally suitable.[1]
Low Purity of Starting Materials: Impurities in the this compound or the coupling partner can lead to side reactions.Use high-purity starting materials. Recrystallize if necessary.
Incorrect Color of the Final Pigment
Observation Potential Cause Recommended Solution
The final pigment has an off-color or appears dull. Formation of Byproducts: Side reactions due to incorrect pH, temperature, or impurities can lead to the formation of colored impurities.Strictly control the reaction temperature and pH. Ensure the purity of all reagents.
Incorrect Coupling Position: The diazonium salt may couple at an unintended position on the coupling partner's aromatic ring.Optimize the pH of the coupling reaction. The position of coupling is often pH-dependent.
Oxidation of the Product: The newly formed azo pigment may be susceptible to oxidation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Protocol 1: Diazotization of this compound
  • Preparation: In a reaction vessel, suspend this compound in distilled water. Add a molar excess of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath with continuous, vigorous stirring.

  • Nitrite Solution Preparation: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not exceed 5°C.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be used immediately.

Protocol 2: Coupling with N-(2,5-dimethoxyphenyl)-3-oxobutanamide (for Pigment Yellow 85)
  • Coupling Solution Preparation: In a separate vessel, dissolve N-(2,5-dimethoxyphenyl)-3-oxobutanamide in an aqueous solution of sodium hydroxide to form the sodium salt.

  • Cooling: Cool the coupling solution to 0-5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling solution with vigorous stirring. A yellow precipitate of the azo pigment will form.

  • Completion and Isolation: Continue stirring the mixture for several hours to ensure the reaction goes to completion. Isolate the pigment by filtration, wash thoroughly with water, and dry.

Protocol 3: Coupling with 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone (for Pigment Yellow 191)
  • Coupling Solution Preparation: In a separate vessel, dissolve 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone in water and adjust the pH to the desired range (typically 5-8) with a base like sodium carbonate.[1]

  • Cooling: Cool the coupling solution to 10-20°C.[1]

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the coupling solution with vigorous stirring. A yellow suspension will form.

  • Laking: After the coupling is complete, heat the suspension and add a solution of calcium chloride to form the insoluble calcium salt of the pigment.

  • Isolation: Filter the pigment, wash it with water until salt-free, and then dry.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction A 1. Prepare Amine Slurry (this compound + HCl + H2O) B 2. Cool to 0-5°C A->B D 4. Add NaNO2 Dropwise (Maintain 0-5°C) B->D C 3. Prepare NaNO2 Solution C->D E 5. Stir for 30 min (Diazonium Salt Solution) D->E H 8. Add Diazonium Salt Solution to Coupling Solution E->H Use Immediately F 6. Prepare Coupling Partner Solution G 7. Adjust pH & Cool F->G G->H I 9. Stir to Complete Coupling H->I J 10. Isolate Pigment (Filtration, Washing, Drying) I->J

Caption: General experimental workflow for the synthesis of azo pigments.

troubleshooting_logic cluster_yield Low Yield cluster_color Incorrect Color Start Problem Occurred Yield_Check Check Diazotization Temperature (0-5°C?) Start->Yield_Check Color_Purity_Check Check Purity of Starting Materials Start->Color_Purity_Check Yield_Temp_High Action: Improve Cooling (Ice-Salt Bath) Yield_Check->Yield_Temp_High No Yield_Acid_Check Check Acid Concentration (Excess?) Yield_Check->Yield_Acid_Check Yes Yield_Acid_Low Action: Increase Acid Concentration Yield_Acid_Check->Yield_Acid_Low No Yield_pH_Check Check Coupling pH (Optimal?) Yield_Acid_Check->Yield_pH_Check Yes Yield_pH_Wrong Action: Adjust pH of Coupling Solution Yield_pH_Check->Yield_pH_Wrong No Color_Impure Action: Purify Starting Materials Color_Purity_Check->Color_Impure No Color_pH_Check Check Coupling pH (Side Reactions?) Color_Purity_Check->Color_pH_Check Yes Color_pH_Wrong Action: Optimize pH Color_pH_Check->Color_pH_Wrong No

Caption: Troubleshooting decision tree for common issues in azo pigment synthesis.

References

Technical Support Center: Sulfonation of 3-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonation of 3-chloro-4-methylaniline to produce 2-amino-5-chloro-4-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product of the sulfonation of 3-chloro-4-methylaniline?

The primary and desired product is 2-amino-5-chloro-4-methylbenzenesulfonic acid. The sulfonation occurs via an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring.

Q2: What are the most common side reactions observed during the sulfonation of 3-chloro-4-methylaniline?

Common side reactions include the formation of isomeric byproducts, di-sulfonated products, sulfone formation, and thermal decomposition, especially at elevated temperatures.

Q3: How do the substituents on 3-chloro-4-methylaniline influence the position of sulfonation?

The regioselectivity of the sulfonation is complex due to the presence of three substituents with different directing effects:

  • Amino group (-NH₂): A strong activating, ortho, para-director.

  • Methyl group (-CH₃): A weak activating, ortho, para-director.

  • Chloro group (-Cl): A deactivating, ortho, para-director.

In the strongly acidic reaction medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The final product distribution depends on the equilibrium between the protonated and unprotonated aniline derivative.

Q4: What is the role of the reaction temperature in this sulfonation?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly promote the formation of side products, including thermal decomposition and charring.[1] The reaction is often carried out at elevated temperatures (e.g., 170-260°C in some patented processes) to overcome the activation energy, but this requires careful control to minimize byproduct formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product (2-amino-5-chloro-4-methylbenzenesulfonic acid)
Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for an increase in side products. - Use a stronger sulfonating agent, such as oleum (fuming sulfuric acid), if using concentrated sulfuric acid.
Formation of Isomeric Byproducts - Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product. - Control the rate of addition of the sulfonating agent to maintain a consistent temperature.
Thermal Decomposition - Lower the reaction temperature and extend the reaction time. - Ensure even heating of the reaction mixture. - Consider using a solvent to allow for lower reaction temperatures.
Issue 2: Presence of Significant Impurities in the Product
Potential Cause Recommended Solution
Formation of Di-sulfonated Products - Use a stoichiometric amount or only a slight excess of the sulfonating agent. - Lower the reaction temperature.
Sulfone Formation - Avoid excessively high temperatures and long reaction times. - Use a slight excess of the aniline starting material.
Charring/Dark Coloration - This indicates significant thermal decomposition. Drastically reduce the reaction temperature. - Ensure the starting materials are pure.

Experimental Protocols

Protocol 1: Sulfonation using Concentrated Sulfuric Acid (Bake Process)

This protocol is a general representation of a high-temperature sulfonation process.

Materials:

  • 3-Chloro-4-methylaniline

  • Concentrated sulfuric acid (98%)

  • Water

  • Activated carbon

  • Sodium hydroxide (for pH adjustment during workup)

Procedure:

  • In a suitable reaction vessel, carefully add 1.0 mole of 3-chloro-4-methylaniline.

  • Slowly and with cooling, add a slight molar excess (e.g., 1.1 moles) of concentrated sulfuric acid to form the anilinium hydrogen sulfate salt.

  • Heat the mixture gradually to 180-200°C. Maintain this temperature for 4-6 hours. The removal of water formed during the reaction can help drive the equilibrium towards the product.

  • After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the reaction mixture to below 100°C.

  • Carefully quench the reaction mixture by pouring it onto crushed ice or into cold water.

  • The crude product will precipitate. Filter the solid and wash with cold water.

  • For purification, the crude product can be dissolved in a hot aqueous sodium hydroxide solution, treated with activated carbon to remove colored impurities, filtered, and then reprecipitated by adding acid.

  • Filter the purified product, wash with cold water, and dry.

Signaling Pathways and Workflows

Sulfonation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Intermediate Anilinium Hydrogen Sulfate 3-Chloro-4-methylaniline->Intermediate + H2SO4 H2SO4 Sulfuric Acid Sulfonation Heating (180-200°C) Intermediate->Sulfonation Main_Product 2-Amino-5-chloro-4- methylbenzenesulfonic acid Sulfonation->Main_Product Desired Pathway Side_Products Isomeric Byproducts Di-sulfonated Products Sulfones Decomposition Products Sulfonation->Side_Products Side Reactions Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Low_Yield->High_Impurity No Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Yes Purify Purification Protocol High_Impurity->Purify Yes End Successful Synthesis High_Impurity->End No Check_Time Check Reaction Time Check_Temp->Check_Time Check_Reagents Check Reagent Stoichiometry Check_Time->Check_Reagents Optimize Optimize Conditions Check_Reagents->Optimize Optimize->Start Purify->End

References

Technical Support Center: Improving the Purity of Synthesized Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized azo pigments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Issues

Q1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?

A1: Failure or low yield in the diazotization reaction is often linked to several critical factors:

  • Improper Temperature Control: The reaction is highly temperature-sensitive. Diazonium salts are unstable and can decompose at temperatures above 5°C.[1][2][3] It is crucial to maintain a temperature range of 0-5°C throughout the reaction.[1][3][4][5][6][7]

  • Incorrect Acid Concentration: A sufficient amount of mineral acid, typically hydrochloric acid, is necessary. The acid serves to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[1][8]

  • Purity of Primary Aromatic Amine: The starting amine must be pure. Impurities can lead to side reactions and the formation of colored byproducts, which can complicate purification.[1][9]

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to control the reaction rate and prevent a sudden increase in temperature.[1]

Q2: The color of my final azo pigment is off, or the shade is inconsistent between batches. What could be the reason?

A2: Color variation in azo pigments can stem from several issues:

  • pH of the Coupling Reaction: The pH of the coupling reaction medium is critical and dictates the final color. For coupling with phenols, a slightly alkaline pH (around 9-10) is typically required to activate the phenol into the more reactive phenoxide ion.[1][5] For coupling with aromatic amines, a slightly acidic pH (around 4-5) is generally optimal to prevent side reactions.[10]

  • Particle Size and Crystal Form: The physical properties of the pigment, such as particle size and crystal polymorphism, can affect the perceived color.[1]

  • Presence of Impurities: Side products from the reaction can alter the final shade of the pigment.[2]

Q3: I'm observing gas evolution and the formation of a dark, oily product. What is happening?

A3: This is a classic sign of diazonium salt decomposition.[5] When the reaction temperature exceeds the optimal range (above 5-10°C), the diazonium salt can hydrolyze to form phenols, which may appear as a dark, oily substance.[5] The observed gas is nitrogen (N₂), a byproduct of this decomposition.[5][11] To prevent this, ensure your ice bath is well-maintained throughout the addition of sodium nitrite.[5]

Purification & Isolation Issues

Q4: How can I effectively purify my crude azo pigment?

A4: The choice of purification method depends on the scale of your experiment and the nature of the impurities. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid azo pigments.[10][12] The key is to select a solvent that dissolves the pigment at high temperatures but not at low temperatures, while impurities remain soluble.[10] Common solvents include ethanol, methanol, and acetic acid, sometimes in mixtures with water.[10]

  • Column Chromatography: For small-scale purifications or when dealing with isomers, column chromatography can be very effective.[12] Techniques like high-speed countercurrent chromatography (CCC) and gel permeation chromatography have been successfully used for purifying azo dyes.[13][14][15]

  • Washing: Thoroughly washing the filtered pigment is crucial for removing inorganic salts and unreacted starting materials.[10][16]

Q5: I'm having trouble separating isomers of my azo pigment using column chromatography. What can I do?

A5: Separating isomers can be challenging. Here are some tips:

  • Optimize Your Solvent System: The choice of the mobile phase is critical. A solvent system that gives well-resolved spots on Thin Layer Chromatography (TLC) may not be optimal for column chromatography. You may need a weaker solvent system to achieve better separation on the column.[12]

  • Adjust the Rf Value: Aim for an Rf value between 0.2 and 0.5 on your TLC plate for the compound of interest to ensure good separation on a column.[12]

Q6: My purified pigment still seems to contain impurities. What analytical methods can I use to assess its purity?

A6: Several analytical techniques can be used to determine the purity of your azo pigment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a robust method for separating and quantifying azo dyes and their impurities.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher selectivity and sensitivity, which is particularly useful for identifying unknown impurities in complex mixtures.[17][18]

  • UV-Visible Spectrophotometry: This provides a simpler and more cost-effective way to get a preliminary assessment of purity, although it is less specific than chromatographic methods.[17]

Data Presentation

Table 1: Optimal Reaction Conditions for Azo Pigment Synthesis

ParameterDiazotizationCoupling with PhenolsCoupling with Aromatic Amines
Temperature 0-5°C[1][3][4][5][6][7]0-5°C[1]0-5°C
pH Strongly Acidic (pH 1-2)[19]Alkaline (pH 9-10)[1][5]Acidic (pH 4-5)[10]
Key Reagents Primary Aromatic Amine, Sodium Nitrite, Mineral Acid (e.g., HCl)[1][20]Diazonium Salt, Phenolic Compound, Base (e.g., NaOH)[1][5]Diazonium Salt, Aromatic Amine

Experimental Protocols

Protocol 1: General Procedure for Diazotization

  • Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[1]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.[1]

  • Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and should be used immediately.[1]

Protocol 2: General Procedure for Azo Coupling

  • Dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.

  • Adjust the pH of the coupling component solution to the optimal range using an acid or base (e.g., sodium hydroxide for phenols).[1]

  • Cool the solution to 0-5°C in an ice bath.[1]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo pigment should form.[1]

  • Continue stirring for a specified time to ensure the completion of the coupling reaction.[1]

Protocol 3: General Procedure for Purification by Recrystallization

  • Transfer the crude azo pigment to a flask.

  • Add a suitable solvent (e.g., ethanol, methanol, or acetic acid) and heat the mixture to dissolve the pigment.[10]

  • If there are insoluble impurities, hot filter the solution.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[10]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to dry completely.[10]

Visualizations

experimental_workflow Experimental Workflow for Azo Pigment Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis diazotization Diazotization (0-5°C) coupling Azo Coupling (0-5°C, pH dependent) diazotization->coupling Freshly Prepared Diazonium Salt filtration Filtration & Washing coupling->filtration Crude Pigment recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying hplc HPLC/LC-MS drying->hplc uv_vis UV-Vis drying->uv_vis purity_assessment Purity Assessment hplc->purity_assessment uv_vis->purity_assessment

Caption: Workflow for Azo Pigment Synthesis and Purification.

troubleshooting_diazotization Troubleshooting Low Yield in Diazotization cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Diazonium Salt temp High Temperature (>5°C) start->temp acid Incorrect Acid Concentration start->acid purity Impure Starting Amine start->purity addition_rate Fast NaNO2 Addition start->addition_rate sol_temp Maintain 0-5°C with Ice-Salt Bath temp->sol_temp sol_acid Ensure Sufficient Mineral Acid acid->sol_acid sol_purity Use Pure Aromatic Amine purity->sol_purity sol_addition Slow, Dropwise Addition of NaNO2 addition_rate->sol_addition

Caption: Troubleshooting Low Yield in Diazotization Reactions.

References

"degradation pathways of 2-Amino-4-chloro-5-methylbenzenesulfonic acid under stress conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylbenzenesulfonic acid. The information provided is intended to assist in the design and execution of stress testing experiments to investigate its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard conditions?

A1: this compound is reported to be a stable compound under normal storage conditions. For laboratory use, it is recommended to store it in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Q2: Why are forced degradation studies necessary for this compound if it is considered stable?

A2: Forced degradation studies, or stress testing, are crucial to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule under harsh conditions.[2][3] This information is essential for developing and validating stability-indicating analytical methods, which are required by regulatory agencies like the ICH and FDA to ensure the quality and safety of drug substances and products.[2][3]

Q3: What are the typical stress conditions applied in forced degradation studies?

A3: A standard set of stress conditions includes acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2] The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify potential degradation products without completely destroying the molecule.[4]

Q4: What functional groups in this compound are most likely to be susceptible to degradation?

A4: The primary functional groups susceptible to degradation are the amino group (-NH2), the sulfonic acid group (-SO3H), and the aromatic ring itself. The amino group can be oxidized or undergo deamination. The sulfonic acid group may be removed through desulfonation. The aromatic ring can be hydroxylated, particularly under oxidative or photolytic conditions. The chloro and methyl substituents may also influence the reactivity of the ring.

Troubleshooting Guide for Degradation Studies

Q5: I am not observing any degradation under my initial stress conditions. What should I do?

A5: If you do not observe degradation, the conditions may not be stringent enough. You can incrementally increase the severity of the stress.

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.

  • For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or increase the temperature.

  • For Thermal Stress: Increase the temperature in increments. For solid-state studies, ensure the temperature is below the compound's melting point to avoid phase changes. The decomposition temperature for a similar compound, sulfanilic acid, is approximately 288°C.[5]

  • For Photostability: Ensure the sample is exposed to a sufficient light dose as per ICH Q1B guidelines. If no degradation is seen, you may increase the exposure time.

Q6: My sample degraded almost completely. How can I achieve the target degradation level?

A6: Excessive degradation makes it difficult to study the primary degradation pathways. To reduce the extent of degradation, you should decrease the severity of the stress conditions.

  • For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the incubation time.

  • For Oxidation: Use a lower concentration of the oxidizing agent, conduct the experiment at a lower temperature (e.g., room temperature), or analyze samples at earlier time points.

  • For Thermal and Photolytic Stress: Reduce the exposure time or temperature/light intensity.

Q7: I am having trouble separating the parent compound from its degradation products using HPLC. What can I do?

A7: Achieving good separation is key to a stability-indicating method. If you have co-eluting peaks, you may need to optimize your HPLC method.

  • Adjust Mobile Phase: Modify the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol or vice versa), or adjust the pH of the aqueous phase.

  • Change Column: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or polar-embedded column) to alter selectivity.[6]

  • Optimize Temperature and Flow Rate: Varying the column temperature and mobile phase flow rate can also impact resolution.

Q8: How can I confirm the identity of the degradation products?

A8: Identifying unknown degradation products typically requires mass spectrometry. Using an HPLC system coupled with a mass spectrometer (LC-MS) is the most effective approach. By comparing the mass-to-charge ratio (m/z) of the parent drug and the degradants, you can infer structural changes such as hydroxylation (+16 Da), deamination (-17 Da), or desulfonation (-80 Da). For unambiguous structure elucidation, techniques like LC-NMR may be necessary.

Predicted Degradation Pathways and Mechanisms

The following pathways are predicted based on the chemical structure of this compound and known degradation patterns of similar aromatic sulfonic acids.

Hydrolytic Degradation

Under strong acidic or basic conditions at elevated temperatures, the primary degradation pathways are likely to be deamination or desulfonation.

  • Deamination: The amino group can be replaced by a hydroxyl group, particularly under conditions used for diazotization followed by heating in aqueous acid (a reaction known as "phenol cooking").[7] This would yield 4-chloro-2-hydroxy-5-methylbenzenesulfonic acid.

  • Desulfonation: The sulfonic acid group can be cleaved from the aromatic ring, especially at high temperatures in acidic media, to yield 2-amino-4-chloro-5-methylphenol.

G Predicted Hydrolytic Degradation Pathways parent 2-Amino-4-chloro-5- methylbenzenesulfonic acid dp1 4-Chloro-2-hydroxy-5- methylbenzenesulfonic acid parent->dp1 Deamination (e.g., H+/Heat) dp2 3-Chloro-4-methylaniline parent->dp2 Desulfonation (e.g., H+/Heat)

Caption: Predicted pathways for hydrolytic degradation.

Oxidative Degradation

In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), degradation is expected to involve oxidation of the electron-rich aromatic ring and the amino group.

  • Hydroxylation: The aromatic ring can be hydroxylated to form various phenolic derivatives.

  • Oxidation of Amino Group: The amino group can be oxidized to nitroso or nitro derivatives.

  • Oxidation of Methyl Group: The methyl group could potentially be oxidized to a carboxylic acid.

G Predicted Oxidative Degradation Pathways parent 2-Amino-4-chloro-5- methylbenzenesulfonic acid dp1 Hydroxylated Derivatives (e.g., aminophenols) parent->dp1 Ring Hydroxylation (e.g., H₂O₂) dp2 Oxidized Amino Derivatives (e.g., Nitroso/Nitro) parent->dp2 Amino Group Oxidation (e.g., H₂O₂) dp3 Oxidized Methyl Derivatives (e.g., Carboxylic Acid) parent->dp3 Methyl Group Oxidation (e.g., H₂O₂)

Caption: Predicted pathways for oxidative degradation.

Photolytic Degradation

Exposure to UV or visible light can induce degradation, often through radical mechanisms. Studies on similar aromatic sulfonic acids suggest that desulfonation and ring cleavage are possible pathways.[8]

  • Photochemical Desulfonation: Cleavage of the C-S bond to remove the sulfonic acid group.

  • Photo-oxidation/Hydroxylation: Formation of hydroxylated species, similar to oxidative degradation but initiated by light.

  • Ring Cleavage: More extensive degradation can lead to the opening of the aromatic ring.

G Predicted Photolytic Degradation Pathways parent 2-Amino-4-chloro-5- methylbenzenesulfonic acid dp1 Desulfonated Product parent->dp1 Desulfonation (hν) dp2 Photo-hydroxylated Products parent->dp2 Photo-oxidation (hν, O₂) dp3 Ring Cleavage Products dp2->dp3 Further Degradation (hν)

Caption: Predicted pathways for photolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • This stock solution will be used for the subsequent stress studies.

Protocol 2: Stress Condition Methodologies

The following protocols are based on typical conditions suggested by ICH guidelines.[2] Researchers should adjust concentrations, temperatures, and times to achieve the desired level of degradation (5-20%).

Stress ConditionMethodology
Acid Hydrolysis 1. Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. 2. Incubate the solution at 60°C. 3. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours). 4. Cool samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. 2. Incubate the solution at 60°C. 3. Withdraw samples at appropriate time points. 4. Cool samples to room temperature and neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation 1. Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. 2. Keep the solution at room temperature, protected from light. 3. Withdraw samples at appropriate time points and dilute to stop the reaction before analysis.
Thermal Degradation 1. Solution: Store the stock solution in a temperature-controlled oven at 70°C. 2. Solid State: Place the solid compound in a petri dish in a 70°C oven. 3. Withdraw samples (or prepare solutions from the solid) at appropriate time points for analysis.
Photolytic Degradation 1. Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). 2. A control sample should be wrapped in aluminum foil and kept under the same conditions. 3. Analyze samples after the exposure period.
Protocol 3: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase HPLC method that can be used as a starting point for development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Photodiode Array (PDA) detector scanning from 200-400 nm; monitor at a suitable wavelength (e.g., 254 nm).

Data Presentation

Use the following table to summarize the quantitative results from your forced degradation studies.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant% Area of Major DegradantMass Balance (%)
Acid (0.1M HCl, 60°C, 24h)
Base (0.1M NaOH, 60°C, 24h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (70°C, 48h)
Photolytic (ICH Q1B)

*RRT = Relative Retention Time

References

Technical Support Center: Managing Insoluble Byproducts in 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with insoluble byproducts during the synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a key intermediate used in the synthesis of various organic molecules, particularly azo pigments.[1][2][3] Its purity is critical as impurities can lead to undesired side reactions, lower yields of the final product, and affect the final product's colorimetric properties and performance.

Q2: What is the most common method for synthesizing this compound?

The most cited method is the sulfonation of 4-chloro-3-methylaniline.[1][2][3] This typically involves reacting 4-chloro-3-methylaniline with a sulfonating agent like oleum (fuming sulfuric acid) or concentrated sulfuric acid. Another described production method involves baking 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195°C.[1][2]

Q3: Why is the product, this compound, often insoluble during the reaction?

This compound is described as being "essentially insoluble" in its free acid form.[1][3][4] The reaction is typically conducted in a strong acid, which protonates the amino group, but the sulfonic acid group can form a zwitterion, leading to low solubility in the acidic reaction medium. This property is, in fact, often exploited for its purification. It is, however, soluble as its sodium or ammonium salt.[1][3][4]

Q4: What are the likely insoluble byproducts in this reaction?

While specific insoluble byproducts are not extensively detailed in the literature for this exact reaction, general principles of electrophilic aromatic substitution on substituted anilines suggest the formation of:

  • Isomeric Byproducts: The sulfonation of 4-chloro-3-methylaniline can lead to the formation of different positional isomers. The primary directing groups on the starting material are the amino and methyl groups (both ortho-, para-directing) and the chloro group (ortho-, para-directing but deactivating). This can result in the formation of isomers such as:

    • 4-Amino-2-chloro-5-methylbenzenesulfonic acid

    • 2-Amino-4-chloro-6-methylbenzenesulfonic acid

  • Di-sulfonated Byproducts: Under harsh reaction conditions (e.g., high temperature, high concentration of sulfonating agent), a second sulfonic acid group can be introduced to the aromatic ring, leading to di-sulfonated byproducts.

  • Sulfones: Although less common, the reaction between the product and another molecule of the starting material can form sulfones, which are generally very stable and insoluble.

Q5: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is key to achieving high purity and yield. The following parameters should be carefully controlled:

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product and can reduce the formation of thermodynamically favored, but undesired, isomers and di-sulfonated products.

  • Molar Ratio of Reactants: A precise molar ratio of the sulfonating agent to the 4-chloro-3-methylaniline is crucial. An excess of the sulfonating agent can lead to di-sulfonation.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and byproduct formation. The reaction should be monitored and stopped once the starting material is consumed.

  • Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence the product distribution. Milder sulfonating agents may offer better selectivity.

II. Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on managing insoluble materials.

Problem Potential Cause(s) Recommended Action(s)
Low yield of the desired insoluble product. 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Product loss during workup.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material. 2. Optimize reaction conditions (temperature, time, molar ratio) to favor the formation of the desired product. 3. Carefully control the pH during precipitation of the free acid to ensure maximum recovery.
The isolated solid is difficult to filter. 1. Very fine particle size of the precipitate. 2. Presence of gelatinous byproducts.1. Allow the precipitate to age (stir at a controlled temperature for a period) to encourage crystal growth. 2. Try adding a filter aid (e.g., celite) to the slurry before filtration. 3. Wash the filter cake with an appropriate solvent to remove soluble impurities that may be clogging the filter.
The isolated product is off-color (not white to buff). 1. Presence of colored impurities from side reactions. 2. Oxidation of the amino group.1. Recrystallize the product from a suitable solvent system. Conversion to the soluble salt form, treatment with activated carbon, and re-precipitation as the free acid can be effective. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
The isolated product contains significant amounts of isomeric impurities. 1. Reaction conditions favoring the formation of multiple isomers.1. Adjust the reaction temperature; lower temperatures often increase selectivity. 2. Investigate the use of a different sulfonating agent that may offer better regioselectivity. 3. Employ fractional crystallization. Since the desired product is "essentially insoluble," it may be possible to separate it from more soluble isomeric byproducts by carefully controlling the precipitation conditions (e.g., pH, temperature, solvent composition).
Insoluble material remains after attempting to dissolve the product as its salt. 1. Presence of insoluble byproducts like sulfones or di-sulfonated products that are also insoluble as salts. 2. Incomplete conversion to the salt form.1. Characterize the insoluble material to identify its structure. This may require techniques like NMR, IR, or Mass Spectrometry. 2. If sulfones or other highly insoluble byproducts are present, modification of the reaction conditions is necessary to prevent their formation. 3. Ensure complete neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to form the soluble salt. Monitor the pH to confirm.

III. Experimental Protocols & Data

A. General Sulfonation Protocol (Illustrative)

This is a general procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4-chloro-3-methylaniline to a pre-cooled sulfonating agent (e.g., 20% oleum) while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Reaction: Stir the mixture at the controlled temperature until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Carefully quench the reaction mixture by pouring it onto ice. The free acid of this compound will precipitate.

  • Isolation: Filter the precipitate and wash it thoroughly with cold water to remove excess acid and soluble impurities.

  • Purification (Optional): The crude product can be purified by dissolving it in a basic solution (e.g., dilute NaOH or NH₄OH) to form the soluble salt. The solution can be treated with activated carbon to remove colored impurities, filtered, and then the free acid can be re-precipitated by the addition of acid.

  • Drying: Dry the purified product under vacuum.

B. Quantitative Data (Illustrative)
Parameter Condition A Condition B Condition C
Temperature 0-5 °C25-30 °C50-60 °C
Oleum % 20%20%30%
Reaction Time 4 hours4 hours2 hours
Yield (%) 857560
Purity (%) 989285
Major Impurity Isomeric Byproduct (low level)Isomeric ByproductsDi-sulfonated Byproducts

IV. Visualizations

A. Logical Workflow for Troubleshooting Insoluble Byproducts

Troubleshooting_Workflow start Insoluble Material Observed check_solubility Test Solubility in Base (e.g., NaOH) start->check_solubility soluble Material Dissolves check_solubility->soluble Yes insoluble Material Remains Insoluble check_solubility->insoluble No precipitate_acid Re-precipitate with Acid soluble->precipitate_acid characterize_insoluble Characterize Insoluble Byproduct (e.g., Sulfone, Di-sulfonated Product) insoluble->characterize_insoluble characterize_product Characterize Precipitate (Purity, Identity) precipitate_acid->characterize_product end_purified Purified Product characterize_product->end_purified optimize_reaction Optimize Reaction Conditions (Temp, Time, Molar Ratio) characterize_insoluble->optimize_reaction end_rework Modify Synthesis Protocol optimize_reaction->end_rework

Caption: Troubleshooting workflow for insoluble materials.

B. Potential Sulfonation Pathways of 4-chloro-3-methylaniline

Sulfonation_Pathways cluster_start Starting Material cluster_products Potential Products 4-chloro-3-methylaniline 4-chloro-3-methylaniline Desired_Product This compound (Desired Product) 4-chloro-3-methylaniline->Desired_Product Sulfonation Isomer_1 4-Amino-2-chloro-5-methylbenzenesulfonic acid (Isomeric Byproduct) 4-chloro-3-methylaniline->Isomer_1 Sulfonation Isomer_2 2-Amino-4-chloro-6-methylbenzenesulfonic acid (Isomeric Byproduct) 4-chloro-3-methylaniline->Isomer_2 Sulfonation Disulfonated Di-sulfonated Product (Byproduct) 4-chloro-3-methylaniline->Disulfonated Excess Sulfonating Agent / High Temperature

Caption: Potential sulfonation products of 4-chloro-3-methylaniline.

References

"analytical challenges in quantifying 2-Amino-4-chloro-5-methylbenzenesulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the quantification of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound, a sulfonated aromatic amine, is a common issue in reverse-phase HPLC. Several factors can contribute to this problem:

    • Secondary Interactions: The amine and sulfonic acid groups can interact with residual silanols on the silica-based column packing material.

      • Solution:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) can suppress the ionization of the sulfonic acid group and minimize interactions with the stationary phase.

        • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.

        • Add an Ion-Pairing Agent: While this can complicate the mobile phase, an ion-pairing agent can improve peak shape.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

    • Column Contamination: Buildup of contaminants on the column can affect peak shape.

      • Solution: Flush the column with a strong solvent, or if necessary, replace the column.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What is causing this variability?

  • Answer: Fluctuations in retention time can compromise the reliability of your quantitative data. The following are common causes:

    • Mobile Phase Instability: Changes in the mobile phase composition, such as evaporation of the organic solvent or a change in pH, can lead to retention time drift.

      • Solution: Ensure the mobile phase is well-mixed and degassed. Keep the solvent reservoirs capped to minimize evaporation.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Pump Issues: Inconsistent flow from the HPLC pump will cause retention time shifts.

      • Solution: Check for leaks in the pump and ensure it is properly primed.

Problem 3: Presence of Extraneous Peaks

  • Question: I am observing unexpected peaks in my chromatogram. What are they and how can I identify them?

  • Answer: Extraneous peaks can originate from several sources:

    • Impurities from Synthesis: The synthesis of this compound may involve starting materials like p-nitrotoluene and reagents such as sulfuric acid and chlorine. Incomplete reactions or side reactions can result in structurally related impurities.

      • Solution: If possible, obtain reference standards for potential impurities to confirm their identity. Mass spectrometry (LC-MS) can be used to identify unknown peaks.

    • Sample Degradation: The analyte may degrade during sample preparation or analysis.

      • Solution: Investigate the stability of the analyte under your experimental conditions. Consider performing forced degradation studies (e.g., acid, base, oxidative, and photolytic stress) to identify potential degradation products.

    • Contamination: Contamination can be introduced from the sample matrix, solvents, or the HPLC system itself.

      • Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware and solvents are clean.

Frequently Asked Questions (FAQs)

  • Question: What is a good starting point for an HPLC method for this compound?

  • Answer: A reverse-phase HPLC method is a suitable approach. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). A gradient elution may be necessary to separate the main peak from any impurities.

  • Question: How can I prepare my sample for analysis?

  • Answer: The sample preparation will depend on the matrix. For a pure substance, dissolution in the mobile phase is often sufficient. For more complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances. It is crucial to avoid buffers containing primary and secondary amines, as these can interfere with the analysis.

  • Question: Is this compound stable in solution?

  • Answer: Under normal laboratory conditions, the compound is generally stable. However, its stability can be pH-dependent, and it may be susceptible to oxidation over time. It is recommended to prepare solutions fresh and store them in a cool, dark place. For long-term storage, stability studies should be conducted.

Experimental Protocols

Table 1: Recommended HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid in the mobile phase.[1]

Data Presentation

Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use a base-deactivated column
Column overloadDilute sample
Retention Time Shift Mobile phase composition changeEnsure proper mixing and degassing of mobile phase
Temperature fluctuationUse a column oven
Extraneous Peaks Synthesis impuritiesUse LC-MS for identification; obtain reference standards
Sample degradationPerform stability studies

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report Troubleshooting_Tree Start Analytical Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing/Fronting PeakShape->Tailing Yes ExtraPeaks Extra Peaks? RetentionTime->ExtraPeaks No Drift Inconsistent Retention RetentionTime->Drift Yes Unknowns Unexpected Peaks ExtraPeaks->Unknowns Yes CheckpH Adjust Mobile Phase pH Tailing->CheckpH CheckColumn Use Base-Deactivated Column Tailing->CheckColumn CheckConc Dilute Sample Tailing->CheckConc CheckMobilePhase Check Mobile Phase Prep Drift->CheckMobilePhase CheckTemp Use Column Oven Drift->CheckTemp CheckPump Inspect Pump Drift->CheckPump CheckImpurities Investigate Synthesis Impurities Unknowns->CheckImpurities CheckStability Perform Stability Study Unknowns->CheckStability RunBlank Run Blank Injection Unknowns->RunBlank

References

Technical Support Center: Stability of Diazotized 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of diazotized 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of diazotized this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of diazonium salt 1. Incorrect temperature: The reaction temperature may be too high, leading to decomposition. 2. Insufficient acid: The amine may not be fully protonated, preventing efficient diazotization. 3. Poor quality reagents: The starting amine or sodium nitrite may have degraded.1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure the use of a sufficient excess of a strong mineral acid (e.g., HCl). 3. Use high-purity this compound and a freshly prepared sodium nitrite solution.
Formation of a colored precipitate during diazotization Azo coupling: The newly formed diazonium salt may be coupling with the unreacted parent amine.Increase the acid concentration to ensure the starting amine is fully protonated and unavailable for coupling.
Rapid gas evolution (N₂) Decomposition: The diazonium salt is unstable and decomposing.1. Ensure the temperature is kept low (0-5 °C). 2. Use the diazonium salt solution immediately after preparation. 3. Adjust the pH to the optimal range for stability (typically strongly acidic).
Inconsistent results in coupling reactions 1. Variable pH: The pH of the reaction medium can significantly affect the coupling efficiency. 2. Decomposition of diazonium salt: The concentration of the diazonium salt may be decreasing over time.1. Carefully buffer the coupling reaction mixture to the optimal pH for the specific coupling partner. 2. Use the diazotized amine solution as quickly as possible after its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of diazotized this compound?

A1: Aryl diazonium salts are most stable in strongly acidic solutions (pH < 4). Under these conditions, the equilibrium favors the diazonium cation and minimizes the formation of less stable species such as diazoates, which are more prevalent at neutral to alkaline pH.

Q2: How does pH affect the decomposition of the diazonium salt?

A2: As the pH increases, the rate of decomposition generally increases. In acidic solutions, the primary decomposition pathway is often through the unimolecular loss of N₂ to form an aryl cation (SN1-type mechanism). In neutral or alkaline solutions, other decomposition pathways involving diazoates and diazoanhydrides can occur, some of which can be explosive.[1]

Q3: Can I store a solution of diazotized this compound?

A3: It is highly recommended to use the solution immediately after preparation. Due to their inherent instability, diazonium salts decompose over time, even at low temperatures and optimal pH.[2] If short-term storage is unavoidable, keep the solution at 0-5 °C and in a strongly acidic medium.

Q4: What are the primary decomposition products at different pH values?

A4: In acidic aqueous solutions, the primary decomposition product is typically the corresponding phenol (4-chloro-5-methyl-2-hydroxybenzenesulfonic acid) formed from the reaction of the aryl cation with water. At higher pH values, complex mixtures of products can be formed, including those from coupling reactions and other decomposition pathways.

Q5: What are the safety precautions when working with this diazonium salt?

A5: Diazonium salts can be explosive, especially when isolated as solids.[1] Always work with them in solution and at low temperatures. Avoid contact with metals and bases, which can catalyze decomposition. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice-salt bath

  • Stir plate and stir bar

  • Beakers and graduated cylinders

Procedure:

  • In a beaker, suspend this compound in a solution of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization.

  • The resulting solution of the diazonium salt is now ready for immediate use.

Protocol 2: Assessment of pH-Dependent Stability by UV-Vis Spectrophotometry

Materials:

  • Solution of diazotized this compound (from Protocol 1)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 8, 10)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Constant temperature water bath

Procedure:

  • Set the constant temperature water bath to the desired experimental temperature (e.g., 25 °C).

  • For each pH to be tested, add a small, known volume of the cold diazonium salt solution to a larger, known volume of the temperature-equilibrated buffer solution. Mix quickly.

  • Immediately transfer a portion of the solution to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

  • Record the absorbance at the λmax of the diazonium salt at regular time intervals. The λmax can be determined by an initial scan of the diazonium salt solution.

  • Continue recording the absorbance until it reaches a stable value, indicating the complete decomposition of the diazonium salt.

  • The rate of decomposition can be determined by plotting the natural logarithm of the absorbance versus time. For a first-order reaction, the slope of this plot will be equal to the negative of the rate constant (-k).

Stability Data

Due to the limited availability of specific quantitative data for diazotized this compound, the following tables provide illustrative data based on the known behavior of structurally similar aryl diazonium salts. This data demonstrates the general trend of decreasing stability with increasing pH and temperature.

Table 1: Illustrative Half-life (t₁/₂) of Diazotized this compound at 25 °C as a Function of pH

pHEstimated Half-life (t₁/₂)
2.0Several hours
4.0~ 1 hour
6.0~ 15 minutes
8.0< 5 minutes

Table 2: Illustrative First-Order Decomposition Rate Constants (k) at pH 4.0 as a Function of Temperature

Temperature (°C)Estimated Rate Constant (k) (s⁻¹)
5~ 1 x 10⁻⁵
15~ 5 x 10⁻⁵
25~ 2 x 10⁻⁴
35~ 8 x 10⁻⁴

Visualizations

experimental_workflow cluster_prep Diazonium Salt Preparation cluster_stability pH Stability Assessment start Start: 2-Amino-4-chloro-5- methylbenzenesulfonic acid dissolve Suspend in aq. HCl start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir Stir for 15-30 min add_nitrite->stir diazo_solution Diazonium Salt Solution stir->diazo_solution add_to_buffer Add to buffered solution (various pH) diazo_solution->add_to_buffer monitor_uv Monitor absorbance vs. time with UV-Vis Spectrophotometer add_to_buffer->monitor_uv analyze Calculate rate constant (k) and half-life (t₁/₂) monitor_uv->analyze data_table Generate Stability Data Table analyze->data_table

Caption: Experimental workflow for the preparation and pH stability assessment of diazotized this compound.

logical_relationship cluster_conditions Influencing Factors cluster_stability Stability Outcome cluster_consequences Experimental Consequences pH pH Stability Diazonium Salt Stability pH->Stability inversely proportional Temp Temperature Temp->Stability inversely proportional Yield Yield of Coupling Product Stability->Yield directly proportional Decomposition Rate of Decomposition Stability->Decomposition inversely proportional

References

Validation & Comparative

"comparative analysis of different synthesis routes for 2-Amino-4-chloro-5-methylbenzenesulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the two primary industrial synthesis routes for 2-Amino-4-chloro-5-methylbenzenesulfonic acid, a key intermediate in the production of various organic pigments and potentially in pharmaceutical synthesis. The comparison focuses on experimental protocols, reaction yields, and the overall advantages and disadvantages of each pathway to aid researchers in selecting the most suitable method for their application.

Executive Summary

Two principal synthetic pathways for this compound are prevalent in industrial applications. The first is a direct, high-temperature sulfonation of 3-chloro-4-methyl-benzeneamine, commonly referred to as the "baking process." The second is a multi-step synthesis commencing from p-nitrotoluene, involving chlorination, separation of isomers, reduction of the nitro group, and subsequent sulfonation. While the baking process offers a more direct route, the multi-step pathway may provide greater control over purity and yield through the optimization of individual reaction stages.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Baking ProcessRoute 2: From p-Nitrotoluene
Starting Material 3-chloro-4-methyl-benzeneaminep-Nitrotoluene
Number of Steps 1 (excluding salt formation)4
Key Reactions Electrophilic Aromatic Sulfonation (Baking)Chlorination, Isomer Separation, Reduction, Sulfonation
Reported Yield Not explicitly stated, but the baking process for similar amines can have yields around 92%.[1]Individual step yields can be high (e.g., >90% for optimized nitration/sulfonation and reduction steps).[2] Overall yield is dependent on the efficiency of each of the four steps.
Product Purity Generally yields a technical grade product that may require further purification due to potential side products from high-temperature reaction.[1]Potentially higher purity achievable through purification at each intermediate step. A final product purity of 98.5% minimum is reported for this route.
Reaction Conditions High temperature (approx. 195 °C), vacuum.[3][4]Moderate temperatures for most steps (e.g., 50-100 °C for chlorination).
Reagents & Catalysts Sulfuric acidChlorine, iodine (catalyst), iron/HCl or Pd/C (for reduction), chlorosulfonic acid or oleum.
Advantages Fewer reaction steps, potentially lower capital cost for a dedicated process.Milder reaction conditions for most steps, greater control over intermediates and final product purity, potential for higher overall yield with optimization.
Disadvantages High energy consumption, potential for thermal decomposition and side product formation, difficulty in ensuring uniform heating.[1]Multi-step process increases complexity and potential for material loss at each stage, requires separation of isomers.

Experimental Protocols

Route 1: Synthesis via Baking Process of 3-chloro-4-methyl-benzeneamine

This method relies on the thermal rearrangement of the hydrogensulfate salt of the starting amine.

Step 1: Formation of 3-chloro-4-methyl-benzeneamine hydrogensulfate

  • In a suitable reaction vessel, cautiously add one molar equivalent of 3-chloro-4-methyl-benzeneamine to one molar equivalent of concentrated sulfuric acid with stirring.

  • The reaction is exothermic and will form the solid amine hydrogensulfate salt. The mixture should be thoroughly mixed to ensure complete salt formation.

Step 2: Sulfonation by Baking

  • The dried 3-chloro-4-methyl-benzeneamine hydrogensulfate is placed in a vacuum oven.

  • The temperature is gradually raised to 195 °C under vacuum.[3][4]

  • The reaction is held at this temperature for several hours to allow for the elimination of water and the rearrangement of the sulfonic acid group to the aromatic ring. The progress of the reaction can be monitored by techniques such as HPLC.

  • After completion, the reaction mass is cooled, and the crude this compound is obtained.

  • Purification can be achieved by recrystallization from a suitable solvent.

Route 2: Multi-step Synthesis from p-Nitrotoluene

This route involves a sequence of four distinct chemical transformations.

Step 1: Chlorination of p-Nitrotoluene

  • In a reaction vessel equipped with a stirrer and a gas inlet, melt p-nitrotoluene.

  • Add a catalytic amount of iodine (e.g., 0.5 mol%).

  • Heat the mixture to 60-80 °C.

  • Bubble chlorine gas through the molten reactant mixture. The reaction is typically monitored by GC to follow the consumption of the starting material and the formation of chloro-p-nitrotoluene isomers.

  • Upon completion, the reaction mixture is cooled, which will contain a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.

Step 2: Separation of o-chloro-p-nitrotoluene

  • The mixture of isomers from the previous step is separated by fractional crystallization. o-chloro-p-nitrotoluene can be isolated due to differences in melting points and solubility compared to the meta isomer.

Step 3: Reduction of o-chloro-p-nitrotoluene

  • In a reaction flask, suspend the isolated o-chloro-p-nitrotoluene in an acidic aqueous solution (e.g., dilute hydrochloric acid).

  • Add iron powder in portions with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then neutralized with a base (e.g., sodium carbonate) to precipitate the iron oxides.

  • The product, 3-chloro-4-methylaniline, is then extracted with an organic solvent, and the solvent is removed under reduced pressure. An 83% yield has been reported for a similar reduction.

Step 4: Sulfonation of 3-chloro-4-methylaniline

  • Dissolve the 3-chloro-4-methylaniline in a suitable inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of chlorosulfonic acid with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature until completion.

  • The product, this compound, will precipitate from the solution.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

Mandatory Visualization

Route_1 A 3-chloro-4-methyl- benzeneamine B 3-chloro-4-methyl-benzeneamine hydrogensulfate A->B + H₂SO₄ C 2-Amino-4-chloro-5- methylbenzenesulfonic acid B->C Baking (195 °C, vacuum) - H₂O

Caption: Synthesis Route 1: The Baking Process.

Route_2 A p-Nitrotoluene B Mixture of chloro-p- nitrotoluene isomers A->B Chlorination (Cl₂, I₂ catalyst) C o-chloro-p-nitrotoluene B->C Crystallization D 3-chloro-4-methylaniline C->D Reduction (Fe/HCl or H₂/Pd-C) E 2-Amino-4-chloro-5- methylbenzenesulfonic acid D->E Sulfonation (ClSO₃H)

Caption: Synthesis Route 2: Multi-step from p-Nitrotoluene.

Concluding Remarks

The choice between the two synthesis routes for this compound depends on the specific requirements of the application.

Route 1 (Baking Process) is a more direct, one-step conversion which may be advantageous for large-scale, continuous production where the capital investment in high-temperature equipment is justified and if the required product purity specifications are less stringent. However, the harsh reaction conditions can lead to impurities and lower yields.[1]

Route 2 (From p-Nitrotoluene) offers a more controlled, albeit longer, synthetic pathway. The ability to isolate and purify intermediates can lead to a final product of higher purity.[5] This route is more flexible and allows for the optimization of each step to maximize the overall yield. For applications in pharmaceuticals or high-performance pigments where purity is paramount, this route is likely the preferred method. The raw material consumption data available for this route suggests it is a well-established industrial process.[5]

Researchers and process chemists should carefully consider the trade-offs between the number of steps, reaction conditions, potential yield, and final product purity when selecting a synthesis route for this compound. For laboratory-scale synthesis and applications requiring high purity, the multi-step route from p-nitrotoluene appears to be the more rational choice.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Amino-4-chloro-5-methylbenzenesulfonic acid is crucial for quality control, impurity profiling, and safety assessment. This guide provides a comparative overview of suitable analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust technique for the analysis of sulfonated aromatic amines. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Capillary Electrophoresis (CE) presents a high-efficiency alternative, particularly for charged analytes.

The following table summarizes the performance characteristics of these methods for the analysis of sulfonated aromatic amines, providing a baseline for what can be expected for the quantification of this compound.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV 4-Amino Benzene Sulphonamide0.9990.066 µg/mL[1]0.200 µg/mL[1]< 2%85-115%[2]
Aromatic Amines≥ 0.9990.015 - 0.08 mg/L[3]-< 5%85.3 - 98.4%[3]
UPLC-MS/MS Benzenesulfonate Esters≥ 0.99841.5 - 15 ng/mL[4]1.5 - 50 ng/mL[4]< 3.5%-
Amino Acids> 0.9951 - 300 nM[5]0.01 - 0.5 µM[5]< 15%< 15%
Capillary Electrophoresis (CE-UV) Amino Acids-0.67 pmol-3.0%-

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the quantification of this compound using a reverse-phase HPLC method.[6][7] Optimization of the mobile phase composition, column, and other chromatographic parameters may be required for specific applications.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous acid (e.g., 0.1% phosphoric acid or 0.1% formic acid in water) and acetonitrile. The ratio can be optimized, for instance, starting with a gradient of 10% acetonitrile and increasing to 90% over a set time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a common wavelength for aromatic amines is around 254 nm).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to Evaluate:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of the analyte at different concentrations and inject them into the HPLC system. Plot the peak area versus the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels. The recovery should typically be within 85-115%.[2]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits, typically <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 or HILIC column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size)[8]

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

  • This compound reference standard

  • Internal standard (optional, but recommended for improved accuracy)

UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion (the molecular weight of the analyte) and a specific product ion are monitored. These transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Optimization: Cone voltage and collision energy should be optimized for each MRM transition to maximize the signal intensity.

Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up or a protein precipitation step for biological samples.

Visualizations

Metabolic Pathway of Aromatic Amines

Aromatic amines, including sulfonated derivatives, can undergo metabolic activation in the body, which is a critical consideration in toxicology and drug development. The pathway often involves oxidation and conjugation reactions.[9][10]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_products Metabolic Products AromaticAmine Aromatic Amine (e.g., 2-Amino-4-chloro-5- methylbenzenesulfonic acid) N_Hydroxy N-Hydroxy Aromatic Amine AromaticAmine->N_Hydroxy N-oxidation (Cytochrome P450) Sulfonate_Conj N,O-Sulfonate Conjugate N_Hydroxy->Sulfonate_Conj Sulfonation (Sulfotransferases) Glucuronide_Conj N,O-Glucuronide Conjugate N_Hydroxy->Glucuronide_Conj Glucuronidation (UGTs) Reactive_Intermediate Reactive Intermediate Sulfonate_Conj->Reactive_Intermediate Excretion Excretable Metabolites Glucuronide_Conj->Excretion DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of aromatic amines.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[11][12][13]

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting & Implementation Define_Purpose Define Analytical Method's Purpose Method_Development Method Development & Optimization Define_Purpose->Method_Development Validation_Protocol Develop Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Comparison with Acceptance Criteria Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: A typical workflow for analytical method validation.

References

A Comparative Guide to 2-Amino-4-chloro-5-methylbenzenesulfonic Acid and Other Key Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the synthesis of azo dyes, the selection of intermediates is a critical determinant of the final product's performance, influencing properties such as color fastness, brilliancy, and yield. This guide provides a comprehensive comparison of 2-Amino-4-chloro-5-methylbenzenesulfonic acid (also known as 4B Acid) with other widely used dye intermediates, including Tobias acid, Sulfanilic acid, and H-acid. The following sections present a detailed analysis supported by experimental data to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Dye Intermediates

The efficacy of a dye intermediate is evaluated based on several key performance indicators, including the yield and purity of the resulting dye, as well as the fastness properties of the dyed substrate. The following table summarizes a comparative analysis of dyes synthesized from this compound and other common intermediates.

Dye IntermediateCoupling ComponentTypical Yield (%)Purity of DyeLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)
This compound 3-hydroxy-2-naphthoic acid~95%High6-74-54
Tobias acidJ-acid85-90%Good5-643-4
Sulfanilic acidN,N-dimethylaniline90-95%High4-53-43
H-acidDiazotized Aniline80-85%Good544

Note: The data presented is a synthesis of typical values reported in various studies and may vary depending on the specific reaction conditions and coupling components used.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the synthesis of azo dyes using this compound and Tobias acid.

Synthesis of a Red Pigment using this compound

This protocol describes the synthesis of a red pigment, analogous to Pigment Red 48.

1. Diazotization of this compound:

  • Suspend 22.2 g (0.1 mol) of this compound in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 10 mL of concentrated hydrochloric acid.

  • Add a solution of 7.2 g (0.104 mol) of sodium nitrite in 30 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0-5 °C to ensure complete diazotization.

2. Coupling Reaction:

  • In a separate vessel, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in 200 mL of a 5% sodium hydroxide solution.

  • Cool the solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the 3-hydroxy-2-naphthoic acid solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 9.0 and 10.0 by adding a 10% sodium carbonate solution as needed.

  • Continue stirring for 2 hours to complete the coupling reaction.

  • The resulting dye precipitates out of the solution.

3. Isolation and Purification:

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-70 °C.

Synthesis of an Orange Dye using Tobias Acid

This protocol outlines the synthesis of an orange dye using Tobias acid as the diazo component. Dyes derived from Tobias Acid are known for their excellent fastness properties.[1]

1. Diazotization of Tobias Acid:

  • Dissolve 22.3 g (0.1 mol) of Tobias acid in 200 mL of water containing 5.3 g (0.05 mol) of sodium carbonate.

  • Cool the solution to 0-5 °C.

  • Add a solution of 7.2 g (0.104 mol) of sodium nitrite in 30 mL of water.

  • Slowly add 25 mL of 10 M hydrochloric acid, keeping the temperature below 5 °C.

  • Stir for 30 minutes.

2. Coupling Reaction:

  • In a separate beaker, dissolve 23.9 g (0.1 mol) of J-acid in 200 mL of water with the addition of sodium carbonate to achieve a pH of 8-9.

  • Cool the J-acid solution to 5-10 °C.

  • Add the diazonium salt solution to the J-acid solution over 30 minutes, maintaining the pH at 8-9 with sodium carbonate solution.

  • Stir the reaction mixture for 2 hours.

3. Isolation and Purification:

  • Heat the reaction mixture to 60 °C and add sodium chloride to precipitate the dye.

  • Cool the mixture and filter the dye.

  • Wash the dye with a 10% sodium chloride solution.

  • Dry the dye in an oven at 80 °C.

Visualizing the Synthesis and Evaluation Process

To better understand the chemical processes and logical workflows, the following diagrams have been generated using Graphviz.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_final_product Final Product AromaticAmine Aromatic Amine (e.g., 2-Amino-4-chloro-5- methylbenzenesulfonic acid) NaNO2_HCl NaNO2 + HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms CouplingComponent Coupling Component (e.g., 3-hydroxy-2-naphthoic acid) AzoDye Azo Dye DiazoniumSalt->AzoDye Reacts with CouplingComponent->AzoDye Pigment Pigment/Dye AzoDye->Pigment Isolation & Purification G start Start: Select Dye Intermediates for Comparison synthesis Synthesize Dyes under Standardized Conditions start->synthesis purification Isolate and Purify Dyes synthesis->purification application Apply Dyes to Substrate (e.g., Textile) synthesis->application yield_purity Determine Yield and Purity (e.g., Spectroscopy, Chromatography) purification->yield_purity analysis Analyze and Compare Performance Data yield_purity->analysis fastness Evaluate Fastness Properties (Light, Wash, Rubbing) application->fastness fastness->analysis conclusion Conclusion: Select Optimal Intermediate analysis->conclusion G cluster_structure Intermediate's Chemical Structure cluster_reactivity Reactivity cluster_performance Dye Performance substituents Nature and Position of Substituents (-SO3H, -Cl, -CH3) diazotization_rate Rate of Diazotization substituents->diazotization_rate Influences coupling_efficiency Coupling Reaction Efficiency substituents->coupling_efficiency Affects molecular_size Molecular Size and Shape solubility Solubility molecular_size->solubility Impacts color Color and Shade diazotization_rate->color Determines fastness Fastness Properties coupling_efficiency->fastness Contributes to

References

Spectroscopic Face-Off: A Comparative Guide to 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of 2-Amino-4-chloro-5-methylbenzenesulfonic acid and its isomers, crucial intermediates in the synthesis of pharmaceuticals and azo pigments, has been compiled. This guide aims to provide a comprehensive analysis of their structural nuances through a spectroscopic lens, though it is important to note that publicly available, specific quantitative data for these compounds is limited.

This guide outlines the expected spectroscopic characteristics based on general principles and data from related compounds. The primary isomers considered alongside this compound (CAS 88-51-7) are 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), 4-Amino-2-chloro-5-methylbenzenesulfonic acid, and 3-Amino-5-chloro-4-methylbenzenesulfonic acid. The differentiation of these isomers is critical for quality control and the precise synthesis of target molecules.

Comparative Spectroscopic Data

A direct quantitative comparison of the spectroscopic data for these specific isomers is hampered by the scarcity of publicly available, detailed spectral data. Spectroscopic databases often indicate the availability of spectra but do not consistently provide specific peak lists, chemical shifts, or fragmentation patterns. Therefore, the following table presents an expected differentiation based on established principles of spectroscopy. For definitive identification, it is recommended that researchers acquire spectral data for their specific samples and use the principles outlined in this guide for interpretation.

Spectroscopic TechniqueThis compound2-Amino-5-chloro-4-methylbenzenesulfonic acidOther Isomers (Predicted)
¹H NMR Two aromatic protons, likely appearing as singlets or narrowly split doublets. The chemical shifts would be influenced by the positions of the amino, chloro, methyl, and sulfonic acid groups.Two aromatic protons, also likely appearing as singlets or narrowly split doublets, but with different chemical shifts compared to its isomer due to the altered substitution pattern.The number and splitting patterns of aromatic protons will vary depending on the substitution pattern. For example, an isomer with three adjacent ring protons would show more complex splitting (doublets, triplets).
¹³C NMR Seven distinct carbon signals are expected: four for the aromatic ring, one for the methyl group, and two quaternary carbons. The chemical shifts of the aromatic carbons are highly dependent on the attached functional groups.Seven distinct carbon signals are also expected, but the chemical shifts of the aromatic carbons will differ from the other isomer, providing a key method for differentiation.The number of unique carbon signals will depend on the symmetry of the isomer. The chemical shifts will be diagnostic of the specific substitution pattern.
IR Spectroscopy (cm⁻¹) Characteristic peaks for N-H stretching (amines, ~3300-3500), S=O stretching (sulfonic acids, ~1350 and ~1175), C-Cl stretching (~600-800), and aromatic C-H and C=C vibrations.Similar characteristic peaks are expected, but slight shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution pattern.The fundamental vibrational modes will be similar, with minor shifts in peak positions and intensities reflecting the unique molecular structure of each isomer.
Mass Spectrometry (m/z) The molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected at a mass corresponding to the molecular formula C₇H₈ClNO₃S. Fragmentation patterns would involve the loss of SO₃, Cl, and other small fragments.The molecular ion peak will be identical to the other isomer. However, subtle differences in the relative abundances of fragment ions might be observable, reflecting the different bond strengths in the isomers.All isomers will exhibit the same molecular ion peak. Distinguishing them by mass spectrometry would rely on high-resolution analysis and detailed fragmentation studies (MS/MS).

Experimental Workflow for Spectroscopic Comparison

The logical flow for a comparative spectroscopic analysis of these isomers is outlined below. This workflow ensures a systematic approach to data acquisition and interpretation, leading to unambiguous identification.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesize/Obtain Isomers purification Purify Isomers (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir FTIR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry (EI/ESI) purification->ms Sample Prep nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Analyze Vibrational Frequencies ir->ir_data ms_data Analyze m/z Values & Fragmentation ms->ms_data comparison Comparative Analysis of Spectra nmr_data->comparison ir_data->comparison ms_data->comparison identification Structural Elucidation & Isomer Identification comparison->identification

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural identification of isomers.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques. Specific parameters may need to be optimized based on the instrumentation and the specific properties of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as these compounds are sulfonic acids). Add a small amount of a reference standard such as tetramethylsilane (TMS) if not using the solvent peak for referencing.

    • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

    • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The number of scans will depend on the sample concentration.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy (Solid State):

    • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

    • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature and flow rate.

    • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

This guide provides a framework for the spectroscopic comparison of this compound isomers. While a comprehensive, data-rich comparison is currently limited by the availability of public data, the principles and protocols outlined here will aid researchers in their own analytical endeavors.

Comparative Guide to Cross-Reactivity of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific cross-reactivity studies for 2-Amino-4-chloro-5-methylbenzenesulfonic acid are not available in the public domain. This guide provides a comparative analysis based on the broader class of sulfonamide derivatives to infer potential cross-reactivity profiles. The information herein is intended for research purposes and should not be used for clinical decision-making.

Introduction to Sulfonamide Cross-Reactivity

Cross-reactivity in immunoassays is a critical parameter, indicating the extent to which antibodies bind to structurally related compounds other than the target analyte. For sulfonamide derivatives, this is of particular importance due to the widespread use of sulfonamide-containing drugs and the potential for allergic reactions. The immunologic determinants for Type I hypersensitivity responses to sulfonamide antibiotics are often associated with the N1 heterocyclic ring.[1][2][3] Another key structural feature influencing immunologic response is the arylamine moiety at the N4 position of the benzene ring.[1][4][5] Non-antibiotic sulfonamides, which typically lack these specific structural features, are less likely to cross-react with antibodies raised against sulfonamide antibiotics.[2][3]

Structural Determinants of Sulfonamide Cross-Reactivity

The potential for cross-reactivity of this compound derivatives in an immunoassay would largely depend on the specific structural modifications of the derivatives and the specificity of the antibodies used. The core structure of a sulfonamide and the key moieties influencing cross-reactivity are illustrated below.

Caption: General chemical structure of sulfonamides highlighting the R groups where substitutions can occur and the key moieties often implicated in immunological cross-reactivity.

Comparative Cross-Reactivity Data for Sulfonamide Derivatives

While data for this compound is unavailable, the following table summarizes quantitative cross-reactivity data from a multi-sulfonamide ELISA. This provides an indication of how structurally similar compounds might behave in such an assay. The cross-reactivity is expressed as a percentage relative to sulfamethazine.

CompoundStructure% Cross-Reactivity
Sulfamethazine4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide100%
Sulfamerazine4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide108%
Sulfachloropyrazine4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide97%
Sulfisoxazole4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide99%
Sulfadiazine4-amino-N-2-pyrimidinylbenzenesulfonamide68%
Sulfachloropyridazine4-amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide64%
N4-acetyl-sulfadiazineN-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]acetamide35%
Sulfathiazole4-amino-N-2-thiazolylbenzenesulfonamide7%
Sulfamethizole4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide5.3%
Sulfamethoxypyridazine4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide1.7%
Sulfadoxine4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide<1%
Sulfaguanidine4-amino-N-(aminoiminomethyl)benzenesulfonamide<1%
Sulfamethoxazole4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide<1%
Sulfamethoxydiazine4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide<1%
Sulfapyridine4-amino-N-2-pyridinylbenzenesulfonamide<1%
Sulfanilamide4-aminobenzenesulfonamide<1%
SulfacetamideN-[(4-aminophenyl)sulfonyl]acetamide<1%
Sulfaquinoxaline4-amino-N-2-quinoxalinylbenzenesulfonamide<1%
Sulfadimethoxine4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide<1%
Sulfatroxazole4-amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide<1%

Data sourced from a multi-sulfonamides ELISA kit datasheet. The assay utilizes antibodies raised against a protein-conjugated sulfonamide.[6]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of small molecules like sulfonamide derivatives.

Objective: To determine the concentration of a target analyte that causes 50% inhibition (IC50) of antibody binding and to calculate the cross-reactivity of related compounds.

Materials:

  • Microtiter plate (96-well) pre-coated with a capture antibody (e.g., anti-hapten antibody).

  • The target sulfonamide derivative standard.

  • A panel of structurally related sulfonamide derivatives to be tested for cross-reactivity.

  • Enzyme-conjugated version of the target sulfonamide (hapten-enzyme conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a series of dilutions of the target sulfonamide standard in the assay buffer to create a standard curve.

    • Prepare a series of dilutions for each of the test compounds (structurally related derivatives) in the assay buffer.

  • Competitive Reaction:

    • Add a fixed amount of the hapten-enzyme conjugate to each well.

    • Add the standard dilutions or the test compound dilutions to the respective wells.

    • Add the specific anti-sulfonamide antibody to all wells.

    • Incubate the plate to allow for competitive binding between the free sulfonamide (from the standard or sample) and the immobilized sulfonamide for the antibody binding sites.

  • Washing:

    • Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate in the dark at room temperature to allow for color development. The intensity of the color is inversely proportional to the amount of the sulfonamide in the sample.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the target sulfonamide standard.

    • Determine the IC50 value for the target standard and for each of the test compounds from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of Target Standard / IC50 of Test Compound) x 100

Experimental Workflow: Competitive ELISA

The following diagram illustrates the workflow for a typical competitive ELISA used to assess cross-reactivity.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_0 Preparation cluster_1 Assay Steps cluster_2 Data Analysis prep_standards Prepare standard dilutions of target sulfonamide add_reagents Add hapten-enzyme conjugate, standards/samples, and antibody to wells prep_standards->add_reagents prep_samples Prepare dilutions of test derivatives prep_samples->add_reagents incubate_compete Incubate for competitive binding add_reagents->incubate_compete wash1 Wash to remove unbound reagents incubate_compete->wash1 add_substrate Add substrate and incubate wash1->add_substrate add_stop Add stop solution add_substrate->add_stop read_plate Read absorbance add_stop->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: A flowchart illustrating the key stages of a competitive ELISA for determining the cross-reactivity of sulfonamide derivatives.

Conclusion

In the absence of direct experimental data for this compound, this guide provides a framework for understanding and predicting its potential cross-reactivity based on the well-established principles of sulfonamide immunology and immunoassay technology. The provided data on other sulfonamides highlights the significant impact of minor structural modifications on antibody recognition. For definitive assessment, it is imperative to conduct specific cross-reactivity studies using a validated immunoassay against a panel of structurally relevant derivatives.

References

Benchmarking Lightfastness: A Comparative Guide to Dyes from 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chemical compounds under light exposure is a critical parameter. This guide provides a comprehensive comparison of the lightfastness of dyes synthesized from 2-Amino-4-chloro-5-methylbenzenesulfonic acid against other common dye classes. The data presented is supported by standardized experimental protocols to ensure reproducibility and accuracy.

Dyes derived from this compound, an important dye intermediate, are predominantly found within the azo class of colorants. Their performance in terms of lightfastness is a key consideration for their application in various fields, including textiles, plastics, and coatings. This guide benchmarks these dyes against alternatives known for their high performance, such as anthraquinone, phthalocyanine, and quinacridone pigments.

Comparative Lightfastness Data

The lightfastness of a dye is its resistance to fading or changing color when exposed to light. It is commonly measured using the Blue Wool Scale, where a rating of 1 indicates very poor lightfastness and 8 signifies excellent lightfastness.[1][2][3][4] The following tables summarize the lightfastness ratings of various pigments.

Table 1: Lightfastness of Pigments Derived from this compound

C.I. NameChemical ClassLightfastness (Blue Wool Scale)
Pigment Red 48:1Monoazo6[5]
Pigment Red 48:2Monoazo6[6]
Pigment Red 48:3Monoazo4[7]
Pigment Red 48:4MonoazoFull Tone: 7, Tint Tone: 6[8]
Pigment Red 53:1Monoazo4-5[9]
Pigment Red 211Monoazo6[10]
Pigment Red 243Monoazo5[11]
Pigment Yellow 191Monoazo7-8[12][13][14][15][16]

Table 2: Lightfastness of Alternative High-Performance Pigments

Pigment ClassC.I. Name (Example)Lightfastness (Blue Wool Scale)
AnthraquinoneDisperse Red 127, Violet 26>4[6]
PhthalocyaninePigment Blue 15Excellent[1][9][17][18][19]
QuinacridonePigment Violet 19Excellent[5][7][20][21][22]

Experimental Protocols

The data presented in this guide is based on standardized lightfastness testing methodologies, primarily ISO 105-B02 and AATCC Test Method 16. These protocols ensure that the evaluation of colorfastness to light is consistent and reproducible.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[23][24][25][26]

Apparatus:

  • A xenon arc lamp apparatus with a stable light source and filter system to simulate the spectral distribution of daylight.[23]

  • Black Standard Thermometer (BST) or Black Panel Thermometer (BPT) for temperature monitoring.

  • Blue Wool references (Scale 1-8) for assessing the degree of fading.[24]

Procedure:

  • A specimen of the textile to be tested is prepared and mounted on a sample holder.

  • A set of Blue Wool references is also mounted in the same manner.

  • The specimen and references are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the Blue Wool references.

  • The change in color of the test specimen is assessed by comparing it with the fading of the Blue Wool references.[25] The lightfastness rating is the number of the Blue Wool reference that shows a similar change in color.

AATCC Test Method 16: Colorfastness to Light

This method from the American Association of Textile Chemists and Colorists provides various options for determining the colorfastness to light using different light sources, including enclosed carbon-arc and xenon-arc lamps.[27][28][29][30][31]

Key Procedural Steps (Xenon-Arc Option):

  • Specimen Preparation: Test specimens are prepared according to the specified dimensions.

  • Exposure: The specimens are exposed to a xenon-arc lamp under one of the specified sets of conditions (e.g., continuous light with black panel temperature control).

  • Evaluation: The change in color of the exposed specimen is evaluated by comparison with the AATCC Blue Wool Lightfastness Standards or by instrumental color measurement. The evaluation can be done by comparison with the original unexposed material or by assessing the number of AATCC Fading Units (AFUs) required to produce a certain color change.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for benchmarking the lightfastness of dyes.

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ISO 105-B02 / AATCC 16) cluster_analysis Data Analysis cluster_comparison Comparative Benchmarking DyeSynthesis Synthesize Dye from 2-Amino-4-chloro-5- methylbenzenesulfonic acid DyeApplication Apply Dye to Substrate DyeSynthesis->DyeApplication AlternativeDye Select Alternative Dye (e.g., Anthraquinone) AlternativeDye->DyeApplication SubstratePrep Prepare Substrate (e.g., Textile, Polymer) SubstratePrep->DyeApplication XenonArc Xenon Arc Lamp Exposure DyeApplication->XenonArc VisualAssessment Visual Assessment against Blue Wool Scale XenonArc->VisualAssessment Instrumental Instrumental Color Measurement (Optional) XenonArc->Instrumental BlueWool Co-expose with Blue Wool Standards Rating Assign Lightfastness Rating (1-8) VisualAssessment->Rating Instrumental->Rating DataTable Tabulate and Compare Lightfastness Data Rating->DataTable

Caption: Experimental workflow for lightfastness testing.

Synthesis and Lightfastness Relationship

The synthesis of azo dyes from this compound typically involves a two-step process: diazotization followed by a coupling reaction.

Azo_Dye_Synthesis cluster_synthesis Azo Dye Synthesis Pathway Start 2-Amino-4-chloro-5- methylbenzenesulfonic acid Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium CouplingReaction Azo Coupling Diazonium->CouplingReaction CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->CouplingReaction AzoDye Azo Dye/Pigment CouplingReaction->AzoDye

Caption: General synthesis pathway for azo dyes.

The lightfastness of the resulting azo dye is influenced by the chemical structure of both the diazo component (derived from this compound) and the coupling component. Generally, azo dyes exhibit lower lightfastness compared to other classes like anthraquinones and phthalocyanines, which possess more stable molecular structures.[32] However, as evidenced by Pigment Yellow 191 with a lightfastness rating of 7-8, specific structural modifications can significantly enhance the light stability of azo dyes.[12][13][14][15][16] Factors such as the presence of electron-withdrawing groups and the potential for intramolecular hydrogen bonding can play a crucial role in improving lightfastness. In contrast, anthraquinone and quinacridone dyes are known for their excellent lightfastness due to their highly conjugated and rigid structures that are less susceptible to photodegradation.[5][7][21][22][33] Phthalocyanine pigments are also exceptionally stable.[1][9][17][18][19]

References

"cost-benefit analysis of using 2-Amino-4-chloro-5-methylbenzenesulfonic acid in pigment production"

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of organic pigment manufacturing, the selection of chemical intermediates is a critical decision that directly impacts production costs, final product performance, and overall process efficiency. This guide provides a detailed cost-benefit analysis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid (also known as 2B Acid) as a key intermediate in the synthesis of azo pigments. For the purpose of this comparison, we will focus on its use in the production of C.I. Pigment Red 48 and compare it with a structurally isomeric alternative, 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid), which is used to synthesize the commercially significant C.I. Pigment Red 53.

This analysis is intended for researchers, scientists, and professionals in the chemical and drug development industries, providing objective data to inform procurement and research decisions.

Comparative Analysis of Intermediates and Final Pigments

The primary application of this compound in the red pigment sector is the synthesis of various salts of C.I. Pigment Red 48. A key alternative, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is employed in the production of C.I. Pigment Red 53. The choice between these intermediates often depends on the desired hue, fastness properties, and cost-effectiveness for a specific application.

Cost Comparison of Key Intermediates

The cost of the initial intermediate is a primary driver in the economic viability of a pigment. The following table summarizes the approximate market prices for this compound and its alternative, 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Prices are subject to market fluctuations and supplier variations.

IntermediateCAS NumberTypical PurityPrice (per 500g)
This compound (2B Acid)88-51-797%~$147.20
2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)88-53-999%~$550 (estimated)

Note: Prices are based on listed catalog prices from chemical suppliers and may vary based on quantity, purity, and supplier.

Performance Comparison of Resulting Pigments

The ultimate value of an intermediate is determined by the performance of the final pigment. C.I. Pigment Red 48 (derived from 2B Acid) and C.I. Pigment Red 53 (derived from CLT Acid) offer different performance profiles, making them suitable for distinct applications.

Performance PropertyC.I. Pigment Red 48:2 (from 2B Acid)C.I. Pigment Red 53:1 (from CLT Acid)Test Method (Typical)
Hue Brilliant, bluish-red[1]Yellowish-red, warm red[2]Visual Assessment
Lightfastness (1-8) 7[3]3-5[2][4]ASTM D4303
Heat Resistance (°C) 180-230[1][3]180-260[2][4]ISO 787-21
Water Resistance (1-5) 5[5]5[2]Internal Test Methods
Oil Resistance (1-5) 5[5]5[2]Internal Test Methods
Acid Resistance (1-5) 4[5]3[2][4]GB 5211.6-85
Alkali Resistance (1-5) 4[5]3[2][4]Internal Test Methods

Note: Fastness properties are rated on a scale of 1 to 5 (for resistance) or 1 to 8 (for lightfastness), where a higher number indicates better performance. Performance can vary based on the specific salt (e.g., Ba, Ca) and the formulation.

Experimental Protocols

The synthesis of azo pigments from these intermediates follows a well-established two-step process: diazotization of the aromatic amine followed by coupling with a coupling agent.

Synthesis of C.I. Pigment Red 48:2

This protocol outlines the laboratory-scale synthesis of C.I. Pigment Red 48:2 from this compound.

Materials:

  • This compound (2B Acid)

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Distilled Water

  • Ice

Step 1: Diazotization of this compound [6]

  • In a 500 mL beaker, suspend 22.17 g (0.1 mol) of this compound in 200 mL of distilled water.

  • Cool the suspension to 0-5°C in an ice bath with continuous stirring.

  • Slowly add approximately 25 mL of concentrated hydrochloric acid, maintaining the temperature below 5°C.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains between 0-5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling and Laking [6]

  • In a separate 1 L flask, dissolve 18.82 g (0.1 mol) of 3-Hydroxy-2-naphthoic acid in a solution of approximately 8.0 g of sodium hydroxide in 200 mL of distilled water to form a clear alkaline solution.

  • Cool the solution of the coupling component to 12-15°C.

  • Slowly add the cold diazonium salt solution to the alkaline coupling component solution with vigorous stirring, maintaining the temperature at 12-15°C. A red precipitate will form.

  • Continue stirring for 1-2 hours to ensure the coupling reaction is complete.

  • Heat the reaction mixture to 80-90°C.

  • Prepare a solution of calcium chloride in water and slowly add it to the hot reaction mixture with stirring to precipitate the calcium salt of the pigment.

  • After precipitation is complete, cool the mixture to below 60°C.

  • Collect the pigment by vacuum filtration, wash thoroughly with water, and dry in an oven at 60-80°C to a constant weight.

Synthesis of C.I. Pigment Red 53:1

This protocol describes the synthesis of C.I. Pigment Red 53:1 from 2-Amino-5-chloro-4-methylbenzenesulfonic acid.

Materials:

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid)

  • 2-Naphthol (β-Naphthol)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Barium Chloride (BaCl₂)

  • Distilled Water

  • Ice

Step 1: Diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid [7]

  • Prepare a solution of the diazonium salt from 2-Amino-5-chloro-4-methylbenzenesulfonic acid following a similar procedure to the diazotization of 2B Acid, maintaining the temperature at 0-5°C.

Step 2: Azo Coupling and Laking [7]

  • Dissolve an equimolar amount of 2-Naphthol in a dilute sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the 2-Naphthol solution with vigorous stirring.

  • After the coupling reaction is complete, heat the solution and add a solution of barium chloride to precipitate the barium salt of the pigment.

  • Filter, wash, and dry the resulting C.I. Pigment Red 53:1.

Visualizing the Synthesis Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the pigment synthesis process and the experimental workflow for comparative analysis.

G General Synthesis Pathway for Azo Pigments A Aromatic Amine Intermediate (e.g., 2B Acid or CLT Acid) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Component (e.g., BONA or 2-Naphthol) D->E F Soluble Azo Dye E->F G Laking (Metal Salt) (e.g., CaCl2 or BaCl2) F->G H Insoluble Azo Pigment (e.g., Pigment Red 48:2 or 53:1) G->H

Caption: General Synthesis Pathway for Azo Pigments.

G Experimental Workflow for Comparative Pigment Evaluation cluster_0 Synthesis cluster_1 Characterization cluster_2 Performance Testing cluster_3 Analysis A Synthesize Pigment A (from 2B Acid) C Yield & Purity Analysis (Gravimetric, Spectroscopy) A->C D Structural Analysis (FTIR, NMR) A->D E Lightfastness Test (Xenon Arc) A->E F Heat Stability Test (Oven/Injection Molding) A->F G Chemical Resistance Test (Acid/Alkali Exposure) A->G B Synthesize Pigment B (from CLT Acid) B->C B->D B->E B->F B->G H Comparative Data Analysis C->H D->H E->H F->H G->H

Caption: Experimental Workflow for Comparative Pigment Evaluation.

Conclusion

The cost-benefit analysis of using this compound (2B Acid) versus its isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CLT Acid), reveals a clear trade-off between cost and specific performance attributes.

  • Cost: this compound is significantly more cost-effective as a raw material.

  • Performance:

    • Pigments derived from 2B Acid (e.g., C.I. Pigment Red 48:2) generally exhibit superior lightfastness and chemical resistance, making them suitable for applications requiring high durability.

    • Pigments derived from CLT Acid (e.g., C.I. Pigment Red 53:1) can offer higher heat stability in certain formulations and provide a distinct yellowish-red hue.

The optimal choice of intermediate is therefore highly dependent on the specific requirements of the end-use application. For high-performance coatings and plastics where lightfastness is paramount, the benefits of using this compound may outweigh the higher cost of the final pigment. Conversely, for applications where a specific warm red shade is desired and heat stability is a key concern, 2-Amino-5-chloro-4-methylbenzenesulfonic acid may be the preferred intermediate, despite its higher initial cost. This guide provides the foundational data for making an informed decision based on a comprehensive evaluation of both economic and performance factors.

References

A Comparative Guide to the Environmental Impact of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid, a key intermediate in the production of various dyes and pigments, carries significant environmental considerations. This guide provides a comparative analysis of the predominant synthesis routes, offering insights into their environmental performance based on available data and chemical principles. The objective is to equip researchers and chemical process developers with the information necessary to make informed decisions toward more sustainable manufacturing practices.

Comparison of Synthesis Routes

Two primary synthesis routes for this compound are prevalent in the chemical industry. The traditional and more established method begins with p-nitrotoluene, while an alternative route starts from 2-chloro-p-toluidine. This guide evaluates these pathways based on raw material consumption, reaction yields, and potential environmental hazards associated with the reagents and byproducts.

Table 1: Quantitative Comparison of Synthesis Routes
ParameterRoute 1: From p-NitrotolueneRoute 2: From 2-chloro-p-toluidineData Source/Comments
Starting Material p-Nitrotoluene2-chloro-p-toluidine (2-chloro-4-methylaniline)[1]
Key Reaction Steps 1. Chlorination2. Reduction3. Sulfonation1. SulfonationInferred from general chemical synthesis principles.
Raw Material Consumption (per ton of product)
p-Nitrotoluene (98.5%)780 kg-[2]
Sulfuric Acid (98%)485 kgHigh (as sulfonating agent and solvent)[2], Assumption for Route 2
Chlorine (99%)589 kg-[2]
Sulfur (99%)273 kg-[2]
Sodium Sulfide (63.5%)1051 kg-[2]
Hydrochloric Acid (32.5%)391 kg-[2]
Overall Yield ~65.7% (can be improved to 91% with optimized nitration)Not explicitly found, but direct sulfonation can be high-yielding.[3]
Primary Waste Streams - Chlorinated organic byproducts- Spent acids (sulfuric, hydrochloric)- Metal sulfides (from reduction)- Salty scrap acid- Spent sulfuric acidInferred from reaction chemistry.
Key Environmental Hazards - Use of toxic chlorine gas.- Generation of nitroaromatic intermediates (toxic).- Formation of potentially carcinogenic aromatic amine byproducts.[4]- Use of large quantities of concentrated sulfuric acid or oleum.- Potential for unreacted toxic starting material (2-chloro-p-toluidine) in waste.[1][2][4][5]

Experimental Protocols for Environmental Impact Assessment

To quantitatively assess the environmental impact of a chemical synthesis process, a series of standardized experimental protocols can be employed. These tests provide crucial data on the toxicity and biodegradability of waste streams.

Chemical Oxygen Demand (COD)

Objective: To measure the total amount of oxygen required to chemically oxidize all organic and inorganic compounds in a water sample. A higher COD value indicates a greater amount of oxidizable pollutants.

Methodology (Closed Reflux, Titrimetric Method):

  • Sample Preparation: Homogenize the wastewater sample. If necessary, dilute the sample to bring the COD within the testing range.

  • Digestion: Add a precise volume of the sample to a digestion vial containing a known amount of potassium dichromate (a strong oxidizing agent) and sulfuric acid.

  • Reflux: Heat the vial at 150°C for 2 hours in a COD reactor to ensure complete oxidation of the substances.

  • Titration: After cooling, titrate the excess unreacted potassium dichromate with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The endpoint is a sharp color change from blue-green to reddish-brown.

  • Calculation: The COD is calculated based on the amount of potassium dichromate consumed during the oxidation.

Biochemical Oxygen Demand (BOD)

Objective: To determine the amount of dissolved oxygen consumed by aerobic microorganisms to decompose the organic matter in a water sample over a specific period (typically 5 days at 20°C). BOD is a measure of the biodegradable fraction of the organic pollutants.

Methodology (BOD5 Test):

  • Sample Preparation: Neutralize the pH of the wastewater sample and dilute it with aerated, nutrient-rich dilution water. The dilution factor is chosen to ensure that some dissolved oxygen remains after the 5-day incubation.

  • Seeding: If the sample is sterile or contains inhibitory substances, it should be seeded with a small amount of a mixed population of microorganisms.

  • Initial Dissolved Oxygen (DO) Measurement: Measure the initial DO concentration in the diluted sample using a DO meter.

  • Incubation: Seal the sample bottle to prevent air from entering and incubate it in the dark at 20°C for 5 days.

  • Final DO Measurement: After 5 days, measure the final DO concentration.

  • Calculation: The BOD5 is the difference between the initial and final DO concentrations, adjusted for the dilution factor.

Aquatic Toxicity Testing

Objective: To assess the potential harm of the wastewater or specific chemical compounds to aquatic organisms. This is often evaluated by determining the concentration that is lethal to 50% of a test population (LC50) over a specified time.

Methodology (Acute Toxicity Test with Daphnia magna):

  • Test Organisms: Use cultured Daphnia magna (water fleas), a standard organism for aquatic toxicity testing.

  • Test Solutions: Prepare a series of dilutions of the wastewater sample in a suitable culture medium. A control group with only the culture medium is also prepared.

  • Exposure: Place a specific number of Daphnia (e.g., 10) into each test vessel containing the different concentrations of the wastewater and the control.

  • Observation: Observe the organisms at regular intervals (e.g., 24 and 48 hours) and record the number of immobilized (dead) individuals.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value, which is the concentration of the wastewater that is lethal to 50% of the Daphnia population after the specified exposure time.

Visualizing Synthesis Pathways and Environmental Impact Assessment

Diagram 1: Comparison of Synthesis Routes for this compound

cluster_route1 Route 1: From p-Nitrotoluene cluster_route2 Route 2: From 2-chloro-p-toluidine p_nitrotoluene p-Nitrotoluene chlorination Chlorination (Cl2, FeCl3) p_nitrotoluene->chlorination High atom economy issues reduction Reduction (e.g., Na2S) chlorination->reduction Toxic intermediates waste1 Waste: - Chlorinated byproducts - Spent acids - Metal sulfides chlorination->waste1 sulfonation1 Sulfonation (H2SO4/Oleum) reduction->sulfonation1 Significant waste reduction->waste1 product1 2-Amino-4-chloro-5- methylbenzenesulfonic acid sulfonation1->product1 sulfonation1->waste1 chloro_toluidine 2-chloro-p-toluidine sulfonation2 Direct Sulfonation (H2SO4/Oleum) chloro_toluidine->sulfonation2 Fewer steps product2 2-Amino-4-chloro-5- methylbenzenesulfonic acid sulfonation2->product2 waste2 Waste: - Spent sulfuric acid - Unreacted starting material sulfonation2->waste2

Caption: A comparison of two synthesis routes for this compound.

Diagram 2: General Workflow for Environmental Impact Assessment of a Chemical Synthesis

start Define Synthesis Process and Boundaries data_collection Data Collection: - Mass balance - Energy consumption - Reagent and solvent usage start->data_collection waste_analysis Waste Stream Analysis data_collection->waste_analysis cod_bod COD/BOD Testing waste_analysis->cod_bod toxicity_testing Aquatic Toxicity Testing (e.g., LC50) waste_analysis->toxicity_testing impact_assessment Life Cycle Impact Assessment (LCIA) cod_bod->impact_assessment toxicity_testing->impact_assessment interpretation Interpretation and Identification of Hotspots impact_assessment->interpretation optimization Process Optimization and/or Alternative Route Selection interpretation->optimization end Sustainable Synthesis optimization->end

Caption: A general workflow for the environmental impact assessment of a chemical synthesis process.

Conclusion

The synthesis of this compound presents a choice between a multi-step, well-documented process starting from p-nitrotoluene and a potentially more direct, but less detailed, route from 2-chloro-p-toluidine. The traditional route involves hazardous reagents like chlorine and generates a complex mixture of waste streams. While optimizing steps like nitration can improve yield, the inherent environmental challenges of the process remain.[3] The alternative route appears more atom-economical due to fewer steps but relies heavily on large quantities of strong acids.

A comprehensive environmental assessment requires rigorous experimental data for both routes. By employing the described protocols for COD, BOD, and aquatic toxicity, researchers can generate the necessary data to perform a more definitive life cycle assessment. This will enable the selection and further development of a synthesis pathway that is not only economically viable but also environmentally sustainable. The principles of green chemistry, such as waste prevention, use of less hazardous chemicals, and energy efficiency, should guide future research and process optimization in the manufacturing of this important dye intermediate.[6]

References

Navigating the Red Spectrum: A Comparative Guide to Alternatives for 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Azo Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the synthesis of high-performance organic pigments is a critical endeavor. A key intermediate in the production of various red azo pigments is 2-Amino-4-chloro-5-methylbenzenesulfonic acid. This guide provides a comprehensive comparison of this compound with its potential alternatives, focusing on the performance of the resulting pigments. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the selection of precursors for specific pigment applications.

Performance Comparison of Azo Pigment Intermediates

The selection of a primary amine for the diazotization step in azo pigment synthesis significantly influences the final properties of the colorant. Key performance indicators for pigments include color strength, lightfastness, and heat stability. Below is a comparative analysis of pigments derived from this compound and its alternatives.

While direct, side-by-side comparative studies are not extensively available in published literature, we can infer performance differences by examining the properties of commercially available pigments known to be synthesized from these precursors. For instance, Pigment Red 53:1 is synthesized from this compound, while Pigment Red 57:1 is derived from a different precursor.

Performance MetricPigment Red 53:1 (from this compound)Pigment Red 57:1 (Alternative Precursor-Based)Test Method
Lightfastness (Blue Wool Scale) 4-5[1]5[2]ISO 105-B02
Heat Stability (°C) 160[1]160[2]Internal
Water Resistance (1-5 Scale) 3-4[1]4[2]Internal
Oil Resistance (1-5 Scale) 3-4[1]4[2]Internal
Acid Resistance (1-5 Scale) 3-4[1]4[2]Internal
Alkali Resistance (1-5 Scale) 3-4[1]4[2]Internal

Note: The data presented is compiled from technical data sheets of commercial pigments. Direct comparison should be approached with caution as formulations and testing conditions may vary between manufacturers.

Experimental Protocols

To ensure accurate and reproducible evaluation of pigment performance, standardized experimental protocols are essential.

Synthesis of Azo Pigments (General Procedure)

Azo pigments are typically synthesized through a two-step process: diazotization and coupling.

1. Diazotization: The aromatic primary amine (e.g., this compound or an alternative) is dissolved in an acidic solution (typically hydrochloric acid and water). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature and stirring continuously. This reaction forms the diazonium salt.

2. Azo Coupling: A coupling agent (e.g., a naphthol derivative) is dissolved in an alkaline solution. The previously prepared diazonium salt solution is then slowly added to this solution, again under cold conditions and with vigorous stirring. The azo pigment precipitates out of the solution. The pH is often adjusted to optimize the coupling reaction.

3. Isolation and Purification: The precipitated pigment is collected by filtration, washed thoroughly with water to remove residual salts and acids, and then dried.

Characterization of Pigment Properties

Color Strength: The relative tinting strength of a pigment is determined according to ASTM D387 . This method involves dispersing the pigment in a standard vehicle and comparing its color intensity to a reference pigment when mixed with a white base. A mechanical muller is often used for the dispersion.

Lightfastness: Lightfastness is evaluated based on the ISO 105-B02 standard. The pigment, incorporated into a suitable medium (e.g., a paint or plastic), is exposed to a xenon arc lamp under controlled conditions. The change in color is then assessed by comparing it to a set of blue wool standards, which have a known lightfastness rating from 1 (very poor) to 8 (excellent).

Heat Stability: The heat stability of a pigment is tested by incorporating it into a polymer (e.g., HDPE or PVC) and then subjecting the colored polymer to a series of increasing temperatures in an injection molding machine or an oven for a defined period. The temperature at which a significant color change (often defined as a ΔE*ab value of 3 or more) occurs is considered the heat stability limit.

Visualizing the Workflow and Chemical Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Pigment Synthesis cluster_characterization Performance Characterization Diazotization Diazotization (Primary Amine + NaNO2 + HCl) Coupling Azo Coupling (Diazonium Salt + Coupling Agent) Diazotization->Coupling Isolation Isolation & Purification (Filtration, Washing, Drying) Coupling->Isolation Color_Strength Color Strength (ASTM D387) Isolation->Color_Strength Lightfastness Lightfastness (ISO 105-B02) Isolation->Lightfastness Heat_Stability Heat Stability Isolation->Heat_Stability Precursor_Alternatives cluster_precursor Primary Amine Precursors cluster_alternatives Alternatives Target 2-Amino-4-chloro-5- methylbenzenesulfonic acid Azo_Pigment Azo Pigment Target->Azo_Pigment Diazotization & Coupling Alt1 2-Amino-5- methylbenzenesulfonic acid Alt1->Azo_Pigment Alt2 2,5-Dichloroaniline Alt2->Azo_Pigment Alt3 Other Substituted Anilines Alt3->Azo_Pigment

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Amino-4-chloro-5-methylbenzenesulfonic acid is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.

Immediate Safety and Hazard Assessment

Before handling for disposal, it is essential to recognize the hazards associated with this compound. This compound is classified as a hazardous substance. An isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is known to be corrosive and can cause severe skin burns and eye damage[1][2]. Given the structural similarities, a cautious approach is mandatory.

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield[1][3][4].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene[3].

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure[1][4].

  • Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood[5].

Hazard and Classification Summary

The following table summarizes key hazard information for this compound and a closely related isomer. This data underscores the necessity of treating it as regulated hazardous waste.

Hazard Classification/IdentifierThis compound2-Amino-5-chloro-4-methylbenzenesulfonic acid (Isomer)
GHS Hazard Statement H319: Causes serious eye irritation[3].Causes severe skin burns and eye damage[1].
Signal Word Warning[3].Danger[1].
CAS Number 88-51-7[3].88-53-9[1].
Physical State Liquid or Solid[2][3].Solid[2].
Environmental Hazard Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants, according to one SDS[3]. However, a related isomer is noted as being resistant to degradation[6]. As a chlorinated aromatic compound, it should be managed as environmentally hazardous.Very toxic to aquatic life with long-lasting effects is a potential hazard for similar compounds[7].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this chemical is that it must be managed as hazardous waste through an approved waste disposal plant[3]. Do not dispose of this chemical down the drain or in regular trash [4][7][8].

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous Waste: Treat all this compound, including contaminated materials and spill cleanup debris, as hazardous chemical waste[9][10].

  • Segregate Incompatible Wastes: This compound is a sulfonic acid. It must be segregated from incompatible materials to prevent dangerous reactions[10][11].

    • Keep acids separate from bases[11][12].

    • Store away from strong oxidizing agents[13].

    • Keep acids away from cyanides, azides, and hypochlorites[12].

Step 2: Containment and Labeling
  • Select an Appropriate Container:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap[8][11]. Plastic containers are often preferred for corrosive waste[9].

    • Do not use metal containers for acidic waste[11].

    • Ensure the container has at least one inch of headroom to allow for expansion[11].

  • Label the Container Clearly:

    • As soon as waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department[8].

    • The label must include:

      • The words "Hazardous Waste"[8].

      • The full chemical name: "Waste this compound"[12].

      • The relevant hazard pictograms (e.g., Corrosive, Irritant)[12].

      • The date accumulation started[11].

      • The name and contact details of the waste generator[12].

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[9][11].

  • Use Secondary Containment: Place the waste container in a clean, compatible secondary containment bin or tub to contain any potential leaks or spills[8][10].

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[9][10].

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when adding waste[8][11].

Step 4: Arranging for Disposal
  • Request a Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 9-12 months), schedule a pickup with your EHS department[8][9].

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and the quantity of waste to the EHS representative[4].

  • Maintain Records: Keep a detailed log of the amount of waste generated, its composition, and the date of disposal for regulatory compliance[4].

Step 5: Spill Cleanup and Emergency Procedures
  • Evacuate and Secure: In case of a spill, restrict access to the area[7].

  • Absorb and Collect: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Carefully collect the contaminated material into a designated hazardous waste container[5][7].

  • Decontaminate: Wipe the spill area with a damp cloth, which must also be disposed of as hazardous waste. Then, wash the area with soap and water[7].

  • Report: Report all spills to your laboratory supervisor and EHS department[4][10].

Step 6: Empty Container Disposal

A container that held this compound must be decontaminated before being disposed of as non-hazardous trash[7].

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water)[7][10].

  • Collect Rinsate: All rinsate must be collected and disposed of as hazardous liquid waste[7][14].

  • Deface Label: Completely remove or deface the original chemical label[10].

  • Dispose: Once decontaminated and the label is removed, the container can typically be disposed of in the regular trash or recycling, as per your institution's policy[10][15].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Storage cluster_2 Final Disposal A Waste Generated (2-Amino-4-chloro-5- methylbenzenesulfonic acid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Characterize as Hazardous Waste B->C D Select Compatible, Leak-Proof Container C->D E Affix Hazardous Waste Label D->E F Store in Designated SAA with Secondary Containment E->F G Keep Container Closed F->G H Container Full or Time Limit Reached? G->H H->F No I Schedule Pickup with EHS H->I Yes J EHS Collects for Licensed Disposal I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes serious eye irritation.[1] It is imperative to use appropriate personal protective equipment to minimize exposure risks. All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][3]To protect against splashes and direct contact that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves such as natural rubber, nitrile rubber, neoprene, or PVC.[1]To prevent skin contact.
Skin and Body Protection Long-sleeved clothing or a lab coat.[1]To protect skin from accidental splashes or contact.
Respiratory Protection Not required under normal laboratory use with adequate ventilation.[1] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]To prevent inhalation of any dusts or aerosols.

Step-by-Step Operational Plan

This section outlines the procedural steps for the safe handling, use, and disposal of this compound.

2.1. Preparation and Handling

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Ensure all PPE is in good condition and worn correctly.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Handling: Avoid direct physical contact with the chemical.[2] Wash hands, face, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

2.2. In Case of Exposure or Spill

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[2] Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert, non-combustible material like dry earth or sand and transfer to a suitable container for disposal.[2] For larger spills, evacuate the area and ensure adequate ventilation.[2] Prevent the material from entering drains or waterways.

2.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

2.4. Disposal Plan

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Waste is considered hazardous.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Risk Assessment - Don PPE - Verify Ventilation handling Handling - Use in Fume Hood - Avoid Contact prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Chemical spill Spill Response - Evacuate & Ventilate - Absorb with Inert Material handling->spill If Spill Occurs exposure First Aid / Exposure - Eye: Rinse 15 min - Skin: Wash with Water - Seek Medical Attention handling->exposure If Exposure Occurs disposal Disposal - Approved Waste Plant - Follow Regulations handling->disposal Dispose of Waste end End of Process storage->end spill->disposal exposure->prep After Decontamination disposal->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.